Mangostin
説明
Mangostin is a plant/plant extract used in some OTC (over-the-counter) products. It is not an approved drug.
alpha-Mangostin has been reported in Garcinia cowa, Garcinia merguensis, and other organisms with data available.
xanthone from rind of Garcinia mangostana Linn. fruit
特性
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZKKCNOBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210420 | |
| Record name | Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol | |
| Record name | Mangostin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faint yellow to yellow powder | |
CAS No. |
6147-11-1 | |
| Record name | α-Mangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mangostin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mangostin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mangostin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mangostin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mangostin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGOSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6RIV93RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mangostin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181 °C | |
| Record name | alpha-Mangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
α-Mangostin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anti-cancer properties. Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a wide range of malignancies. This technical guide provides an in-depth overview of the molecular mechanisms underlying α-mangostin's therapeutic effects, with a focus on its impact on key signaling pathways, cell cycle regulation, and the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
α-Mangostin exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor initiation and progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. α-Mangostin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3]
Intrinsic Pathway: The primary mechanism of α-mangostin-induced apoptosis involves the mitochondria.[4] It triggers the loss of mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. This process is also regulated by the Bcl-2 family of proteins, with α-mangostin increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.
Extrinsic Pathway: In some cancer cell types, α-mangostin can also activate the extrinsic apoptotic pathway. This involves the upregulation of death receptors like Fas, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is a key event in α-mangostin-induced apoptosis. Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering the mitochondrial apoptotic cascade.
Cell Cycle Arrest
α-Mangostin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and S phases. This prevents cancer cells from replicating their DNA and dividing.
The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. α-Mangostin has been shown to downregulate the expression of cyclins (such as Cyclin D1 and Cyclin E) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6. Concurrently, it upregulates the expression of CDK inhibitors like p21 and p27.
Anti-Metastatic and Anti-Invasive Effects
Metastasis is a major cause of cancer-related mortality. α-Mangostin has demonstrated significant potential in inhibiting the metastatic cascade, which includes cell adhesion, migration, and invasion.
α-Mangostin suppresses metastasis by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Furthermore, α-mangostin can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, by increasing the expression of epithelial markers like E-cadherin and decreasing mesenchymal markers like N-cadherin and vimentin.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. α-Mangostin exhibits anti-angiogenic properties by inhibiting key signaling pathways involved in this process.
It has been shown to suppress the vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells. This is achieved, in part, by inhibiting the phosphorylation of VEGF receptor 2 (VEGFR2) and its downstream signaling components.
Key Signaling Pathways Modulated by α-Mangostin
The diverse anti-cancer effects of α-mangostin are mediated through its modulation of several critical signaling pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. α-Mangostin effectively inhibits the PI3K/Akt pathway by reducing the phosphorylation of Akt. This inhibition contributes to its pro-apoptotic and anti-proliferative effects.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial regulator of cell proliferation, differentiation, and survival. The effect of α-mangostin on the MAPK/ERK pathway appears to be cell-type dependent. In some cancers, it inhibits the phosphorylation of ERK, leading to reduced proliferation and metastasis. In other contexts, it can activate pro-apoptotic MAPKs like JNK and p38.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is common in many cancers and promotes cell survival and proliferation. α-Mangostin has been shown to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Quantitative Data
Table 1: IC50 Values of α-Mangostin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | SUM-229PE | 3.13 ± 0.09 | |
| Breast Cancer | MBCDF-D5 | 0.77 ± 0.22 | |
| Breast Cancer | HCC-1806 | 2.59 ± 0.17 | |
| Breast Cancer | T-47D | 4.36 ± 0.17 | |
| Breast Cancer | T47D | 7.5 ± 0.5 | |
| Breast Cancer | MDA-MB-231 (MCTS) | 0.70-1.25 µg/ml | |
| Breast Cancer | MCF-7 | > 30 µg/ml | |
| Colon Cancer | COLO 205 | 9.74 ± 0.85 µg/mL | |
| Colon Cancer | MIP-101 | 11.35 ± 1.12 µg/mL | |
| Colon Cancer | SW 620 | 19.6 ± 1.53 µg/mL | |
| Oral Squamous Cell Carcinoma | HSC-2, HSC-3, HSC-4 | 8–10 | |
| Pheochromocytoma | PC12 | 4 | |
| Various Cancers | KB, BC-1, NCI-H187 | 2.8, 3.53, 3.72 µg/ml (Mangostenone C) |
Table 2: Effect of α-Mangostin on Cell Cycle Distribution in T47D Breast Cancer Cells
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |
| Control | 3.3 | - | - | - | |
| 15 µM α-mangostin (12h) | 12.6 | - | - | - | |
| 30 µM α-mangostin (12h) | 21.0 | - | - | - |
Table 3: Effect of α-Mangostin on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change | Reference |
| T47D | 30 µM α-mangostin | Bcl-2 | Decreased | |
| T47D | 30 µM α-mangostin | Mcl-1 | Decreased | |
| T47D | 30 µM α-mangostin | Bax/Bcl-2 ratio | Increased | |
| T47D | 30 µM α-mangostin | Cleaved Caspase-3 | Increased | |
| T47D | 30 µM α-mangostin | Cleaved Caspase-9 | Increased | |
| T47D | 30 µM α-mangostin | Cleaved PARP | Increased | |
| MDA-MB-231 | α-mangostin | Cleaved Caspase-3 | Increased | |
| MDA-MB-231 | α-mangostin | BAX | Increased | |
| MDA-MB-231 | α-mangostin | BAD | Decreased | |
| COLO 205 | 20 µg/mL α-mangostin | Cytochrome c (cytosolic) | Increased | |
| COLO 205 | 20 µg/mL α-mangostin | Bax | Increased | |
| COLO 205 | 20 µg/mL α-mangostin | p53 | Increased | |
| COLO 205 | 20 µg/mL α-mangostin | Fas | Increased | |
| OSCC cells | 8 µM α-mangostin | Bak | Increased | |
| OSCC cells | 8 µM α-mangostin | Cleaved Caspase-3 | Increased | |
| OSCC cells | 8 µM α-mangostin | Cleaved PARP | Increased |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the effect of α-mangostin on the viability of adherent cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
α-Mangostin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of α-mangostin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the α-mangostin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cells treated with α-mangostin
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for several weeks).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blotting for Protein Expression
This protocol is for analyzing the expression of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with α-mangostin
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of α-mangostin on cancer cell migration.
Materials:
-
6-well or 12-well plates
-
Cancer cells
-
Sterile 200 µL pipette tip
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of α-mangostin or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: α-Mangostin induced apoptosis pathways.
Caption: α-Mangostin induced G1 cell cycle arrest.
Caption: α-Mangostin's anti-metastatic mechanism.
Caption: General experimental workflow.
Conclusion
α-Mangostin is a multi-targeting agent with significant potential for cancer therapy. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of key signaling pathways underscores its promise as a lead compound for the development of novel anti-cancer drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field and to encourage further investigation into the therapeutic applications of this remarkable natural product.
References
Biological Activities of Garcinia mangostana Extracts: A Technical Guide
Introduction
Garcinia mangostana L., commonly known as mangosteen, is a tropical fruit native to Southeast Asia.[1] For centuries, the pericarp or hull of the fruit has been utilized in traditional medicine to treat a variety of ailments, including inflammation, skin infections, wounds, and gastrointestinal issues like diarrhea and dysentery.[2][3] The significant therapeutic potential of mangosteen is primarily attributed to a class of polyphenolic compounds known as xanthones.[1][4] The pericarp is particularly rich in these bioactive constituents, which include prominent examples such as α-mangostin, β-mangostin, γ-mangostin, gartanin, and garcinone E. Extensive research has demonstrated that these compounds possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Anticancer Activity
Xanthones derived from Garcinia mangostana have shown considerable anticancer and antitumor activities across various cancer cell lines. These effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cancer cell proliferation, cell cycle arrest, and the modulation of critical signaling pathways. The most abundant xanthone, α-mangostin, has been a primary focus of these investigations.
Quantitative Data: Cytotoxicity
The cytotoxic effects of Garcinia mangostana extracts and their isolated xanthones have been quantified in numerous studies, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound / Extract | Cancer Cell Line | Assay | IC50 Value | Citation |
| Ethanolic Extract of Mangosteen Peel (EMP) | T47D (Breast Cancer) | MTT | 2.07 µg/mL | |
| Ethanolic Extract of Mangosteen Peel (EMP) | HeLa (Cervical Cancer) | MTT | 10.58 µg/mL | |
| α-Mangostin | MDA-MB-231 (Breast Cancer) | MTT | 0.70-1.25 µg/mL (48h) | |
| α-Mangostin | MCF-7 (Breast Cancer) | MTT | 2-3.5 µM (24-48h) | |
| α-Mangostin | A549 (Lung Cancer) | MTT | ~10 µM | |
| Ethanol Extract of Mangosteen Leaves | HepG-2 (Liver Cancer) | MTT | 9.277 µg/mL | |
| γ-Mangostin | SK-BR-3 (Breast Cancer) | Cytotoxicity | 4.97 µM | |
| Garcinone C | CNE1 (Nasopharyngeal Cancer) | MTT | 0.68 µM | |
| Garcinone C | CNE2 (Nasopharyngeal Cancer) | MTT | 13.24 µM | |
| Garcinone C | HK1 (Nasopharyngeal Cancer) | MTT | 9.71 µM | |
| Garcixanthone E | A549 (Lung Cancer) | SRB | 5.4 µM | |
| Garcixanthone E | MCF-7 (Breast Cancer) | SRB | 8.5 µM | |
| Garcixanthone E | HCT-116 (Colon Cancer) | SRB | 5.7 µM |
Signaling Pathways in Anticancer Activity
Garcinia mangostana xanthones exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, α-mangostin has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell growth, while increasing the levels of ERK1/2 in breast cancer cells. In colon cancer, γ-mangostin has been reported to inhibit the Wnt/β-catenin signaling network. Furthermore, ethanolic extracts of mangosteen peel are believed to inhibit the NF-κB pathway by targeting the IKK activation step.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Culture: Cancer cell lines (e.g., HeLa, T47D, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: Stock solutions of Garcinia mangostana extract or isolated compounds are prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test substance. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed. A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or sodium dodecyl sulfate (SDS), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the corresponding concentrations of the extract or compound.
Anti-inflammatory Activity
The anti-inflammatory properties of Garcinia mangostana are a cornerstone of its traditional medicinal use. Modern studies have substantiated these effects, demonstrating that xanthones can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound | Cell Line / Model | Target | IC50 Value | Citation |
| α-Mangostin | RAW 264.7 cells | Nitric Oxide (NO) Production | 12.4 µM | |
| γ-Mangostin | RAW 264.7 cells | Nitric Oxide (NO) Production | 10.1 µM | |
| α-Mangostin | RAW 264.7 cells | Prostaglandin E2 (PGE2) | - | |
| γ-Mangostin | RAW 264.7 cells | Prostaglandin E2 (PGE2) | - | |
| n-Hexane Extract | - | Macrophage Migration Inhibitory Factor (MIF) | 4.24 mg/L |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory mechanism of mangosteen xanthones involves the inhibition of major pro-inflammatory signaling cascades. Both α- and γ-mangostin have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suppression is often mediated through the inhibition of the NF-κB and MAPK signaling pathways. Xanthones also interfere with mast cell degranulation by suppressing signaling pathways involving Syk and PLCγ, which reduces the release of histamine and other inflammatory mediators.
Antioxidant Activity
Garcinia mangostana extracts are potent antioxidants, a property largely due to their high content of phenolic compounds, flavonoids, and xanthones. These compounds can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous chronic diseases.
Quantitative Data: Radical Scavenging and Reducing Power
The antioxidant capacity of mangosteen extracts is commonly evaluated using assays such as DPPH radical scavenging, ABTS radical scavenging, and Ferric Reducing Antioxidant Power (FRAP).
| Extract / Part | Solvent | Assay | Result (IC50 or equivalent) | Citation |
| Pericarp Extract | Ethyl Acetate | DPPH | IC50: 30.01 µg/mL | |
| Pericarp Extract | Acetone | DPPH | IC50: 33.32 µg/mL | |
| Pectin from Peel | - | DPPH | IC50: 161.93 µg/mL | |
| Leaf Extract | Ethanol | DPPH | IC50: 1.965 µg/mL | |
| Rind Extract | Ethanol | DPPH | IC50: 5.94 µg/mL | |
| Rind Extract | Acetone (24h extraction) | DPPH | IC50: 9.468 ppm | |
| Pericarp Extract | Ethyl Acetate | FRAP | 1.30 mM TEAC at 1 mg/mL | |
| Pericarp Extract | Ethyl Acetate | ABTS | 38.21 µM TEAC at 100 µg/mL |
Signaling Pathways in Antioxidant Activity
Recent studies have shown that prenylated xanthones from mangosteen, such as Garcinone D, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Aryl hydrocarbon receptor (AhR) signaling pathways. The Nrf2 pathway is a primary regulator of cellular antioxidant responses, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1). The AhR pathway is also involved in managing cellular stress. By activating these pathways, mangosteen xanthones can enhance the cell's intrinsic defense mechanisms against oxidative stress.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of natural compounds.
-
Materials: DPPH, methanol or ethanol, test extracts, positive control (e.g., ascorbic acid, gallic acid), spectrophotometer.
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.5 mM) is prepared in methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation. A series of concentrations for the test extract and the positive control are also prepared in the same solvent.
-
Assay Procedure:
-
In a test tube or microplate well, a specific volume of the test sample at various concentrations (e.g., 50 µL) is mixed with a larger volume of the DPPH solution (e.g., 2850 µL).
-
A control is prepared containing only the DPPH solution and the solvent. A blank is prepared with the solvent only.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement: After incubation, the absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm. The reduction in absorbance indicates the radical scavenging activity of the sample, as the purple DPPH is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentrations.
-
Antimicrobial Activity
Garcinia mangostana extracts, particularly from the pericarp, exhibit potent antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains. This activity is largely due to xanthones like α-mangostin.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potential is assessed by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition in agar diffusion assays.
| Extract / Compound | Microorganism | MIC | MBC / Zone of Inhibition | Citation |
| Dichloromethane Extract | Pseudomonas aeruginosa TISTR 2370 | <0.049 mg/mL | <0.049 mg/mL | |
| Dichloromethane Extract | Multidrug-resistant K. pneumoniae | 0.098 mg/mL | 3.125-6.25 mg/mL | |
| Ethanol, Dichloromethane, Hexane Extracts | P. aeruginosa TISTR 2370 | 0.049 mg/mL | <0.049 mg/mL | |
| Chloroform Pericarp Extract | Lactobacillus acidophilus | 25 mg/mL | 50 mg/mL | |
| Chloroform Pericarp Extract | Streptococcus oralis | 50 mg/mL | 100 mg/mL | |
| Chloroform Pericarp Extract | L. acidophilus | - | 13.6 mm | |
| Chloroform Pericarp Extract | S. mutans | - | 10.6 mm | |
| Ethanol Extract (Fruit, Leaf, Resin) | Staphylococcus aureus | 0.1 mg/mL | - | |
| Ethanol Extract (Fruit, Leaf, Resin) | Escherichia coli | 0.1 mg/mL | - | |
| α-Mangostin | Methicillin-resistant S. pseudintermedius (MRSP) | 0.47 µg/mL (mean) | - | |
| α-Mangostin | Methicillin-susceptible S. pseudintermedius (MSSP) | 0.53 µg/mL (mean) | - |
Experimental Protocol: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of an extract.
-
Media and Microorganism Preparation: A suitable agar medium (e.g., Nutrient Agar, Trypticase Soy Agar) is prepared, sterilized, and poured into sterile Petri plates. Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly spread over the surface of the agar using a sterile swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Sample Application: A fixed volume (e.g., 50-100 µL) of the mangosteen extract, dissolved in a suitable solvent like DMSO, is added to the wells.
-
Controls: A positive control (e.g., a standard antibiotic like ampicillin or chlorhexidine) and a negative control (the solvent, e.g., DMSO) are applied to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth is inhibited). The diameter of these zones is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC/MBC
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).
References
- 1. Frontiers | Polyphenols from the mangosteen (Garcinia mangostana) fruit for breast and prostate cancer [frontiersin.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Mangostin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangostin, a xanthone primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these properties, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's therapeutic potential. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Chronic inflammation and oxidative stress are pivotal in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The limitations of current anti-inflammatory and antioxidant therapies have driven the search for novel, effective, and safe therapeutic agents from natural sources. This compound, and particularly its most abundant form, α-mangostin, has emerged as a promising candidate due to its well-documented ability to scavenge free radicals and modulate key inflammatory pathways. This guide aims to consolidate the current scientific knowledge on the antioxidant and anti-inflammatory properties of this compound, with a focus on providing practical, technical information for the scientific community.
Antioxidant Properties of this compound
The antioxidant capacity of this compound is attributed to its unique chemical structure, which enables it to donate electrons and neutralize reactive oxygen species (ROS). This activity has been quantified in numerous studies using various antioxidant assays.
Quantitative Antioxidant Data
The following table summarizes the quantitative data on the antioxidant activity of α-mangostin from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Assay | Model System | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 | Citation |
| DPPH Radical Scavenging | Chemical Assay | 9.40 | - | Ascorbic Acid | 10.47 µg/mL | [1] |
| DPPH Radical Scavenging | Chemical Assay | 20.64 (optimized extract) | - | BHT | >20.64 µg/mL | [2] |
| DPPH Radical Scavenging | Chemical Assay | 28.50 (non-optimized extract) | - | BHT | <28.50 µg/mL | [2] |
| DPPH Radical Scavenging | Dichloromethane Fraction | 34.66 | - | Quercetin | - | [3] |
| DPPH Radical Scavenging | Water Fraction | 45.72 | - | Quercetin | - | [3] |
| DPPH Radical Scavenging | n-hexane Fraction | 50.65 | - | Quercetin | - | |
| Lipid Peroxidation Inhibition | Chemical Assay | 900 | - | - | - |
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
α-mangostin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of α-mangostin in methanol.
-
Prepare a series of dilutions of the α-mangostin stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare a similar series of dilutions for the positive control, ascorbic acid.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the sample or standard solution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol to a well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Abs_control is the absorbance of the control (DPPH solution without sample).
-
Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The following tables summarize the quantitative data on the anti-inflammatory activity of α-mangostin.
Table 3.1.1: In Vitro Inhibition of Inflammatory Mediators by α-Mangostin
| Target | Cell Line | Inducing Agent | IC50 Value (µM) | Inhibition (%) | Concentration | Citation |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 3.1 | - | - | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 12.4 | - | - | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | - | 50% | 1 µM | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | - | 61% | 3 µM | |
| Nitric Oxide (NO) | RAW 264.7 | LPS | - | 78% | 10 µM | |
| TNF-α | RAW 264.7 | LPS | 31.8 - 64.8 | - | - | |
| IL-4 | RAW 264.7 | LPS | 31.8 - 64.8 | - | - | |
| IL-6 | BV-2 | LPS | - | Dose-dependent inhibition | 50-1000 nM | |
| TNF-α | BV-2 | LPS | - | Dose-dependent inhibition | 50-1000 nM | |
| iNOS | BV-2 | LPS | - | Dose-dependent inhibition | 50-1000 nM | |
| COX-2 | RAW 264.7 | LPS | - | Gene transcription inhibited | 3, 10, 30 µM | |
| iNOS | RAW 264.7 | LPS | - | Gene transcription suppressed | 3, 10, 30 µM | |
| PGE2 | C6 Rat Glioma | A23187 | ~5 (γ-mangostin) | - | - | |
| COX-1 | Enzyme Assay | - | ~0.8 (γ-mangostin) | - | - | |
| COX-2 | Enzyme Assay | - | ~2 (γ-mangostin) | - | - |
Table 3.1.2: In Vivo Anti-inflammatory Effects of α-Mangostin
| Model | Animal | Treatment | Dosage | Effect | Citation |
| Carrageenan-induced Paw Edema | Rat | α-Mangostin (p.o.) | 10 mg/kg | 40.21% edema inhibition at 3h | |
| Carrageenan-induced Paw Edema | Rat | Indomethacin (p.o.) | 10 mg/kg | 38.38% edema inhibition at 3h | |
| LPS/D-GalN-induced Liver Injury | Mouse | α-Mangostin (i.p.) | 12.5 & 25 mg/kg | Decreased serum TNF-α, IL-1β, IL-6 | |
| Acute Lung Injury | Rat | α-Mangostin (i.p.) | 40 mg/kg | Reduced serum IL-1β and TNF-α |
Detailed Experimental Protocols
This protocol describes the measurement of nitric oxide (NO) production by LPS-stimulated RAW 264.7 cells using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
α-mangostin
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of α-mangostin for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Include a positive control (e.g., L-NAME) and a vehicle control.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
α-mangostin
-
Indomethacin (positive control)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Positive control group (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Test groups (α-mangostin at different doses, e.g., 5, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, indomethacin, or α-mangostin orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the initial paw volume of each rat before carrageenan injection using a plethysmometer.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Calculation:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated by its ability to interfere with key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.
α-Mangostin has been shown to inhibit the NF-κB pathway by:
-
Preventing the phosphorylation and degradation of IκBα.
-
Inhibiting the nuclear translocation of the p65 subunit.
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS can activate these kinases, leading to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.
α-Mangostin has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the inflammatory response.
Detailed Experimental Protocol: Western Blot for NF-κB and MAPK Activation
This protocol outlines the general steps for detecting the phosphorylation of key proteins in the NF-κB and MAPK pathways using Western blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The accumulated evidence strongly supports the potent antioxidant and anti-inflammatory properties of this compound, particularly α-mangostin. Its ability to scavenge free radicals and inhibit key inflammatory pathways such as NF-κB and MAPK underscores its potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory and oxidative stress-related diseases. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers to further explore and harness the therapeutic benefits of this remarkable natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human populations.
References
Physicochemical Characteristics of Alpha-Mangostin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-mangostin is a naturally occurring xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2][3]. It has garnered significant scientific interest due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects[2][4]. Understanding the physicochemical characteristics of alpha-mangostin is fundamental for its development as a therapeutic agent, as these properties directly influence its solubility, absorption, distribution, metabolism, excretion (ADME), and formulation. This guide provides an in-depth overview of the core physicochemical properties of alpha-mangostin, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of alpha-mangostin are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for designing effective drug delivery systems.
Table 1: General Physicochemical Properties of Alpha-Mangostin
| Property | Value | Source(s) |
| IUPAC Name | 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
| Molecular Formula | C₂₄H₂₆O₆ | |
| Molecular Weight | 410.46 g/mol | |
| Appearance | Faint yellow to yellow crystalline solid/powder | |
| Melting Point | 180 - 182 °C |
Table 2: Solubility and Partitioning Behavior of Alpha-Mangostin
| Property | Value | Source(s) |
| Water Solubility | 2.03 x 10⁻⁴ mg/L at 25°C; Practically insoluble | |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO (82 mg/mL), acetonitrile, ethyl acetate | |
| pKa (Predicted) | 7.22 - 9.06 | |
| logP (Octanol-Water Partition Coefficient) (Predicted) | 4.41 |
Experimental Protocols
The determination of the physicochemical properties of natural products like alpha-mangostin requires standardized experimental procedures to ensure accuracy and reproducibility.
Molecular Weight Determination: Mass Spectrometry
Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.
-
Methodology:
-
A purified sample of alpha-mangostin is dissolved in a suitable solvent (e.g., methanol).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar organic molecules.
-
The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) separates the ions, and a detector measures their abundance.
-
The molecular weight is determined from the m/z value of the molecular ion peak.
-
Melting Point Determination: Capillary Method
The melting point is a crucial indicator of a compound's purity.
-
Principle: The temperature at which a solid sample transitions to a liquid is observed. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C, whereas impurities can depress and broaden the melting range.
-
Methodology:
-
A small amount of dry, powdered alpha-mangostin is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
-
The apparatus is heated slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of natural product isolates.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (column). Components of the sample separate based on their differential partitioning between the two phases. A detector measures the separated components as they elute from the column.
-
Methodology:
-
A standard solution of alpha-mangostin is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The HPLC system is equipped with a suitable column, typically a reversed-phase C18 column.
-
A mobile phase, often a gradient of acetonitrile and water, is used to elute the compound.
-
The sample is injected into the HPLC system.
-
A detector (e.g., a UV-Vis or photodiode array detector set at a wavelength where alpha-mangostin absorbs, such as 320 nm) is used to monitor the eluent.
-
The purity is determined by calculating the area of the alpha-mangostin peak as a percentage of the total area of all peaks in the chromatogram.
-
Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
-
Methodology:
-
An excess of solid alpha-mangostin is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove undissolved solid.
-
The concentration of alpha-mangostin in the clear filtrate or supernatant is quantified using a validated analytical method, such as HPLC-UV or LC-MS.
-
pKa Determination: UV-Vis Spectrophotometry
For compounds with a chromophore near an ionizable group, UV-Vis spectrophotometry is a reliable method for pKa determination.
-
Principle: The UV-Vis absorbance spectrum of an ionizable compound often changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be derived.
-
Methodology:
-
A series of buffer solutions covering a wide pH range are prepared.
-
A stock solution of alpha-mangostin is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small, constant amount of the stock solution is added to each buffer solution to create a series of samples with constant total drug concentration but varying pH.
-
The UV-Vis spectrum of each sample is recorded.
-
The absorbance at a wavelength that shows the largest difference between the ionized and unionized species is plotted against pH.
-
The pKa is determined by fitting the data to the Henderson-Hasselbalch equation; it corresponds to the pH at the inflection point of the sigmoidal curve.
-
logP Determination: Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.
-
Methodology:
-
Equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) are pre-saturated with each other by shaking them together for 24 hours.
-
A known amount of alpha-mangostin is dissolved in one of the phases.
-
The two phases are combined in a flask and shaken vigorously until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of alpha-mangostin in each phase is measured using a suitable analytical technique (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Biological Activity and Signaling Pathways
Alpha-mangostin exerts its biological effects by modulating various cellular signaling pathways. Its anticancer properties, for instance, are linked to its ability to induce apoptosis and inhibit cell proliferation by affecting key pathways such as PI3K/Akt, MAPK, and NF-κB.
Caption: Alpha-mangostin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Alpha-mangostin modulates MAPK signaling pathways.
Caption: Alpha-mangostin inhibits NF-κB pathway activation.
Caption: Alpha-mangostin induces apoptosis via ROS/ASK1/p38 signaling.
Experimental Workflow Visualization
The isolation and purification of alpha-mangostin from its natural source is a critical first step for research and development. The following diagram illustrates a typical workflow.
Caption: Workflow for the extraction and purification of alpha-mangostin.
References
Xanthone Derivatives from Mangosteen Pericarp: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the isolation, characterization, and biological activities of xanthones derived from the pericarp of Garcinia mangostana L., with a focus on their therapeutic potential.
The pericarp of the mangosteen fruit (Garcinia mangostana L.), often discarded as waste, is a rich reservoir of a class of polyphenolic compounds known as xanthones.[1][2][3] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][4] This technical guide provides a comprehensive overview of xanthone derivatives from mangosteen pericarp, tailored for researchers, scientists, and professionals in drug development.
Major Xanthone Derivatives in Mangosteen Pericarp
The mangosteen pericarp contains a complex mixture of over 68 different xanthones. The most abundant and extensively studied of these are α-mangostin and γ-mangostin. α-mangostin is the predominant xanthone, constituting approximately 69% of the total xanthone content, followed by γ-mangostin at about 18%. Other minor xanthones, such as gartanin, 8-deoxygartanin, garcinone E, and various prenylated derivatives, make up the remainder.
| Xanthone Derivative | Relative Abundance (%) | Key Biological Activities |
| α-mangostin | ~69% | Anti-cancer, Anti-inflammatory, Antioxidant, Antimicrobial |
| γ-mangostin | ~18% | Anti-inflammatory, Anti-cancer, Antioxidant |
| Gartanin | Minor | Anti-cancer, Anti-inflammatory |
| 8-deoxygartanin | Minor | Anti-cancer |
| Garcinone E | Minor | Anti-cancer |
Extraction and Isolation of Xanthones
The efficient extraction of xanthones from mangosteen pericarp is a critical first step in their study and utilization. Various methods have been employed, each with its own advantages in terms of yield, purity, and environmental impact.
Conventional Extraction Methods
Traditional solvent extraction techniques such as maceration and Soxhlet extraction are commonly used.
-
Maceration: This simple technique involves soaking the dried and powdered pericarp in a solvent for an extended period. A study by Yoswathana et al. reported a xanthone yield of 31.55 mg/g of dried pericarp powder using 95% ethanol without shaking.
-
Soxhlet Extraction: This method provides a more exhaustive extraction using a smaller volume of solvent. The same study found that Soxhlet extraction with ethanol yielded 31.26 mg of xanthones per gram of dried pericarp.
Modern Extraction Techniques
To improve efficiency and reduce extraction time and solvent consumption, modern techniques have been developed.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. Optimal conditions for UAE have been reported as a temperature of 33°C, 80% ethanol as the solvent, and an amplitude of 75%, resulting in a xanthone yield of 0.1760 mg/g of dried pericarp in just 0.5 hours.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. Using 72.40% (v/v) ethyl acetate, MAE has been shown to yield approximately 120.68 mg of α-mangostin per gram of dry mangosteen pericarp.
-
Subcritical Water Extraction: This green technology uses water at elevated temperatures (100-374°C) and pressures to extract bioactive compounds. A maximum xanthone yield of 34 mg/g of sample was achieved at 180°C and 3 MPa.
| Extraction Method | Solvent | Yield | Reference |
| Maceration | 95% Ethanol | 31.55 mg/g | |
| Soxhlet Extraction | Ethanol | 31.26 mg/g | |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 0.1760 mg/g (in 0.5h) | |
| Microwave-Assisted Extraction (MAE) | 72.40% Ethyl Acetate | 120.68 mg/g (α-mangostin) | |
| Subcritical Water Extraction | Water | 34 mg/g |
Biological Activities and Mechanisms of Action
Xanthone derivatives from mangosteen pericarp exhibit a broad spectrum of pharmacological activities, with anti-cancer and anti-inflammatory properties being the most extensively investigated.
Anti-Cancer Activity
α-mangostin, in particular, has demonstrated potent anti-cancer effects in a variety of cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Key Anti-Cancer Mechanisms of α-Mangostin:
-
Induction of Apoptosis: α-mangostin induces programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases-9 and -3.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
-
Inhibition of Key Signaling Pathways: α-mangostin has been found to modulate several critical signaling pathways implicated in cancer development and progression, including:
-
PI3K/Akt Pathway: Downregulation of this pathway inhibits cell survival and proliferation.
-
MAPK Pathway: α-mangostin can upregulate pro-apoptotic JNK and p38 MAPK while downregulating the pro-survival ERK1/2 pathway.
-
NF-κB Pathway: Inhibition of NF-κB activity suppresses the expression of genes involved in inflammation, cell survival, and proliferation.
-
p53 Pathway: α-mangostin can activate the p53 tumor suppressor pathway.
-
Caption: PI3K/Akt and Apoptotic Pathways Modulated by α-Mangostin.
The cytotoxic effects of α-mangostin against various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 10-30 (dose-dependent reduction in viability) | |
| SiHa | Cervical Cancer | 10-30 (dose-dependent reduction in viability) | |
| SW1353 | Chondrosarcoma | 5-30 µg/mL (dose-dependent effects) | |
| Daoy | Medulloblastoma | 10-40 | |
| CNE-1 | Nasopharyngeal Carcinoma | 3.35 | |
| CNE-2 | Nasopharyngeal Carcinoma | 4.01 | |
| A549 | Lung Cancer | 4.84 | |
| H490 | - | 7.84 | |
| PC-3 | Prostate Cancer | 6.21 | |
| SGC-7901 | Gastric Cancer | 8.09 | |
| U87 | Glioblastoma | 6.39 | |
| HT29 | Colorectal Adenocarcinoma | 68.48 ± 6.73 |
Anti-Inflammatory Activity
Both α-mangostin and γ-mangostin possess significant anti-inflammatory properties. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Key Anti-Inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: α- and γ-mangostin have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Downregulation of Inflammatory Enzymes: They can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.
-
Modulation of NF-κB Signaling: The anti-inflammatory effects of mangosteen xanthones are largely attributed to their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: NF-κB Inflammatory Pathway Inhibition by Xanthones.
The inhibitory concentrations of α- and γ-mangostin on NO production are presented below.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| α-mangostin | RAW 264.7 | 12.4 | |
| γ-mangostin | RAW 264.7 | 10.1 |
Experimental Protocols
This section provides an overview of the methodologies for the extraction and biological evaluation of xanthones from mangosteen pericarp.
General Extraction and Isolation Protocol
Caption: General Workflow for Xanthone Extraction and Isolation.
-
Preparation of Plant Material: Fresh mangosteen pericarps are washed, cut into small pieces, and dried (e.g., in a hot air oven at 60-80°C) to a constant weight. The dried pericarps are then ground into a fine powder.
-
Extraction: The powdered pericarp is subjected to extraction using a suitable solvent and method (e.g., maceration, Soxhlet, UAE, or MAE). Ethanol and ethyl acetate are commonly used solvents.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Fractionation: The crude extract is often subjected to column chromatography (e.g., using silica gel) with a gradient of solvents of increasing polarity to separate the components into different fractions.
-
Purification and Identification: The xanthone-rich fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). The structure of the isolated compounds is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the xanthone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Nitric Oxide (NO) Inhibition Assay Protocol
-
Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with LPS in the presence or absence of various concentrations of the xanthone derivatives.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Future Perspectives and Conclusion
Xanthone derivatives from mangosteen pericarp, particularly α-mangostin and γ-mangostin, have demonstrated significant therapeutic potential as anti-cancer and anti-inflammatory agents in preclinical studies. Their ability to modulate multiple key signaling pathways makes them attractive candidates for further drug development.
However, challenges such as low bioavailability and the need for more extensive in vivo and clinical studies remain. Future research should focus on the development of novel delivery systems (e.g., nanoformulations) to enhance the bioavailability and therapeutic efficacy of these compounds. Rigorous clinical trials are also necessary to validate their safety and efficacy in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - ProQuest [proquest.com]
- 3. Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
α-Mangostin's Role in Apoptosis Induction: A Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Mangostin, a natural xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has emerged as a potent anti-cancer agent with demonstrated efficacy across a wide range of human cancer cell lines.[1][2][3] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of several critical intracellular signaling pathways. This technical guide provides an in-depth analysis of the core signaling cascades targeted by α-mangostin, a summary of its quantitative effects on cancer cells, detailed experimental protocols for assessing its apoptotic activity, and visual representations of the key pathways involved.
Core Signaling Pathways in α-Mangostin-Induced Apoptosis
α-Mangostin orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, while also modulating key survival and stress-response pathways like PI3K/Akt and MAPK.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism for α-mangostin-induced apoptosis.[1][4] This pathway is initiated by intracellular stress signals that converge on the mitochondria. α-Mangostin treatment leads to a disruption of mitochondrial integrity, characterized by the loss of mitochondrial membrane potential (MMP).
Key molecular events include:
-
Regulation of Bcl-2 Family Proteins: α-Mangostin alters the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Mcl-1) proteins. It upregulates Bax and downregulates Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: The increase in mitochondrial permeability leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, some studies suggest α-mangostin can also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas.
-
Fas Receptor Upregulation: α-Mangostin has been shown to upregulate the expression of the Fas death receptor on the cell surface in human colon cancer cells.
-
Caspase-8 Activation: Activation of death receptors leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This proximity facilitates the auto-activation of caspase-8.
-
Crosstalk with Intrinsic Pathway: In some cell types (Type II cells), activated caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation, thus amplifying the apoptotic signal through the intrinsic pathway.
Modulation of PI3K/Akt and MAPK Pathways
α-Mangostin also influences cell survival and stress-response pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a major pro-survival signaling cascade. α-Mangostin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway. This inhibition prevents the suppression of pro-apoptotic proteins and contributes to the overall apoptotic effect. In some breast cancer cells, this is achieved by targeting Retinoid X Receptor alpha (RXRα).
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays complex roles in cell fate. The effect of α-mangostin on this pathway can be cell-type specific.
-
Activation of p38 and JNK: In many cancer types, α-mangostin activates the stress-activated kinases p38 and JNK. This activation is often linked to an increase in Reactive Oxygen Species (ROS) and promotes apoptosis. For instance, in cervical cancer cells, α-mangostin enhances ROS production, which in turn activates the ASK1/p38 signaling pathway, leading to mitochondrial-dependent apoptosis.
-
Inhibition of ERK: Conversely, α-mangostin often inhibits the phosphorylation of ERK1/2, a kinase typically associated with cell proliferation and survival.
-
Quantitative Data Summary
The cytotoxic and pro-apoptotic efficacy of α-mangostin varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of α-Mangostin in Various Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| T47D | Breast Cancer | 7.5 ± 0.5 | 24 | |
| MCF-7 | Breast Cancer | 9.69 | 48 | |
| MDA-MB-231 | Breast Cancer | 11.37 | 48 | |
| SKBR-3 | Breast Cancer | 7.46 | 48 | |
| HeLa | Cervical Cancer | ~20 | 24 | |
| SiHa | Cervical Cancer | ~20 | 24 | |
| COLO 205 | Colon Cancer | 9.74 ± 0.85 µg/mL | - | |
| HSC-2, -3, -4 | Oral Squamous Carcinoma | 8 - 10 | 24 | |
| PC12 | Pheochromocytoma | ~4 | - | |
| A2780 | Ovarian Cancer | 35.88 | 24 | |
| SKOV-3 | Ovarian Cancer | 34.12 | 24 | |
| TOV-21G | Ovarian Cancer | 37.19 | 24 |
Table 2: Modulation of Key Apoptotic Proteins by α-Mangostin
| Cell Line | Protein | Effect | Reference |
| HeLa, SiHa | Bax | Increased | |
| HeLa, SiHa | Bcl-2 | Decreased | |
| HeLa, SiHa | Cleaved Caspase-9 | Increased | |
| HeLa, SiHa | Cleaved Caspase-3 | Increased | |
| HeLa, SiHa | Cleaved PARP | Increased | |
| T47D | Bcl-2 | Decreased | |
| T47D | Mcl-1 | Decreased | |
| T47D | Cleaved Caspase-9 | Increased | |
| T47D | Cleaved Caspase-3 | Increased | |
| COLO 205 | Bax | Increased | |
| COLO 205 | Cleaved Caspase-8 | Increased | |
| COLO 205 | Cleaved Caspase-9 | Increased | |
| MDA-MB-231 | Bax | Increased | |
| MDA-MB-231 | BAD | Decreased | |
| YD-15 | Bax | Increased | |
| YD-15 | Bcl-2 | Decreased | |
| YD-15 | Cleaved Caspase-9 | Increased | |
| YD-15 | Cleaved Caspase-3 | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of α-mangostin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5-10 x 10⁴ cells/well) in a 96-well plate and incubate for 18-24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of α-mangostin (e.g., 1.2 to 40 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with α-mangostin for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., 5 min at 1100 rpm).
-
Washing: Wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascades.
-
Cell Lysis: After treatment with α-mangostin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
α-Mangostin is a promising natural compound that induces apoptosis in a wide variety of cancer cells through the coordinated modulation of multiple key signaling pathways. Its ability to activate the intrinsic mitochondrial pathway, influence the extrinsic death receptor pathway, and concurrently inhibit pro-survival signals like the PI3K/Akt cascade while activating pro-apoptotic MAPK pathways underscores its potential as a multi-targeting agent in cancer therapy. The quantitative data and established experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of α-mangostin.
References
- 1. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Mangostin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangostin compounds, particularly α-mangostin, derived from the pericarp of the mangosteen fruit (Garcinia mangostana), have garnered significant scientific attention for their diverse and potent pharmacological properties. These xanthone derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the core pharmacological properties of this compound compounds, with a focus on α-mangostin. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Anti-inflammatory Properties
α-mangostin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is not due to direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme but rather by suppressing the expression of iNOS.[1] Furthermore, α-mangostin can attenuate the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3]
Quantitative Data: Anti-inflammatory Activity of this compound Compounds
| Compound | Cell Line | Assay | Target | IC50 Value | Reference |
| α-Mangostin | RAW 264.7 | NO Production | iNOS Expression | 12.4 µM | [1] |
| γ-Mangostin | RAW 264.7 | NO Production | iNOS Expression | 10.1 µM | |
| α-Mangostin | RAW 264.7 | NO Release | - | 3.1 µM | |
| γ-Mangostin | RAW 264.7 | NO Release | - | 6.0 µM | |
| α-Mangostin | DENV-2 infected cells | RdRp activity | RNA-dependent RNA polymerase | 16.50 µM |
Antioxidant Properties
The antioxidant capacity of this compound compounds is a cornerstone of their pharmacological profile. They act as potent free radical scavengers, mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity of this compound Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| α-Mangostin | Lipid Peroxidation | 900 µg/ml | |
| Mangosteen Pericarp Extract | DPPH Radical Scavenging | 9.40 µg/mL |
Anticancer Properties
α-mangostin has emerged as a promising natural anticancer agent, exhibiting cytotoxicity against a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of critical signaling pathways that govern cancer cell proliferation and survival.
Quantitative Data: Cytotoxic Activity of α-Mangostin against Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 48 h | 9.69 | |
| NCI-H460 | Lung Cancer | 48 h | - | |
| HeLa | Cervical Cancer | 48 h | - | |
| Hep G2 | Liver Cancer | 48 h | - | |
| MDA-MB-231 | Breast Cancer | 48 h | 11.37 | |
| SKBR-3 | Breast Cancer | 48 h | 7.46 | |
| MDA-MB-231 (spheroids) | Breast Cancer | 48 h | 0.70-1.25 µg/ml | |
| KB | Oral Epidermoid Carcinoma | - | 2.08 µg/ml | |
| NCI-H187 | Small Cell Lung Cancer | - | 2.87 µg/ml |
Antimicrobial Properties
α-mangostin has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes.
Quantitative Data: Antimicrobial Activity of α-Mangostin
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA 101 | 512 | |
| Escherichia coli | 208 | 64 | |
| Staphylococcus aureus | ATCC 29213 | - | |
| Escherichia coli | ATCC 25922 | >64 | |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | |
| Staphylococcus felis | ATCC 49168 | 1 | |
| Staphylococcus pseudintermedius | ATCC 49051 | 1 | |
| Staphylococcus schleiferi | ATCC 43808 | 1 | |
| Staphylococcus species (clinical isolates) | - | 1 - 16 | |
| Aggregatibacter actinomycetemcomitans | - | 195.3 ppm | |
| Staphylococcus aureus MW2 (persister cells) | MW2 | 2 |
Molecular Mechanisms of Action: Signaling Pathways
The pharmacological effects of α-mangostin are underpinned by its ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. α-mangostin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and proliferative genes. It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: α-Mangostin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. α-mangostin has been shown to modulate MAPK signaling, although its effects can be cell-type specific. In some cancer cells, it inhibits the phosphorylation of ERK, JNK, and p38, leading to apoptosis, while in other contexts, it may activate certain MAPK pathways to induce cell death.
Caption: α-Mangostin modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. α-mangostin has been demonstrated to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis. It can inhibit the phosphorylation of Akt, a central kinase in this pathway.
Caption: α-Mangostin inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm (or 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the this compound compound in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the sample to an equal volume of the DPPH working solution. Include a control with only the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. Plot a curve of scavenging activity against concentration to determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This compound compounds, with α-mangostin as the most studied representative, exhibit a remarkable array of pharmacological properties that hold significant promise for the development of novel therapeutic agents. Their anti-inflammatory, antioxidant, anticancer, and antimicrobial activities are well-documented and are mediated through the modulation of multiple key cellular signaling pathways. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative aspects of these activities, detailing essential experimental protocols, and visualizing the intricate molecular mechanisms involved. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these versatile natural compounds.
References
- 1. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties | MDPI [mdpi.com]
- 3. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of α-Mangostin from Garcinia mangostana
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Mangostin, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana L.), is a compound of significant interest in pharmacology due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document provides a comprehensive technical overview of the historical discovery and modern methodologies for the isolation and purification of α-mangostin. It includes detailed experimental protocols, quantitative data on extraction yields and purity, and visual representations of the isolation workflow and key signaling pathways modulated by this potent phytochemical. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.
Introduction: A Historical Perspective
The investigation into the chemical constituents of the mangosteen fruit dates back to the mid-19th century. The first successful isolation of a crystalline substance from the fruit's resin was achieved in 1855 by the German chemist W. Schmid, who named the yellow compound "mangostin".[1][2] This pioneering work laid the foundation for future research into the rich phytochemistry of Garcinia mangostana. It wasn't until later that the initially isolated compound was specifically identified as α-mangostin, the most abundant xanthone in the fruit's pericarp.[1] Subsequent structural elucidation studies in the 20th century revealed its unique prenylated xanthone structure (1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one), which is responsible for its diverse biological activities.[1][3] Today, α-mangostin is a focal point of research for its potential therapeutic applications.
Physicochemical Properties of α-Mangostin
A thorough understanding of the physicochemical properties of α-mangostin is crucial for its effective extraction and purification.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₆O₆ | |
| Molar Mass | 410.46 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 182 °C (360 °F) | |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, ethyl acetate, DMSO) |
Methodologies for Isolation and Purification
The isolation of α-mangostin from Garcinia mangostana pericarp involves a multi-step process, beginning with the preparation of the plant material, followed by extraction and subsequent purification. Several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.
General Experimental Workflow
The overall process for isolating α-mangostin can be visualized as a sequence of steps starting from the raw plant material to the final pure compound.
Detailed Experimental Protocols
Below are two detailed protocols for the isolation of α-mangostin, one employing silica gel column chromatography and the other using macroporous resin.
Protocol 1: Ethanol Extraction Followed by Silica Gel Chromatography
-
Material Preparation :
-
Wash and cut fresh mangosteen pericarps into small pieces.
-
Dry the pieces in an oven at 50°C until brittle.
-
Grind the dried pericarps into a fine powder.
-
-
Extraction :
-
Soak 1000 g of the pericarp powder in 96% ethanol for 3 days at room temperature.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under vacuum at <50°C to obtain the crude ethanol extract.
-
Suspend the crude extract in water and partition it twice with n-hexane (1:1 v/v).
-
Collect the n-hexane layer and dry it using a rotary evaporator to yield the n-hexane fraction (residue).
-
-
Purification :
-
Prepare a silica gel (60-230 mesh) column.
-
Load the n-hexane fraction onto the column.
-
Elute the column with a solvent system of n-hexane:acetone (3:1 v/v).
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing pure α-mangostin.
-
-
Final Step :
-
Allow the pooled fractions to crystallize at room temperature.
-
Filter and dry the crystals to obtain pure α-mangostin.
-
Confirm purity (>98%) using High-Performance Liquid Chromatography (HPLC) and structure via Nuclear Magnetic Resonance (NMR).
-
Protocol 2: Isopropyl Alcohol Extraction and Macroporous Resin Purification
-
Material Preparation :
-
Crush 100 g of dry mangosteen pericarps.
-
-
Extraction :
-
Extract the powder three times with 70% isopropyl alcohol (800 mL, 600 mL, and 400 mL) at 40°C.
-
Combine the extracts and evaporate the isopropyl alcohol to reduce the volume.
-
Disperse the concentrated extract in purified water.
-
-
Purification :
-
Prepare an HPD-400 macroporous resin column by soaking in 95% ethanol, then washing with distilled water.
-
Pass the dispersed extract through the prepared column.
-
Wash the column with three column volumes of purified water to remove polar impurities.
-
Elute α-mangostin from the resin using methanol.
-
Monitor the eluent fractions via HPLC.
-
-
Final Step :
-
Combine the fractions with high levels of α-mangostin and evaporate to dryness.
-
Recrystallize the crude product from 95% ethanol to obtain the final pure α-mangostin.
-
Quantitative Data Summary
The efficiency of the isolation process can be evaluated based on the yield and purity of the final product. The following table summarizes quantitative data from various reported methodologies.
| Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference(s) |
| 96% Ethanol Extraction | Silica Gel Chromatography | 0.13 | >98 | |
| 70% Isopropyl Alcohol Extraction | Macroporous Resin HPD-400 | 5.2 | 95.6 | |
| Ethyl Acetate Extraction | Column Chromatography | 0.26 | - | |
| Toluene Extraction | Countercurrent Distribution | - | - |
Note: Yields can vary significantly based on the source of the mangosteen, ripeness, and specific extraction conditions.
Structural Characterization Data
The identity and purity of the isolated α-mangostin are confirmed using various spectroscopic techniques.
| Spectroscopic Data | Observed Values | Reference(s) |
| ESI-MS (m/z) | 409 [M], 411 [M+2], 355 [M—C₄H₆] | |
| UV λₘₐₓ (nm) | 213, 245, 332 | |
| IR νₘₐₓ (cm⁻¹) | 3620, 3420, 3260 (-OH); 2920, 2860 (-CH₃, -CH₂-); 1640, 1610 (Ph); 1280 (-O-) | |
| ¹H NMR (CDCl₃, δ ppm) | Refer to cited literature for detailed assignments | |
| ¹³C NMR (CDCl₃, δ ppm) | Refer to cited literature for detailed assignments |
Key Signaling Pathways Modulated by α-Mangostin
α-Mangostin exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Action via NF-κB Pathway Inhibition
α-Mangostin is a potent anti-inflammatory agent that primarily functions by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), α-mangostin can suppress the activation of key upstream kinases, preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Induction of Apoptosis in Cancer Cells
α-Mangostin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways. It can increase the production of Reactive Oxygen Species (ROS), leading to the activation of the ASK1/p38 MAPK pathway. This triggers the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, the release of cytochrome c, and the activation of caspases-9 and -3.
Antioxidant Response via Nrf2 Pathway Activation
α-Mangostin enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. α-Mangostin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and SOD.
Conclusion
Since its initial discovery by Schmid in 1855, α-mangostin has evolved from a simple natural colorant to a highly valued phytochemical with significant therapeutic potential. The development of efficient and scalable isolation protocols, utilizing techniques such as solvent extraction and advanced chromatography, has made high-purity α-mangostin more accessible for scientific investigation. The detailed methodologies and quantitative data presented in this guide offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB, apoptosis, and Nrf2 signaling pathways, underscores its promise in the development of novel therapies for a range of diseases. Continued research is essential to fully harness the potential of this remarkable natural compound.
References
In Vitro Neuroprotective Mechanisms of Alpha-Mangostin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-mangostin, a major xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its potent neuroprotective properties.[1][2] Preclinical in vitro studies have demonstrated its ability to counteract key pathological processes implicated in neurodegenerative diseases, including oxidative stress, neuroinflammation, and apoptosis.[3][4][5] This technical guide provides an in-depth overview of the in vitro neuroprotective effects of alpha-mangostin, focusing on the underlying molecular mechanisms, detailed experimental protocols, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Neuroprotective Effects Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in various neurodegenerative disorders. Alpha-mangostin has been shown to be a potent scavenger of free radicals and to enhance the endogenous antioxidant capacity of neuronal cells.
Quantitative Data on Antioxidant Effects
| Cell Line | Stressor | Alpha-Mangostin Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | H₂O₂ (400 μM) | 1 μM | ROS Production | Significantly reduced | |
| SH-SY5Y | H₂O₂ (400 μM) | 1 μM | Catalase (CAT) Protein Expression | Reversed H₂O₂-induced reduction | |
| SH-SY5Y | H₂O₂ (400 μM) | 1 μM | Superoxide Dismutase 2 (SOD2) Protein Expression | Reversed H₂O₂-induced reduction | |
| SH-SY5Y | MPP⁺ | Not specified | ROS Formation | Reduced | |
| PC12 | H₂O₂ | >100 μM (EC₅₀) | Neuroprotection | Showed protective effects |
Signaling Pathway: SIRT1/3-FOXO3a Activation
Alpha-mangostin has been demonstrated to exert its antioxidant effects in part through the activation of the SIRT1/3-FOXO3a signaling pathway. Sirtuins (SIRT1 and SIRT3) are deacetylases that play a crucial role in cellular stress resistance. By activating SIRT1 and SIRT3, alpha-mangostin promotes the deacetylation and subsequent activation of the transcription factor FOXO3a. Activated FOXO3a then translocates to the nucleus and upregulates the expression of antioxidant enzymes such as SOD2 and catalase.
References
- 1. The Pivotal Neuroinflammatory, Therapeutic and Neuroprotective Role of Alpha-Mangostin | Richard | Journal of Neurology Research [neurores.org]
- 2. neurores.org [neurores.org]
- 3. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory Effects of Alpha-Mangostin Mediated by SIRT1/3-FOXO3a Pathway in Oxidative Stress-Induced Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Alpha-Mangostin on MPP(+)-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of α-Mangostin: A Technical Guide
Abstract
α-Mangostin, a xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anticancer properties. A growing body of preclinical evidence demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types. Furthermore, α-mangostin has been shown to impede metastasis and invasion, key processes in cancer progression. This technical guide provides a comprehensive overview of the anticancer potential of α-mangostin, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from various studies are summarized, and key cellular pathways are visualized to offer a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and α-mangostin has garnered significant attention for its multifaceted anticancer activities.[1][2] This guide delves into the molecular mechanisms underlying the anticancer effects of α-mangostin, providing a technical framework for its study and potential development as a therapeutic agent.
Mechanisms of Anticancer Activity
α-Mangostin exerts its anticancer effects through several interconnected mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. α-Mangostin has been shown to induce apoptosis in a wide range of cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1]
Key events in α-mangostin-induced apoptosis include:
-
Mitochondrial Dysfunction: It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3][4]
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are central to the apoptotic process.
-
Regulation of Bcl-2 Family Proteins: α-Mangostin modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can trigger apoptotic signaling pathways.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. α-Mangostin can halt the cell cycle at various phases, preventing cancer cells from dividing and proliferating. The most commonly observed effect is an arrest in the G1 phase of the cell cycle.
This is achieved by:
-
Modulating Cyclin-Dependent Kinases (CDKs) and Cyclins: α-Mangostin can downregulate the expression of key cell cycle proteins such as CDK2, CDK4, cyclin D1, and cyclin E.
-
Upregulating CDK Inhibitors: It can increase the expression of CDK inhibitors like p21cip1 and p27kip1.
Inhibition of Metastasis
Metastasis is the process by which cancer cells spread to distant organs and is the primary cause of cancer-related death. α-Mangostin has demonstrated the ability to inhibit the metastatic cascade.
Mechanisms include:
-
Inhibition of Cell Migration and Invasion: α-Mangostin can suppress the migratory and invasive capabilities of cancer cells.
-
Downregulation of Matrix Metalloproteinases (MMPs): It can reduce the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for breaking down the extracellular matrix and facilitating invasion.
Key Signaling Pathways Modulated by α-Mangostin
α-Mangostin's anticancer effects are mediated through its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. α-Mangostin has been shown to inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.
Caption: α-Mangostin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis. α-Mangostin can modulate the activity of different MAPK family members, such as ERK1/2, JNK, and p38 MAPK, to induce apoptosis.
Caption: α-Mangostin modulates the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activities of α-mangostin across various cancer types.
Table 1: In Vitro Cytotoxicity of α-Mangostin (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 9.69 | 48 | |
| MDA-MB-231 | Breast Cancer | 11.37 | 48 | |
| SKBR-3 | Breast Cancer | 7.46 | 48 | |
| LNCaP | Prostate Cancer | 5-30 | 48 | |
| 22Rv1 | Prostate Cancer | 5-30 | 48 | |
| VCaP | Prostate Cancer | 5-30 | 48 | |
| DU145 | Prostate Cancer | 22.5 | Not Specified | |
| PC3 | Prostate Cancer | Not Specified | Not Specified | |
| M214 | Cholangiocarcinoma | 1.36 µg/ml | Not Specified |
Table 2: In Vivo Antitumor Efficacy of α-Mangostin
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| 22Rν1 Prostate Cancer Xenograft | Mice | Not Specified | 31 days | Significant | |
| Pancreatic Cancer Xenograft | Mice | 10 and 20 mg/kg | Not Specified | Dose-dependent | |
| Breast Cancer Xenograft | Rats | 30 and 60 mg/kg | Not Specified | Dose-dependent | |
| Cholangiocarcinoma Allograft | Hamster | Not Specified | 1 month | Significant |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the anticancer potential of α-mangostin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
α-Mangostin
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-mangostin (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with α-mangostin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with α-mangostin for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell lines treated with α-mangostin
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with α-mangostin for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Cancer cell lysates (from α-mangostin-treated and control cells)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
α-Mangostin exhibits significant anticancer potential through its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis in a variety of cancer cell types. Its modulation of key signaling pathways, such as PI3K/Akt and MAPK, underscores its pleiotropic mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of α-mangostin. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with conventional chemotherapies, and ultimately, translating these promising preclinical findings into clinical trials.
References
- 1. α-Mangostin Promotes In Vitro and In Vivo Degradation of Androgen Receptor and AR-V7 Splice Variant in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of Mangostin Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on mangostin extracts, derived from the pericarp of Garcinia mangostana. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound and its derivatives for potential therapeutic applications. The data is compiled from various preclinical in vivo and in vitro studies, with a focus on acute, sub-acute, chronic, and cellular toxicity.
Executive Summary
Mangosteen (Garcinia mangostana Linn.) pericarp is a rich source of xanthones, with α-mangostin being the most abundant and pharmacologically active constituent.[1][2] Extensive research has been conducted to evaluate the safety of this compound extracts. In general, oral administration of mangosteen pericarp extracts is considered to have low toxicity. Acute toxicity studies in rodents have established high LD50 values, often exceeding 2000 mg/kg body weight, classifying the extracts as non-toxic or having a wide margin of safety.[1][3][4] Sub-acute and chronic toxicity studies have further supported the safety of these extracts, with No-Observed-Adverse-Effect Levels (NOAELs) identified at significant dosages. However, some studies have indicated potential dose-dependent effects on liver and kidney function at very high concentrations, particularly in longer-term studies. In vitro cytotoxicity studies have demonstrated that certain xanthones, including α-mangostin, exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents. This guide will delve into the experimental details and quantitative data from these pivotal toxicity studies.
In Vivo General Toxicity Studies
Acute Oral Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The 50% lethal dose (LD50) is a key parameter derived from these studies.
Experimental Protocol: Acute Oral Toxicity (General)
A generalized experimental workflow for acute oral toxicity studies based on OECD guideline 420 is depicted below.
Caption: Generalized workflow for an acute oral toxicity study.
Data Summary: Acute Oral Toxicity of this compound Extracts
| Extract Type | Animal Model | LD50 (mg/kg BW) | Key Findings | Reference |
| Crude Methanolic Extract (25.19% α-mangostin) | Female BALB/c mice | 1,000 | Approximate lethal dose. | |
| Hydroethanolic Extract | Swiss albino mice | > 5,000 | No signs of toxicity or mortality observed. | |
| Water Extract | Sprague Dawley rats | > 2,000 | No lethality or abnormal behavior. | |
| Ethanolic Extract (containing 11.45% this compound) | Rats | > 5,000 | No toxic effects reported. | |
| Mangosteen Peel Extract | Balb/C mice | 6174.147 | Classified as "Practically Not Toxic". | |
| α-mangostin-rich extract | Mice | > 1250 | No mortality or behavioral changes. | |
| Ethyl acetate fraction | Sprague-Dawley rats | > 15,480 | No clinical signs of toxicity. |
Sub-acute and Sub-chronic Toxicity
These studies involve repeated daily dosing of a substance over a period of 28 days (sub-acute) or 90 days (sub-chronic) to evaluate the potential for cumulative toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is a critical endpoint from these studies.
Experimental Protocol: Sub-chronic Oral Toxicity (General)
A typical 90-day sub-chronic oral toxicity study protocol is outlined below.
Methodology:
-
Test Animals: Wistar rats (male and female).
-
Groups: Typically a control group and at least three dose groups (low, mid, high).
-
Administration: Daily oral gavage of the this compound extract for 90 consecutive days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity and behavioral changes.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals (e.g., day 45 and day 90) to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Urinalysis: Conducted at the end of the study.
-
Organ Weights and Histopathology: At termination, major organs are weighed and examined for gross and microscopic changes.
-
Data Summary: Sub-acute and Sub-chronic Toxicity of this compound Extracts
| Extract Type | Animal Model | Duration | NOAEL (mg/kg BW/day) | Key Findings | Reference |
| Hydroethanolic Extract | Wistar rats | 12 weeks | > 1,200 | No significant dose-related adverse effects. | |
| Water Extract | Sprague Dawley rats | 3 months | < 100 | Slight effects on the kidneys at 100 mg/kg. | |
| Ethanolic Extract | Wistar rats | 6 months | - | Dose-dependent effects on liver and kidney at higher doses (≥ 500 mg/kg). | |
| α-mangostin | Wistar rats | 28 days | ≤ 1250 | No significant toxicity. | |
| Chitosan-alginate coated microparticle of Garcinia mangostana Linn extract | BALB/c mice | 14 days | > 2,000 | No significant changes in SGOT, SGPT, or weight gain. | |
| Ethanolic Extract | Wistar rats | 28 days | - | Increased urea levels in female rats at 250 mg/kg and 500 mg/kg. |
Chronic Toxicity
Chronic toxicity studies extend over a longer period, often 6 months or more, to assess the long-term effects of a substance.
Experimental Protocol: Chronic Oral Toxicity
A representative chronic toxicity study is described below.
Methodology:
-
Test Animals: Wistar rats.
-
Groups: Control group and multiple dose groups, including a satellite group for reversibility assessment.
-
Administration: Daily oral administration of the extract for 6 months.
-
Parameters Monitored: Similar to sub-chronic studies, with an extended observation period. The satellite group is observed for a period after cessation of treatment to see if any effects are reversible.
Data Summary: Chronic Toxicity of this compound Extract
| Extract Type | Animal Model | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| 95% Ethanolic Extract | Wistar rats | 6 months | 10, 100, 500, 1000 | Higher doses (≥ 500 mg/kg) led to increased ALT, AST, BUN, and creatinine levels, and lower body weights. Histopathological examination revealed centrilobular hydropic degeneration in the livers of the satellite group. |
In Vitro Cytotoxicity Studies
Cytotoxicity studies are conducted in cell culture to determine the toxic effects of a substance on cells. These studies are crucial for preliminary screening of potential anti-cancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for an MTT cytotoxicity assay.
Data Summary: Cytotoxicity of this compound Xanthones
| Compound | Cell Line | IC50 / ED50 | Key Findings | Reference |
| α-mangostin | Human melanoma SK-MEL-28 | - | Induced 59.6% early apoptosis at 7.5 µg/ml. | |
| α-mangostin, β-mangostin, garcinone D, 9-hydroxycalabaxanthone, 8-deoxygartanin | HT-29 human colon cancer | 1.7 - 9.1 µM | Exhibited significant cytotoxic activity. | |
| α-mangostin | Squamous cell carcinoma (SCC-15) | Significant viability reduction at 7.5 µM | Concentration- and cell-type-dependent effects. | |
| α-mangostin | Ovarian cancer (OVACAR-3) | Dose- and time-dependent suppression of proliferation | Induced apoptosis and affected mitochondrial membrane potential. | |
| α-mangostin | C6 glioma cells | 6.57 ± 0.199 µg/mL | Induced DNA damage and altered mitochondrial function. |
Signaling Pathways in Cytotoxicity
Studies have indicated that the cytotoxic effects of α-mangostin, particularly in cancer cells, are mediated through the induction of apoptosis via the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of caspases.
Caption: Simplified signaling pathway of α-mangostin-induced apoptosis.
Conclusion
The preliminary toxicity studies of this compound extracts suggest a favorable safety profile for oral administration, particularly in acute and short-term studies. The high LD50 values and significant NOAELs indicate a low potential for acute toxicity. However, long-term, high-dose administration may warrant caution, with potential effects on the liver and kidneys. The cytotoxic properties of this compound xanthones against various cancer cell lines in vitro are promising and suggest a need for further investigation into their mechanisms of action and potential as therapeutic agents. This guide provides a foundational understanding of the toxicity profile of this compound extracts to aid in the design of future preclinical and clinical studies.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Alpha-Mangostin in Mangosteen (Garcinia mangostana) Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of alpha-mangostin in extracts derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Alpha-mangostin, a major xanthone constituent, is of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The accurate and precise quantification of alpha-mangostin is crucial for the standardization of herbal extracts and the development of new therapeutic agents. This document outlines the necessary steps for sample preparation and a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of alpha-mangostin.
Introduction
Alpha-mangostin is a naturally occurring xanthone extracted primarily from the pericarp of the mangosteen fruit.[1][2] It has garnered considerable attention in the scientific community for its potential therapeutic applications. Research has shown that alpha-mangostin can modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK/ERK1/2, and ASK1/p38 pathways, leading to the induction of apoptosis in cancer cells.[3][4] Furthermore, it exhibits potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and inhibiting key signaling pathways like NF-κB.[5] Given its therapeutic potential, robust analytical methods are essential for the quality control of mangosteen extracts and for pharmacokinetic studies. HPLC is a widely used technique for the quantitative analysis of alpha-mangostin due to its high sensitivity, specificity, and accuracy.
Experimental Protocols
Sample Preparation: Extraction of Alpha-Mangostin
Several methods have been reported for the extraction of alpha-mangostin from mangosteen pericarp. The following protocol is a generalized procedure based on common laboratory practices.
Materials and Reagents:
-
Dried mangosteen pericarp powder
-
70% Isopropyl alcohol, 70% Ethanol, or Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (purified)
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Maceration/Percolation:
-
Weigh a known amount of dried mangosteen pericarp powder (e.g., 100 g).
-
For maceration, immerse the powder in a suitable solvent (e.g., 70% ethanol) at a specific ratio (e.g., 1:10 w/v) and agitate for a defined period.
-
Alternatively, for percolation, pack the powder into a column and allow the solvent (e.g., acetonitrile) to pass through the material to extract the compounds.
-
-
Microwave-Assisted Extraction (MAE):
-
This method can enhance extraction efficiency.
-
Mix the pericarp powder with a solvent (e.g., 72.40% ethyl acetate in water) and subject it to microwave irradiation at a specific power (e.g., 189.20 W) and for a short duration (e.g., 3.16 minutes).
-
-
Solvent Evaporation and Purification:
-
After extraction, filter the mixture to remove solid plant material.
-
Concentrate the extract by evaporating the solvent under reduced pressure.
-
For further purification, the crude extract can be dispersed in water and passed through a macroporous resin column. Impurities are washed away, and alpha-mangostin is then eluted with a solvent like methanol.
-
-
Final Sample Preparation for HPLC:
-
Dissolve a precisely weighed amount of the dried extract in an appropriate solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
HPLC Analysis
The following HPLC parameters are based on validated methods for the quantification of alpha-mangostin.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 system or equivalent |
| Column | C18 reverse-phase column (e.g., Hypersil® BDS C-18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and water with an acid modifier (e.g., 0.1% v/v ortho-phosphoric acid or 0.2% aqueous formic acid). A common isocratic mobile phase is Methanol:1% Acetic Acid (95:5 v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 240 nm, 243 nm, 320 nm, or using a Photodiode Array (PDA) detector for optimal sensitivity. |
| Standard Preparation | Prepare a stock solution of alpha-mangostin standard (e.g., 100 ppm in methanol) and create a series of dilutions for the calibration curve. |
Quantitative Data Summary
The concentration of alpha-mangostin in mangosteen pericarp extracts can vary depending on the extraction method and the source of the plant material.
Table 2: Reported Alpha-Mangostin Content in Mangosteen Pericarp Extracts
| Extraction Method | Solvent | Alpha-Mangostin Content | Reference |
| Maceration | 70% Ethanol | 8.56 ± 0.003% w/w | |
| Not Specified | Not Specified | 8.36 – 10.04 %w/w in crude extract | |
| Not Specified | Not Specified | 1.84 – 2.47 %w/w in dried powder | |
| Microwave-Assisted | 72.40% Ethyl Acetate | 120.68 mg/g DM | |
| Percolation | Acetonitrile | 64.36 - 64.94 mg/g | |
| Not Specified | Not Specified | 8.53 - 13.87% |
DM = Dry Matter
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC analysis of alpha-mangostin.
Signaling Pathways Modulated by Alpha-Mangostin
Caption: Signaling pathways modulated by alpha-mangostin leading to apoptosis.
References
- 1. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Nanoparticle Drug Delivery Systems of α-Mangostin
Introduction
α-Mangostin, a xanthone derivative extracted from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has demonstrated a wide array of pharmacological properties, including potent anticancer, anti-inflammatory, and antioxidant activities.[1][2][3][4] Despite its therapeutic potential, the clinical application of α-mangostin is significantly hindered by its poor aqueous solubility (approximately 2.03 x 10⁻⁴ mg/L at 25°C), low bioavailability, rapid systemic clearance, and lack of target specificity.[1] To overcome these limitations, nanoparticle-based drug delivery systems have emerged as a promising strategy. These systems can enhance the solubility of α-mangostin, provide controlled and sustained release, improve cellular uptake, and enable targeted delivery to specific tissues, such as tumors, thereby increasing therapeutic efficacy and reducing systemic toxicity.
This document provides detailed application notes on various nanoformulations of α-mangostin and standardized protocols for their preparation, characterization, and evaluation.
Application Notes
A variety of nanocarriers have been successfully employed to encapsulate α-mangostin, each offering distinct advantages. The most common systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanomicelles. The choice of nanoparticle depends on the desired application, route of administration, and target tissue. For instance, polymeric nanoparticles and nanomicelles have shown particular promise in increasing the accumulation of α-mangostin in tumors and inhibiting tumor growth in vivo.
Comparative Data of α-Mangostin Nanoformulations
The physicochemical properties of nanoparticles are critical determinants of their in vivo fate and therapeutic efficacy. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Physicochemical Characteristics of α-Mangostin Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric NPs | PLGA | Emulsion-Diffusion-Evaporation | 168.06 ± 17.02 | - | -25.3 ± 7.1 | 84.26 ± 8.23 | - | |
| Polymeric NPs | PLGA | Double Emulsion-Solvent Evaporation | 186.3 ± 6.42 | - | +0.03 ± 0.005 | 51.16 ± 2.61 | - | |
| Polymeric NPs | PEG-PLA | Emulsion/Solvent Evaporation | 94.26 ± 4.54 | - | -32.0 ± 0.43 | 50.47 ± 1.96 | - | |
| Polymeric NPs | Chitosan/Kappa Carrageenan | Ionic Gelation / Spray Pyrolysis | 200 - 400 | - | - | ≥ 98 | - | |
| Polymeric NPs | Chitosan/Alginate | Ionic Gelation | - | - | - | - | - | |
| Folate-CS NPs | Folate-Conjugated Chitosan | Ionic Gelation | 180 - 250 | - | +10.69 to +40.33 | - | - | |
| Lipid-Polymer Hybrid | PLGA-COOH, DSPE-PEG2K-MAL | One-Step Nanoprecipitation | - | - | - | - | - | |
| Liposomes | Soybean Lecithin, Cholesterol | Film Hydration / Extrusion | 105.8 ± 3.9 | 0.149 | - | 51.3 | - | |
| Liposomes | Phosphatidylcholine, Cholesterol | Freeze-Drying | 649 - 892 | - | -12 | 80 - 85 | ~4 | |
| Solid Lipid NPs | Stearic Acid, Precirol ATO5 | Hot Melt Homogenization / Ultrasonication | - | - | - | - | - | |
| Nanomicelles | MPEG-PLA | Self-Assembly | - | - | - | - | - |
Table 2: In Vitro & In Vivo Efficacy of α-Mangostin Nanoparticles
| Nanoparticle Type | Cell Line / Animal Model | Outcome | Result | Reference |
| PLGA NPs | Pancreatic Cancer Stem Cells | Inhibition of Proliferation | More effective than free α-mangostin | |
| PLGA NPs | B16-F10 Melanoma Cells | Cytotoxicity | Significant cytotoxic effect (p < 0.05) | |
| PLGA NPs | Pancreatic Tumor (Mouse Model) | Tumor Volume Reduction | >60% reduction with 20 mg/kg dose | |
| Chitosan/Kappa Carrageenan NPs | MCF-7 Breast Cancer Cells | Cytotoxicity (IC₅₀) | 4.7 µg/mL (vs. 8.2 µg/mL for free αM) | |
| PEG-PLA Nanomicelles | Pancreatic Tumor (Mouse Model) | Tumor Volume Reduction | >70% reduction with 20 mg/kg dose | |
| MPEG-PCL Nanomicelles | Melanoma (Mouse Model) | Tumor Growth Reduction | ~50% reduction with 50 mg/kg dose | |
| MPEG-PLA Nanomicelles | Glioma (Mouse Model) | Tumor Volume Reduction | ~65% reduction with 50 mg/kg dose | |
| Folate-CS NPs | MCF-7 Breast Cancer Cells | Cytotoxicity (IC₅₀) | 4.70 µg/mL |
Signaling Pathways Modulated by α-Mangostin
α-Mangostin exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Encapsulation in nanoparticles can enhance the delivery of α-mangostin to cancer cells, thereby potentiating its effects on these pathways.
Caption: α-Mangostin inhibits HER2/PI3K/Akt and ERK pathways while activating JNK/p38, promoting apoptosis.
Experimental Protocols
General Experimental Workflow
The development and evaluation of α-mangostin nanoparticles typically follow a structured workflow from formulation to preclinical testing.
Caption: General workflow for the development and evaluation of α-mangostin nanoparticles.
Protocol 1: Preparation of α-Mangostin-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation technique.
Materials:
-
α-Mangostin
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or DSPE-PEG2K-MAL (stabilizer/surfactant)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin (e.g., 4 mg) and PLGA (e.g., 25 mg) in an organic solvent like acetone (e.g., 2.5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer. For example, dissolve PVA in deionized water to a final concentration of 1% (w/v). Alternatively, shake DSPE-PEG2K-MAL (5 mg) with deionized water (5 mL) at 65°C for 1 hour.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 700 rpm).
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size. This step is crucial for achieving a small and uniform particle size distribution.
-
Solvent Evaporation: Leave the nano-emulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent (DCM or acetone).
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
Protocol 2: Preparation of α-Mangostin-Loaded Chitosan Nanoparticles
This protocol utilizes the ionic gelation method, which involves the electrostatic interaction between positively charged chitosan and a negatively charged crosslinker.
Materials:
-
α-Mangostin
-
Low molecular weight Chitosan
-
Glacial acetic acid
-
Sodium tripolyphosphate (TPP)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with overnight stirring.
-
α-Mangostin Solution: Dissolve α-mangostin (e.g., 20 mg) in a suitable solvent like ethanol (e.g., 20 mL).
-
Drug Loading: Add the α-mangostin solution dropwise into the chitosan solution under constant magnetic stirring.
-
Crosslinking: Prepare a TPP solution (e.g., 0.07% w/v) in deionized water. Add the TPP solution dropwise to the chitosan-α-mangostin mixture while stirring. Nanoparticles will form spontaneously due to ionic crosslinking.
-
Maturation: Continue stirring for approximately 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation. Wash the pellet with deionized water to remove unreacted reagents.
-
Storage: Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
A. Particle Size, PDI, and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (particle size), PDI, and zeta potential.
-
Perform at least three independent measurements and report the average and standard deviation.
B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
Principle: This involves separating the encapsulated drug from the free, un-encapsulated drug and quantifying both.
Procedure:
-
Separation: Centrifuge a known amount of the nanoparticle suspension at high speed. The pellet will contain the nanoparticles with encapsulated α-mangostin, and the supernatant will contain the free drug.
-
Quantification of Free Drug: Carefully collect the supernatant. Measure the concentration of α-mangostin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Cytotoxicity - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free α-mangostin, α-mangostin-loaded nanoparticles, and empty (blank) nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions to the wells. Include wells with untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plates using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
Protocols for Assessing the Antioxidant Capacity of Mangostin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the antioxidant capacity of mangostin, its primary xanthone derivatives, and mangosteen extracts. The following sections offer a summary of quantitative antioxidant data, step-by-step experimental procedures for common antioxidant assays, and a visualization of the molecular pathways involved in this compound's antioxidant activity.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound and its extracts has been evaluated using various assays. The data presented below, summarized from multiple studies, offers a comparative overview of its potency.
Table 1: DPPH Radical Scavenging Activity of this compound and Mangosteen Extracts
| Sample | IC50 (µg/mL) | Reference |
| α-Mangostin | 7.4[1] | [1] |
| Mangosteen Pericarp Extract (Optimized) | 20.64[1] | [1] |
| Mangosteen Pericarp Extract (Non-optimized) | 28.50[1] | |
| Mangosteen Rind Ethanol Extract (70%) | 6.56 ± 0.31 | |
| Mangosteen Rind Ethanol Extract (96%) | 7.48 ± 0.19 | |
| Mangosteen Pericarp Extract | 9.40 | |
| Mangosteen Seed Extract | 37.54 | |
| Dichloromethane Fraction of Rind Extract | 34.66 | |
| Water Fraction of Rind Extract | 45.72 | |
| n-Hexane Fraction of Rind Extract | 50.65 |
Table 2: ABTS Radical Scavenging Activity of Mangosteen Extracts
| Sample | Antioxidant Capacity | Reference |
| Mangosteen Pericarp Ethyl Acetate Extract | 38 µM Trolox equivalents | |
| Mangosteen Pericarp Acetone Extract | 38 µM Trolox equivalents |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Mangosteen Extracts
| Sample | FRAP Value | Reference |
| Optimized Mangosteen Pericarp Extract | 497.42 ± 12.73 µM of Fe (II)/g DM | |
| Non-optimized Mangosteen Pericarp Extract | 344.60 ± 8.61 µM of Fe (II)/g DM | |
| Optimized Microwave-Assisted Extract | 144.56 mg Trolox equivalent/g extract |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Mangosteen Products
| Sample | ORAC Value (µmoles TE/100mL) | Reference |
| Fresh Rind Extract (Ripe Level 4) | 17,063.36 ± 883.25 | |
| Fresh Rind Extract (Ripe Level 5) | 20,958.61 ± 725.08 | |
| Fresh Rind Extract (Ripe Level 6) | 24,744.62 ± 784.78 | |
| Dried Rind Extract (Ripe Level 4) | 23,550.05 ± 690.88 | |
| Dried Rind Extract (Ripe Level 5) | 26,634.41 ± 1132.74 | |
| Dried Rind Extract (Ripe Level 6) | 33,802.98 ± 1,374.38 |
Experimental Protocols
The following are detailed protocols for the most common assays used to determine the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound sample (extract or pure compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the this compound sample in methanol to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Standard Preparation: Prepare a stock solution of the positive control (e.g., ascorbic acid at 1 mg/mL in methanol) and create a series of dilutions.
-
Assay:
-
Add 100 µL of the prepared DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound sample dilutions or standard dilutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound sample and the Trolox standard in the same solvent used for dilution of the ABTS•+ solution.
-
Assay:
-
Add 220 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 40 µL of the this compound sample dilutions or Trolox standard dilutions to the respective wells.
-
For the blank, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound sample
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C in a water bath before use.
-
-
Sample and Standard Preparation: Prepare dilutions of the this compound sample and a series of concentrations of the FeSO₄ or Trolox standard.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound sample dilutions or standard dilutions to the respective wells.
-
For the blank, add 20 µL of the solvent used for the sample.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the standards. Use the standard curve to determine the FRAP value of the samples, expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the final working concentration (typically around 10 nM).
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (typically around 153 mM).
-
Trolox Standard: Prepare a stock solution of Trolox and create a series of dilutions in phosphate buffer.
-
-
Sample Preparation: Dissolve and dilute the this compound sample in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.
-
Add 25 µL of the this compound sample dilutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Reaction Initiation and Measurement:
-
Add 25 µL of the AAPH solution to all wells to initiate the reaction.
-
Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of the samples as Trolox equivalents (TE).
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound.
Caption: General workflow for this compound antioxidant testing.
Signaling Pathways of this compound's Antioxidant Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Caption: this compound's antioxidant signaling pathways.
References
Application Notes and Protocols for Cell Culture Assays to Determine α-Mangostin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Mangostin, a natural xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention in oncological research for its potent cytotoxic effects against a wide array of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic and apoptotic effects of α-mangostin in vitro. The following sections detail the methodologies for key assays, present quantitative data for comparative analysis, and illustrate the underlying molecular mechanisms.
Key Cytotoxicity and Apoptosis Assays
Several robust assays are available to quantify the cytotoxic and apoptotic effects of α-mangostin on cancer cells. The choice of assay depends on the specific research question, cell type, and available equipment. This document focuses on three widely used methods: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection.
Data Presentation: Quantitative Analysis of α-Mangostin's Cytotoxic Effects
The following tables summarize the dose-dependent cytotoxic effects of α-mangostin on various cancer cell lines, providing a valuable resource for experimental design.
Table 1: IC50 Values of α-Mangostin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 9.69 | [1] |
| MDA-MB-231 | Breast Cancer | 48 | 11.37 | [1] |
| SKBR-3 | Breast Cancer | 48 | 7.46 | [1] |
| HeLa | Cervical Cancer | 48 | ~20 | [2] |
| SiHa | Cervical Cancer | 48 | ~20 | [2] |
| A549 | Lung Cancer | 24 | 19 | |
| 22Rv1 | Prostate Cancer | 48 | ~10-15 | |
| LNCaP | Prostate Cancer | 48 | ~10-15 | |
| COLO 205 | Colon Cancer | Not Specified | 9.74 µg/mL | |
| SK-Hep-1 | Hepatocellular Carcinoma | Not Specified | Not Specified | |
| T47D | Breast Cancer | Not Specified | Not Specified |
Table 2: Effect of α-Mangostin on Caspase Activation
| Cell Line | α-Mangostin Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-9 Activity | Reference |
| 22Rν1 | 10 | 24 | Statistically significant increase | Not Specified | |
| LNCaP | 10 | 24 | Statistically significant increase | Not Specified | |
| VCaP | 10 | 24 | Statistically significant increase | Not Specified | |
| MDA-MB-231 | Not Specified | Not Specified | Dose-dependent increase | Not Specified | |
| T47D | Not Specified | Not Specified | Increased cleaved caspase-3 | Increased cleaved caspase-9 | |
| COLO 205 | 20 µg/mL | 3 | Apparent activation | Apparent activation |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
α-Mangostin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of α-mangostin in complete medium. Remove the medium from the wells and add 100 µL of the α-mangostin dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that serves as an indicator of cell membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
α-Mangostin stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
α-Mangostin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of α-mangostin for the desired time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using trypsin-EDTA, then centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer (provided in the kit) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
FITC signal: Detects Annexin V binding (early apoptosis).
-
PI signal: Detects cells with compromised membranes (late apoptosis/necrosis).
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of α-mangostin are mediated through the modulation of several key signaling pathways, primarily inducing apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for assessing α-mangostin cytotoxicity.
Caption: α-Mangostin induced apoptosis signaling pathway.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers investigating the cytotoxic properties of α-mangostin. By employing these standardized assays, scientists can obtain reliable and reproducible data to further elucidate the anticancer potential of this promising natural compound. The provided signaling pathway diagram offers a visual guide to the molecular mechanisms underlying α-mangostin-induced apoptosis, facilitating a deeper understanding of its mode of action.
References
α-Mangostin: A Promising Xanthone for Prostate Cancer Research
Application Notes and Protocols for Researchers
Introduction
α-Mangostin, a naturally occurring xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention in cancer research for its potent anti-proliferative, pro-apoptotic, and anti-metastatic properties. In the context of prostate cancer, α-mangostin has demonstrated considerable efficacy in both androgen-dependent and androgen-independent prostate cancer cell lines. These application notes provide a comprehensive overview of the effects of α-mangostin on prostate cancer cells and detailed protocols for key experimental assays.
Mechanism of Action
α-Mangostin exerts its anti-cancer effects in prostate cancer through a multi-faceted approach, targeting several key cellular processes:
-
Cell Cycle Arrest: It induces G1 phase cell cycle arrest by inhibiting the activity of cyclin-dependent kinase 4 (CDK4), a critical regulator of the G1-S phase transition.[1][2][3]
-
Induction of Apoptosis: α-Mangostin promotes programmed cell death by activating the caspase cascade, evidenced by the cleavage of caspase-3.[1][4] It has also been shown to induce apoptosis through the modulation of endoplasmic reticulum (ER) stress pathways.
-
Androgen Receptor (AR) Degradation: It promotes the degradation of both the wild-type androgen receptor and its splice variants, such as AR-V7, which is often implicated in castration-resistant prostate cancer (CRPC).
-
Inhibition of Metastasis: α-Mangostin can suppress the metastatic potential of prostate cancer cells by inhibiting key signaling pathways involved in cell migration and invasion, such as the c-Jun N-terminal kinase (JNK) pathway.
Data Presentation
The following tables summarize the quantitative effects of α-mangostin on various prostate cancer cell lines as reported in the literature.
Table 1: IC50 Values for Cell Viability (48-hour treatment)
| Cell Line | Androgen Sensitivity | IC50 (µM) |
| LNCaP | Androgen-dependent | 5.9 |
| 22Rv1 | Androgen-independent, AR-sensitive | 6.9 |
| PC3 | Androgen-independent | 12.7 |
| DU145 | Androgen-independent | 22.5, 16.89 ppm* |
*Note: 16.89 ppm is approximately 41.1 µM. The discrepancy in IC50 values for DU145 cells could be due to different assay methods (WST-8 vs. MTT) and experimental conditions.
Table 2: Induction of Apoptosis by α-Mangostin
| Cell Line | Treatment | Apoptotic Cells (%) |
| PC3 | 15 µM α-mangostin for 48h | 38.56 ± 12.93 |
| 22Rv1 | 15 µM α-mangostin for 48h | 57.0 ± 26.9 |
Table 3: G1 Phase Cell Cycle Arrest Induced by α-Mangostin (24-hour treatment)
| Cell Line | Treatment | Cells in G1 Phase (%) |
| 22Rv1 | Control | 42.3 ± 1.19 |
| 7.5 µM α-mangostin | 59.6 ± 3.09 | |
| 15 µM α-mangostin | 62.4 ± 2.4 | |
| PC3 | Control | 37.35 ± 0.77 |
| 7.5 µM α-mangostin | 55.24 ± 2.51 | |
| 15 µM α-mangostin | 53.06 ± 1.09 |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of α-mangostin on prostate cancer cell lines.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of α-mangostin on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)
-
Complete cell culture medium
-
α-Mangostin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of α-mangostin in complete medium from the stock solution. The final concentrations may range from 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as in the highest α-mangostin treatment.
-
Remove the medium from the wells and add 100 µL of the prepared α-mangostin dilutions or vehicle control.
-
Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following α-mangostin treatment.
Materials:
-
Prostate cancer cells
-
6-well plates
-
α-Mangostin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of α-mangostin (e.g., 7.5 µM and 15 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after α-mangostin treatment.
Materials:
-
Prostate cancer cells
-
6-well plates
-
α-Mangostin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with α-mangostin (e.g., 7.5 µM and 15 µM) for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet drop-wise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Prostate cancer cells
-
α-Mangostin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-pro-caspase-3, anti-cleaved caspase-3, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with α-mangostin for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
The following diagrams illustrate key aspects of α-mangostin's action in prostate cancer cells.
References
- 1. α-Mangostin, a xanthone from mangosteen fruit, promotes cell cycle arrest in prostate cancer and decreases xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Mangostin, a xanthone from mangosteen fruit, promotes cell cycle arrest in prostate cancer and decreases xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: α-Mangostin in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-mangostin, a natural xanthone derived from the mangosteen fruit pericarp, in preclinical pancreatic cancer research. The protocols detailed below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing experiments using pancreatic cancer xenograft models.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, necessitating the development of novel therapeutic strategies. α-Mangostin has emerged as a promising anti-cancer agent, demonstrating potent inhibitory effects on pancreatic cancer cell proliferation, invasion, and tumor growth in preclinical models.[1][2][3][4] This document outlines the key molecular mechanisms of α-mangostin and provides detailed protocols for its application in both ectopic and orthotopic pancreatic cancer xenograft models.
Molecular Mechanisms of α-Mangostin in Pancreatic Cancer
α-Mangostin exerts its anti-tumor effects by modulating multiple signaling pathways that are crucial for pancreatic cancer progression and metastasis.[1] Key targeted pathways include:
-
NF-κB Signaling: α-Mangostin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and chemoresistance in pancreatic cancer.
-
STAT3 Signaling: It suppresses the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), which is involved in tumor cell proliferation, survival, and angiogenesis.
-
PI3K/Akt Signaling: α-Mangostin downregulates the PI3K/Akt pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival while inhibiting apoptosis.
-
Sonic Hedgehog (Shh) Signaling: The compound has been shown to inhibit the Shh signaling pathway, which plays a role in pancreatic cancer stem cells (CSCs) and tumor progression.
By targeting these interconnected pathways, α-mangostin induces apoptosis, inhibits cell cycle progression, and reduces the expression of downstream effector molecules such as matrix metalloproteinases (MMPs) and cyclin D1.
Data Presentation: In Vivo Efficacy of α-Mangostin
The following tables summarize the quantitative data from key studies investigating the in vivo anti-tumor effects of α-mangostin in pancreatic cancer xenograft models.
Table 1: Efficacy of α-Mangostin in Ectopic Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | α-Mangostin Dose and Administration | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| ASPC1 | Athymic Nude Mice | 6 mg/kg, i.p., 5 days/week | 8 weeks | Significant (p=0.0033) | Significant (p=0.0033) | |
| BxPc-3 | Nude Mice | 50 mg/kg and 100 mg/kg, oral | 30 days | Significant (p<0.05) | Not Reported |
Table 2: Efficacy of α-Mangostin in Orthotopic Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | α-Mangostin Dose and Administration | Treatment Duration | Tumor Weight Reduction | Histopathological Findings | Reference |
| PL-45 | Athymic Nude Mice | 6 mg/kg, i.p., 5 days/week | 6 weeks (treatment started 3 weeks post-implantation) | Significant (p<0.01) | Smaller, poorly non-differentiated carcinoma in treated group vs. poorly differentiated carcinoma in control |
Experimental Protocols
Protocol 1: Ectopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the effect of α-mangostin on tumor growth.
Materials:
-
Human pancreatic cancer cell lines (e.g., ASPC1, BxPc-3)
-
Athymic nude mice (4-6 weeks old)
-
α-Mangostin
-
Vehicle control (e.g., PBS with 25% PEG, or as appropriate for the solubilization of α-mangostin)
-
Matrigel (optional)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel (optional) at a concentration of 2 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomize mice into control and treatment groups.
-
Control Group: Administer the vehicle control solution.
-
Treatment Group: Administer α-mangostin at the desired concentration (e.g., 6 mg/kg i.p. or 50-100 mg/kg oral).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., 4-8 weeks), euthanize the mice, and excise the tumors for weight measurement, histopathological analysis, and molecular studies.
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This protocol details the more clinically relevant orthotopic implantation of pancreatic cancer cells into the pancreas of mice.
Materials:
-
Same as Protocol 1
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Cell Preparation: Prepare pancreatic cancer cells (e.g., PL-45) as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Carefully inject 2 x 10^6 cells in a small volume (e.g., 20-30 µL) directly into the pancreas.
-
Suture the incision.
-
-
Post-Operative Care: Monitor the animals for recovery.
-
Treatment: Begin α-mangostin treatment as described in Protocol 1, typically after a recovery and tumor establishment period (e.g., 3 weeks).
-
Monitoring and Endpoint: Monitor animal health and body weight. At the study endpoint (e.g., 9 weeks), euthanize the mice and excise the pancreas and any metastatic lesions for analysis.
Protocol 3: Immunohistochemical Analysis of Proliferation Markers
This protocol outlines the procedure for detecting cell proliferation markers like Ki-67 and PCNA in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (anti-Ki-67, anti-PCNA)
-
Secondary antibody detection system
-
Antigen retrieval solution (e.g., citrate buffer)
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., HRP-polymer) and visualize with DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the percentage of positively stained cells to assess the proliferation index. α-Mangostin treatment has been shown to inhibit the expression of Ki-67 and PCNA in xenograft tumor tissues.
Visualizations
Caption: Experimental workflow for xenograft models.
Caption: Key signaling pathways targeted by α-mangostin.
References
- 1. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin Suppresses the Viability and Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells by Downregulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Mangostin: a dietary antioxidant derived from the pericarp of Garcinia mangostana L. inhibits pancreatic tumor growth in xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Mangostin suppresses the viability and epithelial-mesenchymal transition of pancreatic cancer cells by downregulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of α-Mangostin in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of α-mangostin in plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and the bioanalysis of this natural compound. The method utilizes protein precipitation for sample preparation and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This document provides detailed experimental protocols, instrument parameters, and a summary of validation data.
Introduction
α-Mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its wide range of pharmacological properties.[1][2] To support preclinical and clinical development, a robust and reliable bioanalytical method is crucial for the accurate determination of α-mangostin concentrations in biological matrices.[1][3] This LC-MS/MS method offers high sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.[2]
Experimental
Materials and Reagents
-
α-Mangostin reference standard
-
Internal Standard (IS), e.g., Bergamottin
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, mouse, or human)
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of α-mangostin and the internal standard (IS) in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the α-mangostin stock solution with 50% acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards (CS): Spike control plasma with the appropriate working solutions to achieve a calibration curve range. A typical range for α-mangostin could be 1-2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
Protein precipitation is a common and effective method for extracting α-mangostin from plasma samples.
-
To 50 µL of plasma sample (CS, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge the samples at high speed (e.g., 21,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a filter vial.
-
If using a filter vial, centrifuge again to remove any remaining particulates.
-
Inject the clear supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column: Symmetry C18, 4.6 mm × 50 mm, 5.0 µm or equivalent
-
Mobile Phase A: 0.4% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 37°C
-
Gradient: A typical gradient starts at 70% mobile phase A, ramps to 95% mobile phase B over several minutes, holds, and then re-equilibrates.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
α-Mangostin: m/z 411 → 355
-
Bergamottin (IS): m/z 339 → 202
-
-
Key MS Parameters:
-
Collision Energy (CE): -50 V
-
Declustering Potential (DP): -50 V
-
Cell Entrance Potential (CEP): -10 V
-
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for an α-mangostin quantification method in plasma.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low | 3 | < 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 |
| High | 1500 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | > 85 | < 15 |
| High | > 85 | < 15 |
Visual Protocols
Caption: Experimental workflow for α-mangostin quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable and robust approach for the quantification of α-mangostin in plasma. This method is suitable for supporting pharmacokinetic and other drug development studies of α-mangostin. The provided protocols and validation data serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols: Supercritical Fluid Extraction of Xanthones from Mangosteen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of xanthones from mangosteen (Garcinia mangostana) pericarp using supercritical fluid extraction (SFE). This document is intended to guide researchers, scientists, and drug development professionals in the efficient and selective recovery of these bioactive compounds for further study and application.
Introduction
Mangosteen pericarp is a rich source of xanthones, a class of polyphenolic compounds renowned for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and highly efficient technology for extracting these valuable compounds.[2] SFE offers several advantages over conventional solvent extraction methods, such as higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues.[2][3] This document outlines the optimal conditions and detailed protocols for maximizing the yield and purity of xanthones from mangosteen pericarp using SFE.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the supercritical fluid extraction of xanthones from mangosteen pericarp. These data highlight the influence of key extraction parameters on the yield of total xanthones and α-mangostin, the most abundant and bioactive xanthone in mangosteen.
Table 1: Optimal SFE Conditions and Xanthone Yields
| Pressure (bar) | Temperature (°C) | Co-solvent | Co-solvent Conc. (%) | Total Xanthone Yield | α-mangostin Yield | Reference |
| 300 | 60 | - | - | 7.56% (w/w) | - | [4] |
| 350 | 70 | Tricaprylin/Tricaprin | 40 | 51.44 ± 2.22 mg/g | - | |
| 200 | 46.25 | Ethanol | 2.9 | - | 58.7% (w/w of extract) | |
| 300 | 40 | Ethanol | 5 | - | 22.83 mg/g | |
| 200 | 40 | Ethanol | 4 | - | - |
Table 2: Comparison of Xanthone Content by Extraction Method
| Extraction Method | Solvent | Xanthone Yield | α-mangostin Content | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ + Ethanol | - | 22.83 mg/g | |
| Soxhlet | Ethanol | 31.26 mg/g | 34.82% (w/w of extract) | |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate (72.4%) | 120.68 mg/g | - | |
| Subcritical Water Extraction | Water | 34 mg/g | - |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in the supercritical fluid extraction and analysis of xanthones from mangosteen pericarp.
Mangosteen Pericarp Preparation
Proper preparation of the raw material is crucial for efficient extraction.
-
Sourcing and Selection: Obtain fresh mangosteen fruits. Select fruits with a firm, deep purple pericarp, indicating maturity.
-
Cleaning and Separation: Thoroughly wash the fruits with water to remove any surface contaminants. Carefully separate the pericarp (rind) from the edible pulp.
-
Drying: Cut the pericarp into small pieces to facilitate drying. Dry the pericarp in a hot air oven at 60°C for approximately 4 hours, or until a constant weight is achieved. The final moisture content should be below 10%.
-
Grinding and Sieving: Grind the dried pericarp into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size, typically between 0.5 and 1.0 mm, to ensure consistent extraction.
-
Storage: Store the powdered pericarp in an airtight container in a cool, dark, and dry place to prevent degradation of the bioactive compounds.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is a general guideline and can be optimized based on the specific SFE equipment and research objectives.
-
System Preparation: Ensure the SFE system is clean and leak-free. Set the desired extraction temperature and pressure.
-
Loading the Extraction Vessel: Accurately weigh a known amount of the dried mangosteen pericarp powder (e.g., 20 g) and load it into the extraction vessel.
-
Pressurization: Introduce supercritical CO₂ into the extraction vessel at the desired flow rate (e.g., 1-2 kg/h ). If a co-solvent is used, it is typically introduced into the CO₂ stream before entering the extraction vessel.
-
Extraction: Maintain the set temperature, pressure, and CO₂ flow rate for the desired extraction time (e.g., 240 minutes). The extraction process can be monitored by collecting the extract at regular intervals.
-
Collection of Extract: The extracted xanthones are separated from the supercritical fluid in a separator (or cyclone separator) by reducing the pressure and/or temperature. The CO₂ can be recycled. The collected extract will be a concentrated mixture of xanthones and other lipophilic compounds.
-
Post-Extraction: After the extraction is complete, carefully depressurize the system. Remove the spent pericarp material from the extraction vessel. The collected extract can be further purified if necessary.
Quantification of Xanthones by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical method for the identification and quantification of individual xanthones in the extract.
-
Preparation of Standard Solutions:
-
Accurately weigh pure standards of α-mangostin, γ-mangostin, and other relevant xanthones.
-
Prepare stock solutions of each standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the SFE extract.
-
Dissolve the extract in a known volume of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Conditions: The following are typical HPLC conditions for xanthone analysis. These may need to be optimized for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 320 nm.
-
Column Temperature: 30-40°C.
-
-
Data Analysis:
-
Generate a calibration curve for each xanthone standard by plotting the peak area against the concentration.
-
Identify the xanthones in the sample extract by comparing their retention times with those of the standards.
-
Quantify the amount of each xanthone in the extract using the calibration curves.
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for SFE of xanthones and the signaling pathways activated by these compounds.
Experimental Workflow
Xanthone-Induced AhR Signaling Pathway
Xanthones have been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.
Xanthone-Induced Nrf2 Signaling Pathway
Xanthones can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.
Conclusion
Supercritical fluid extraction is a powerful and environmentally friendly technique for the selective extraction of xanthones from mangosteen pericarp. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their extraction processes. The ability of the extracted xanthones to modulate key signaling pathways like AhR and Nrf2 underscores their potential for the development of novel therapeutics and functional food ingredients. Further research into the specific mechanisms of action and in vivo efficacy of these SFE-derived extracts is warranted.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attributes | Graphviz [graphviz.org]
Enhancing the Oral Delivery of α-Mangostin: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers in Drug Development
α-Mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2][3] However, its clinical translation is significantly hampered by its low aqueous solubility and consequently poor oral bioavailability.[4][5] This document provides detailed application notes and experimental protocols for various formulation strategies designed to overcome these limitations and enhance the oral bioavailability of α-mangostin.
Introduction to the Challenge: Low Bioavailability of α-Mangostin
α-Mangostin is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Its poor water solubility (approximately 0.2 µg/mL) leads to inadequate dissolution in the gastrointestinal tract, which is a rate-limiting step for its absorption. Pharmacokinetic studies in animal models have confirmed its low oral bioavailability. To harness the full therapeutic potential of α-mangostin, advanced formulation approaches are essential to improve its solubility, dissolution rate, and subsequent absorption.
Formulation Strategies and Quantitative Data
Several advanced formulation techniques have been successfully employed to enhance the oral bioavailability of α-mangostin. These include solid dispersions, nanoparticle-based systems (polymeric and lipid), liposomes, and self-emulsifying drug delivery systems (SEDDS). A summary of the quantitative improvements achieved with these methods is presented below.
Table 1: Enhancement of α-Mangostin Solubility through Various Formulation Strategies
| Formulation Strategy | Carrier/Key Excipients | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 0.2 ± 0.2 | 2743 ± 11 | ~13,715 | |
| Nanotechnology | Chitosan-Oleic Acid Complex | 0.2 | 160 | 800 | |
| Nanomicelles | Not specified | Not specified | > 10,000-fold increase reported | > 10,000 |
Table 2: Improvement in Pharmacokinetic Parameters of α-Mangostin Formulations
| Formulation Strategy | Animal Model | Key Parameter | Unformulated α-Mangostin | Formulated α-Mangostin | Fold Increase | Reference |
| PLGA Nanoparticles | Balb/c mice | AUC | Not specified | Not specified | 1.75 | |
| Mangosteen Fruit Extract | C57BL/6 mice | Cmax | 1382 nmol/L (pure compound) | 871 nmol/L (in extract) | - | |
| Tmax | 30 minutes (pure compound) | 1 hour (in extract) | - |
Note: AUC (Area Under the Curve), Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax). Data for unformulated α-mangostin can vary based on the vehicle used in the study.
Experimental Protocols
This section provides detailed methodologies for the preparation of various α-mangostin formulations.
Protocol for α-Mangostin Solid Dispersion by Solvent Evaporation
This method aims to disperse α-mangostin in a hydrophilic carrier at the molecular level, converting its crystalline form to a more soluble amorphous state.
Materials:
-
α-Mangostin
-
Polyvinylpyrrolidone (PVP)
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve α-mangostin and PVP in methanol in a predetermined ratio (e.g., 1:4 w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be collected, pulverized, and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state (e.g., using DSC and XRD).
Workflow for Solid Dispersion Preparation
Protocol for α-Mangostin Loaded PLGA Nanoparticles by Emulsion-Evaporation
This protocol describes the formulation of biodegradable polymeric nanoparticles to encapsulate α-mangostin, which can improve its oral absorption.
Materials:
-
α-Mangostin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic phase)
-
Polyvinyl alcohol (PVA) solution (aqueous phase, e.g., 1% w/v)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.
-
Emulsification: Add the organic phase to the aqueous PVA solution dropwise while homogenizing or sonicating at high speed for a few minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps two to three times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles.
-
Characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and in vitro release profile.
Workflow for PLGA Nanoparticle Formulation
Protocol for α-Mangostin Liposomes by Reverse-Phase Evaporation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability.
Materials:
-
α-Mangostin
-
Phosphatidylcholine
-
Cholesterol
-
Diethyl ether or a mixture of chloroform and methanol (organic phase)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve α-mangostin, phosphatidylcholine, and cholesterol in the chosen organic solvent system in a round-bottom flask.
-
Add the aqueous buffer to this organic solution.
-
Sonicate the mixture to form a stable water-in-oil (w/o) emulsion.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel will form, which then collapses to form a liposomal suspension.
-
Continue evaporation to ensure complete removal of the organic solvent.
-
To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Characterize the liposomes for vesicle size, polydispersity index, zeta potential, and encapsulation efficiency.
Workflow for Liposome Preparation
Protocol for α-Mangostin Solid Self-Emulsifying Drug Delivery System (S-SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This protocol converts a liquid SEDDS into a solid powder.
Materials:
-
α-Mangostin
-
Oil (e.g., Captex 200P)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Capryol 90)
-
Solid carrier (e.g., Aeroperl 300 or Sylysia 350)
-
Vortex mixer
Procedure:
-
Screening of Excipients: Determine the solubility of α-mangostin in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Constructing Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of oil and surfactant/co-surfactant with water.
-
Preparation of Liquid SEDDS (L-SEDDS): Based on the phase diagram, prepare the optimal formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratio (e.g., 20/70/10 w/w/w). Dissolve α-mangostin in this mixture with the help of a vortex mixer until a clear solution is obtained.
-
Conversion to Solid SEDDS (S-SEDDS): Add the L-SEDDS dropwise onto the solid carrier in a blender. Mix until a homogenous, free-flowing powder is obtained.
-
Characterize the S-SEDDS for flowability, drug content, and self-emulsification performance (e.g., droplet size of the reconstituted emulsion).
Workflow for S-SEDDS Formulation
Conclusion
The formulation of α-mangostin into advanced drug delivery systems is a viable and effective strategy to overcome its inherent limitation of poor oral bioavailability. Solid dispersions, nanoparticles, liposomes, and SEDDS have all demonstrated significant potential in enhancing the solubility and pharmacokinetic profile of this promising natural compound. The choice of formulation will depend on the specific therapeutic application, desired release kinetics, and manufacturing considerations. The protocols provided herein offer a foundation for researchers to develop and optimize α-mangostin formulations for preclinical and clinical evaluation.
References
- 1. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid dispersions of α-mangostin improve its aqueous solubility through self-assembly of nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Alpha-Mangostin: Application Notes and Protocols for Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of alpha-mangostin, a promising natural compound, with various protein targets. This document is intended to guide researchers in utilizing computational methods to investigate the binding affinity and interaction mechanisms of alpha-mangostin, thereby accelerating drug discovery and development efforts.
Introduction to Alpha-Mangostin and Molecular Docking
Alpha-mangostin, a xanthone derivative extracted from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the interaction between a ligand, such as alpha-mangostin, and its protein target at the molecular level. This knowledge is crucial for predicting the binding affinity and mechanism of action of potential drug candidates.
Application Notes: Alpha-Mangostin as a Multi-Target Ligand
Molecular docking studies have revealed that alpha-mangostin exhibits significant binding affinities to a diverse array of protein targets implicated in various diseases, including cancer, inflammation, and metabolic disorders. These in silico findings provide a strong basis for its observed therapeutic effects and highlight its potential as a multi-target agent.
Key Protein Targets of Alpha-Mangostin
Several studies have identified key protein targets for alpha-mangostin. In the context of oral cancer, alpha-mangostin has been docked with proteins such as CALM3, HTT, ARRB1, and FLNA .[1] For breast cancer, potential targets include Estrogen Receptor Alpha (ERα) and key proteins in the Wnt/β-catenin and PI3K/Akt signaling pathways like AKT1, CTNNB1, HSP90AA1, and LRP6 .[3][4] Furthermore, its anti-inflammatory effects are attributed to its interaction with proteins in the NF-κB and MAPK signaling pathways . In the context of metabolic diseases, alpha-mangostin has been studied for its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ) , dipeptidyl peptidase-4 (DPP-4) , and aldose reductase . Other notable targets include β-tubulin for amoebic keratitis, the main protease (Mpro) of SARS-CoV-2, and Retinoid X receptor alpha (RXRα) .
Summary of Quantitative Docking Data
The binding affinity of alpha-mangostin to its target proteins is a key quantitative measure obtained from molecular docking studies. This data, often expressed as binding energy (in kcal/mol) or inhibition constant (Ki), provides a basis for comparing its potential efficacy against different targets.
| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Disease Relevance |
| CALM3 | 1ZSH | AutoDock | -8.1 | - | Oral Cancer |
| HTT | 3IO6 | AutoDock | -7.5 | - | Oral Cancer |
| ARRB1 | 3HOP | AutoDock | -7.8 | - | Oral Cancer |
| FLNA | 2F3Z | AutoDock | -7.1 | - | Oral Cancer |
| Estrogen Receptor Alpha (ERα) | 3ERT | - | - | - | Breast Cancer |
| Estrogen Receptor Bound to Estradiol | 1ERE | - | - | - | Breast Cancer |
| Estrogen Alpha Ligand-Binding Domain | 1A52 | - | - | - | Breast Cancer |
| AKT1 | - | - | - | - | Triple-Negative Breast Cancer |
| CTNNB1 | - | - | - | - | Triple-Negative Breast Cancer |
| HSP90AA1 | - | - | - | - | Triple-Negative Breast Cancer |
| LRP6 | - | - | -96.659 kJ/mol (MM/PBSA) | - | Breast Cancer |
| PPAR-γ | - | MOE | - | - | Diabetes |
| DPP-4 | - | MOE | - | - | Diabetes |
| Aldose Reductase | - | MOE | - | - | Diabetes |
| β-tubulin | - | AutoDock, ArgusLab | -10.18 (AutoDock), -11.2156 (ArgusLab) | - | Amoebic Keratitis |
| Main Protease (Mpro) of SARS-CoV-2 | - | - | -10.5 | 36.45 | COVID-19 |
| Nrf2-Keap1 | 4L7B | AutoDock 4.2 | -9.71 | - | Long COVID-19 |
| Human Serum Albumin (HSA) | - | - | - | - | Drug Transport |
| Transferrin (TRF) | - | - | - | - | Drug Transport |
Note: The table summarizes data from multiple sources. The specific values can vary based on the software, force field, and parameters used in the study. A direct comparison between values obtained from different studies should be made with caution.
Experimental Protocols for Molecular Docking
The following protocols provide a detailed methodology for performing molecular docking studies of alpha-mangostin with a protein target.
Protocol 1: Preparation of Protein and Ligand
1. Protein Preparation: a. Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). b. Pre-processing: Remove water molecules, heteroatoms (except for cofactors essential for binding), and select the desired protein chain if the structure contains multiple chains. c. Add Hydrogens: Add polar hydrogens to the protein structure. d. Assign Charges: Assign appropriate Kollman charges to the protein atoms. e. Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM). f. Save in PDBQT format: For use with AutoDock, save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types.
2. Ligand Preparation: a. Obtain Ligand Structure: Download the 3D structure of alpha-mangostin from a chemical database like PubChem (--INVALID-LINK--). b. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Define Torsion Root and Rotatable Bonds: For flexible docking, define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. d. Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.
Protocol 2: Molecular Docking using AutoDock
1. Grid Box Generation: a. Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be based on experimental data or predicted using binding site prediction tools. b. Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The grid box size should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical grid spacing is 0.375 Å.
2. Docking Simulation: a. Configure Docking Parameters: Set the parameters for the docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock. Key parameters to define include the number of docking runs, population size, and the maximum number of energy evaluations. b. Run Docking: Execute the molecular docking simulation. AutoDock will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
3. Analysis of Results: a. Clustering and Ranking: The resulting docked poses are typically clustered based on their root-mean-square deviation (RMSD). The poses are then ranked based on their estimated binding energy. b. Visualization: Visualize the top-ranked docked poses in a molecular visualization software (e.g., PyMOL, VMD, Discovery Studio Visualizer). Analyze the interactions between alpha-mangostin and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions.
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the molecular docking process and the biological context of alpha-mangostin's activity, the following diagrams are provided.
Molecular Docking Workflow
Caption: A generalized workflow for performing molecular docking studies.
Alpha-Mangostin and the PI3K/Akt Signaling Pathway
Caption: Alpha-mangostin can inhibit the PI3K/Akt signaling pathway by targeting RXRα.
Conclusion
Molecular docking is an invaluable tool for elucidating the molecular mechanisms underlying the therapeutic effects of natural compounds like alpha-mangostin. The protocols and data presented here offer a foundation for researchers to explore the interactions of alpha-mangostin with a wide range of protein targets. These in silico approaches, when integrated with experimental validation, can significantly advance the development of alpha-mangostin as a novel therapeutic agent for various diseases.
References
- 1. Molecular docking studies of a-mangostin with oral cancer targets ARRB1, FLNA, CALM3 and HTT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updating the Pharmacological Effects of α-Mangostin Compound and Unraveling Its Mechanism of Action: A Computational Study Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Evaluation of Alpha this compound and its Derivatives as a potential Anti-Cancer Agents | BIO Web of Conferences [bio-conferences.org]
- 4. Potential target and mechanism exploration from α-mangostin against triple-negative breast cancer: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulating α-Mangostin in Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-mangostin, a natural xanthone compound derived from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered significant interest for its wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities[1][2]. However, its clinical application is significantly hindered by its poor aqueous solubility and low bioavailability[3][4][5]. Liposomal encapsulation is a promising drug delivery strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, enhancing their solubility, stability, and therapeutic efficacy. This document provides detailed protocols for encapsulating α-mangostin in liposomes and methods for their characterization.
Part 1: Liposome Preparation Techniques
Several methods can be employed to prepare α-mangostin-loaded liposomes. The choice of method depends on factors such as the desired liposome size, lamellarity, and encapsulation efficiency. The most common techniques are thin-film hydration, reverse-phase evaporation, and ethanol injection.
Thin-Film Hydration (TFH) Method
The thin-film hydration method, also known as the Bangham method, is the most widely reported technique for preparing α-mangostin liposomes. It involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous medium.
Protocol: Thin-Film Hydration
Materials:
-
α-mangostin
-
Phospholipids (e.g., Soybean Lecithin (SBL), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Phosphatidylcholine)
-
Cholesterol (or other stabilizers like Tocopherol)
-
Organic Solvent (e.g., Chloroform, Methanol, Ethanol)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Distilled Water)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolution: Dissolve α-mangostin and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent or solvent mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40 °C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Drying: Dry the lipid film further under a high vacuum for at least 3-5 hours to ensure complete removal of any residual organic solvent.
-
Hydration: Add the aqueous buffer to the flask containing the lipid film. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid's phase transition temperature. This process leads to the swelling and self-assembly of lipids into multilamellar vesicles (MLVs). Sonication can be used to aid this process.
-
Sizing/Homogenization: To obtain unilamellar vesicles (LUVs) with a uniform and defined size, subject the MLV suspension to an extrusion process. Pass the suspension multiple times (e.g., 30 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Purification: Remove the non-encapsulated, free α-mangostin from the liposome suspension using methods like size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against the aqueous buffer.
Reverse-Phase Evaporation (REV) Method
The reverse-phase evaporation method is another technique used for liposome preparation that can yield liposomes with high encapsulation efficiency for lipophilic drugs.
Protocol: Reverse-Phase Evaporation
Materials:
-
Same as for TFH, with the addition of a sonicator.
Procedure:
-
Dissolution: Dissolve phosphatidylcholine, cholesterol, and α-mangostin in an organic solvent (e.g., chloroform/methanol mixture).
-
Emulsion Formation: Add a small volume of aqueous buffer to the organic phase. Sonicate the mixture until a stable water-in-oil (W/O) emulsion is formed.
-
Solvent Removal: Place the emulsion in a round-bottom flask and remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, the mixture will turn into a viscous gel.
-
Liposome Formation: Continue the evaporation process. The gel will eventually collapse, and the excess lipids will form a complete bilayer around the aqueous droplets, resulting in a liposomal suspension.
-
Final Steps: The resulting liposomes can be diluted with additional buffer, sized by extrusion, and purified as described in the TFH protocol.
Ethanol Injection Method
The ethanol injection method is a rapid and simple technique for producing small unilamellar vesicles (SUVs). It involves the injection of an ethanolic solution of lipids into an aqueous phase.
Protocol: Ethanol Injection
Materials:
-
Same as for TFH, but ethanol is the required solvent.
-
Syringe and needle.
Procedure:
-
Dissolution: Dissolve the lipids and α-mangostin in absolute ethanol.
-
Injection: Heat the aqueous phase to a temperature above the lipid's phase transition temperature. Rapidly inject the ethanolic lipid solution into the vigorously stirring aqueous phase. The rapid diffusion of ethanol causes the lipids to precipitate and form liposomes.
-
Solvent Removal: Remove the ethanol and reduce the volume of the suspension by rotary evaporation or dialysis.
-
Purification: Purify the liposomal suspension to remove free α-mangostin as previously described.
Part 2: Characterization of α-Mangostin Liposomes
After preparation, liposomes must be characterized to ensure they meet the required specifications for size, charge, and drug content.
Summary of Formulation Parameters
The following table summarizes quantitative data from various studies on α-mangostin liposome formulations.
| Preparation Method | Lipid Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Thin-Film Hydration | DOPC, PAsp(DET-Cit)–Toc | 98.59 ± 5.1 | 0.098 ± 0.02 | -22.31 ± 2.4 | ~83-90% | ~14-17.4% | |
| Thin-Film Hydration | Soybean Lecithin, Tocopherol | 105.8 ± 3.9 | 0.149 | N/A | 51.3% | N/A | |
| Reverse-Phase Evaporation | Phosphatidylcholine, Cholesterol | 113.98 ± 2.95 | 0.13 ± 0.01 | -25.6 ± 0.07 | N/A | N/A | |
| Thin-Film Hydration | Cholesterol, Tween 60, Ethanol | 213 ± 26.47 | 0.23 ± 0.19 | -12.67 ± 0.90 | N/A | N/A | |
| Not Specified | Not Specified | 109.3 ± 7.2 | N/A | N/A | 55.3 ± 2.3% | N/A | |
| Freeze-Drying | Phosphatidylcholine, Cholesterol | 649 - 892 | N/A | -12 | ~80-85% | ~4% |
N/A: Not Available in the cited source.
Protocol: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes. Drug loading refers to the weight percentage of the drug relative to the total weight of the liposome.
Procedure:
-
Separation: Separate the liposomal formulation from the aqueous phase containing unencapsulated α-mangostin. This is typically done by passing the sample through a size-exclusion column (e.g., Sephadex G-25) or by dialysis.
-
Quantification of Free Drug (Indirect Method): Measure the amount of α-mangostin in the collected aqueous phase (W_free).
-
Quantification of Encapsulated Drug (Direct Method):
-
Take a known volume of the purified liposome suspension.
-
Disrupt the liposomes by adding a suitable solvent like methanol or ethanol to release the encapsulated drug.
-
Measure the concentration of α-mangostin (W_encapsulated) in the disrupted liposome solution.
-
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to quantify the α-mangostin.
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = (Total Drug - Free Drug) / Total Drug * 100 or EE (%) = (Encapsulated Drug) / Total Drug * 100
-
Drug Loading (DL %): DL (%) = (Weight of Encapsulated Drug) / (Weight of Encapsulated Drug + Weight of Lipids) * 100
-
Part 3: In Vitro Drug Release Studies
Release studies are performed to understand the rate at which α-mangostin is released from the liposomes, often under conditions mimicking physiological pH (e.g., pH 7.4) and tumor microenvironment pH (e.g., pH 5.0-6.0).
Protocol: In Vitro Release by Dialysis Method
Materials:
-
α-mangostin-loaded liposome suspension
-
Dialysis tubing (e.g., MWCO = 14 kDa)
-
Release media (e.g., PBS at pH 7.4 and Acetate Buffer at pH 5.0)
-
Shaking water bath or incubator
Procedure:
-
Preparation: Transfer a known volume of the α-mangostin-loaded liposome suspension into a dialysis bag. Securely seal both ends of the bag.
-
Incubation: Immerse the dialysis bag into a larger vessel containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4). The large volume helps maintain sink conditions.
-
Sampling: Place the entire setup in a shaking water bath at 37 °C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of α-mangostin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Studies have shown a sustained release profile for α-mangostin from liposomes, with a faster release at a more acidic pH of 5.0 compared to a physiological pH of 7.4. For instance, one study observed that at pH 5.0, there was an initial burst reaching 50% release after 12 hours, while release at pH 7.4 was minimal over 24 hours.
References
- 1. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Mangostin-Loaded Transferrin-Conjugated Lipid-Polymer Hybrid Nanoparticles: Development and Characterization for Tumor-Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mangostin in Functional Foods
Topic: Application of Mangostin in Developing Functional Foods
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mangosteen (Garcinia mangostana L.), a tropical fruit native to Southeast Asia, is renowned for its unique flavor and historical use in traditional medicine.[1] The pericarp, or rind, of the fruit is a rich source of a class of polyphenolic compounds known as xanthones, with α-mangostin being the most abundant and bioactive.[2][3] Extensive research has highlighted the potent antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory properties of α-mangostin, positioning it as a promising ingredient for the development of functional foods and nutraceuticals.[4][5] This document provides a comprehensive overview of the application of this compound in functional foods, detailing its biological activities, mechanisms of action, and relevant experimental protocols.
Extraction and Purification of α-Mangostin
The efficient extraction and purification of α-mangostin from mangosteen pericarp is a critical first step in its utilization. Various methods have been developed, often involving solvent extraction followed by chromatographic purification.
Protocol 1: Sequential Solvent Extraction and Purification
This protocol is a compilation of methods described in the literature, aiming for a high-purity α-mangostin extract suitable for functional food applications.
Materials:
-
Dried mangosteen pericarp powder
-
Solvents: Methanol, Hexane, Acetonitrile, Deionized water
-
Rotary evaporator
-
Vacuum oven
-
Chromatography column
-
Silica gel
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Initial Extraction:
-
Macerate the dried pericarp powder with methanol (e.g., 1:8 solid-to-solvent ratio) under reflux for 2 hours.
-
Repeat the extraction process two more times with fresh methanol to maximize yield.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Impurity Removal (Liquid-Liquid Partitioning):
-
Wash the crude extract with deionized water to remove polar impurities.
-
Subsequently, wash with hexane to remove nonpolar impurities like fats and waxes.
-
-
α-Mangostin Extraction:
-
Extract the remaining fraction with acetonitrile, a solvent in which α-mangostin has good solubility.
-
Evaporate the acetonitrile to yield a xanthone-rich fraction.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed using a suitable solvent system (e.g., a gradient of chloroform and acetone).
-
Dissolve the xanthone-rich fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing high-purity α-mangostin.
-
-
Crystallization and Final Product:
-
Combine the high-purity fractions and concentrate them.
-
Recrystallize the α-mangostin from a suitable solvent (e.g., benzene or an alcohol) to obtain a fine, yellowish crystalline powder.
-
Dry the final product in a vacuum oven. The purity can be confirmed by HPLC, with purities of over 95% being achievable.
-
Figure 1: Workflow for the extraction and purification of α-mangostin.
Biological Activities and Mechanisms of Action
α-Mangostin exerts a wide range of biological effects that are beneficial for human health.
Antioxidant Activity
α-Mangostin is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress, a key factor in many chronic diseases. Its antioxidant effects are attributed to its ability to donate hydrogen atoms and chelate metal ions.
Table 1: Quantitative Data on the Antioxidant Activity of this compound and its Extracts
| Assay Type | Sample | IC50 / Value | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | α-Mangostin | 7.4 µg/mL | |
| DPPH Radical Scavenging | Mangosteen Peel (Ethyl Acetate Extract) | 30.01 µg/mL | |
| DPPH Radical Scavenging | Mangosteen Peel (Ethanolic Extract) | 9.44 µg/mL (leaves), 5.94 µg/mL (rinds) | |
| ABTS Cation Radical Scavenging | Mangosteen Peel (Ethyl Acetate Extract) | 38 µM Trolox equivalents | |
| Oxygen Radical Absorbance Capacity (ORAC) | Mangosteen-based drink | 15% increase in plasma antioxidant capacity vs. placebo after 30 days |
| Ferric Reducing Antioxidant Power (FRAP) | Mangosteen Pericarp (Ethanolic Extract) | IC50 of 546.98 µg/mL | |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. α-Mangostin demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action: α-Mangostin inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). It also modulates other pathways like the mitogen-activated protein kinase (MAPK) signaling cascade.
Figure 2: Anti-inflammatory mechanism of α-mangostin via inhibition of the NF-κB pathway.
Table 2: Quantitative Data on the Anti-inflammatory Effects of α-Mangostin
| Model System | Concentration / Dose | Effect | Reference |
|---|---|---|---|
| LPS-induced RAW 264.7 cells | 8 and 14 µg/mL | Significant inhibition of TNF-α and IL-6 production | |
| Carrageenan-induced peritonitis (in vivo) | - | Significant reduction of TNF-α and IL-1β in peritoneal fluid | |
| Acetaminophen-induced liver injury (mice) | 12.5 and 25 mg/kg | Dose-dependent decrease in IL-1β, IL-6, and TNF-α mRNA expression |
| Healthy Adults (Mangosteen beverage) | 30-day consumption | 46% decrease in C-reactive protein (CRP) levels | |
Anti-cancer Activity
α-Mangostin has emerged as a potential chemopreventive and therapeutic agent, demonstrating anti-cancer effects across a variety of cancer cell lines.
Mechanism of Action: The anti-cancer properties of α-mangostin are multifaceted. It induces apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases (e.g., caspase-3, caspase-9) and regulation of the Bcl-2 family of proteins. It can also cause cell cycle arrest, typically at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation. These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
Figure 3: Anti-cancer mechanism of α-mangostin via modulation of the PI3K/Akt pathway.
Table 3: Quantitative Data on the Anti-cancer Effects of α-Mangostin
| Cancer Cell Line / Model | Concentration / Dose | Effect | Reference |
|---|---|---|---|
| Pancreatic Cancer (MIA PaCa-2, PANC-1) | 7.5-30 µM | Dose-dependent cell cycle arrest in G0/G1 phase | |
| Breast Cancer (MCF-7, MDA-MB-231) | 1-4 µM | Decreased cell viability, induced apoptosis | |
| Cervical Cancer (HeLa, SiHa) | 10, 20, 30 µM | Dose-dependent reduction in cell viability, activation of caspases-3 and -9 | |
| Colon Cancer (HCT116 xenograft mice) | 5 mg/kg (γ-mangostin) | Significant reduction in tumor growth, volume, and weight |
| Pancreatic Cancer (Orthotopic xenograft) | 6 mg/kg | Inhibition of tumor growth, volume, and weight | |
Key Experimental Protocols
Protocol 2: DPPH Radical Scavenging Assay
This protocol is used to determine the free radical scavenging activity of this compound extracts.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
This compound extract/compound dissolved in methanol at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 50 µL of the this compound sample solution (at various concentrations) into the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
Prepare a control well with 50 µL of methanol and 150 µL of DPPH solution.
-
Prepare a blank well with 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30-45 minutes.
-
Measure the absorbance at 515-517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
-
Plot the percentage of scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
This protocol assesses the antiproliferative potential of this compound on cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of α-mangostin (e.g., 6.25–400 µg/mL) for a specified period (e.g., 48 hours). Include untreated and vehicle (DMSO) controls.
-
After incubation, gently add cold TCA to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and allow them to air dry.
-
Add SRB solution to each well to stain the cellular proteins and incubate for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance on a microplate reader at approximately 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration causing 50% inhibition of cell growth).
Application in Functional Foods
The incorporation of this compound into food products presents an opportunity to deliver its health benefits to a wider population.
Product Development
Aqueous extracts of mangosteen pericarp have been successfully incorporated into various food matrices, including:
-
Beverages: Functional drinks and teas are common vehicles. Studies on mangosteen-based beverages have shown increased plasma antioxidant capacity in human subjects.
-
Chocolates and Confectionery: Mangosteen extract can be added to products like homemade chocolate.
-
Cereal Products: Crunchy cornflakes have been developed with mangosteen extract.
-
Cookies: Mangosteen peel powder has been used as a natural colorant and functional ingredient in cookies.
Challenges and Considerations
-
Bioavailability: α-mangostin is a hydrophobic compound, which can limit its absorption in the body. Formulation strategies, such as nanoencapsulation or the use of emulsifiers, may be required to enhance bioavailability.
-
Stability: this compound can be sensitive to heat, light, and pH. Processing conditions must be carefully controlled to preserve its bioactivity. For example, aqueous extracts have been shown to be stable to heat treatment up to 100°C for 30 minutes. Formulations like throat sprays containing mangosteen extract have demonstrated stability for up to 180 days under various storage conditions.
-
Sensory Profile: Mangosteen pericarp extracts can have a bitter and astringent taste. Formulation is key to ensure consumer acceptance. Sensory evaluations of developed functional foods have shown high liking scores, indicating that palatable products are achievable.
-
Dosage: Establishing an effective and safe dosage is crucial. Human clinical trials have used daily consumption of mangosteen-based beverages to demonstrate health benefits.
Figure 4: Workflow for the development of a this compound-fortified functional food.
Conclusion
α-Mangostin, derived from the pericarp of the mangosteen fruit, is a versatile and potent bioactive compound with significant potential for the functional food market. Its well-documented antioxidant, anti-inflammatory, and anti-cancer properties provide a strong scientific basis for its use in products aimed at promoting health and preventing chronic diseases. While challenges related to bioavailability, stability, and sensory characteristics exist, ongoing research in food science and formulation technology is paving the way for the successful development of effective and appealing this compound-enriched functional foods. Further human clinical trials are warranted to firmly establish efficacy and optimal dosages for various health applications.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Mangostin Derivatives for Enhanced Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of mangostin derivatives with the aim of enhancing their therapeutic activities. The information compiled herein is based on a comprehensive review of published research and is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered significant scientific interest due to its wide spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][2][3] However, limitations such as poor water solubility can hinder its therapeutic potential.[4] To overcome these drawbacks and to improve efficacy, researchers have focused on the synthesis of this compound derivatives.[2] This document outlines synthetic strategies and methodologies for evaluating the biological activities of these novel compounds.
Synthetic Strategies for this compound Derivatives
The chemical structure of this compound, particularly α-mangostin, offers several sites for modification, including the phenolic hydroxyl groups and the isopentene side chains. Both chemical and enzymatic methods have been successfully employed to generate a diverse library of derivatives.
Chemical Synthesis
Chemical modifications of the this compound scaffold have been extensively explored to enhance its biological activities. Key strategies include:
-
Modification of Phenolic Hydroxyl Groups: The hydroxyl groups at positions C-3 and C-6 are critical for the biological activity of α-mangostin. Derivatives have been synthesized through reactions such as benzoylation with various substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride, 4-bromobenzoyl chloride).
-
Modification of Isopentene Groups: The isopentene groups at C-2 and C-8 are also targets for chemical modification.
-
Halogenation: The introduction of halogen atoms into the this compound structure has been shown to modulate its cytotoxic activity.
Enzymatic Synthesis
Enzymatic methods offer a regioselective and environmentally friendly approach to synthesizing this compound derivatives.
-
Glycosylation: Enzymatic glycosylation, using glycosyltransferases, can improve the water solubility and alter the bioactivity of this compound. For instance, novel glycosylated derivatives of β-mangostin have been synthesized via a one-pot enzymatic reaction.
Enhanced Biological Activities of this compound Derivatives
The structural modification of this compound has led to derivatives with enhanced or altered biological activities.
Anti-Cancer Activity
Numerous studies have demonstrated the potent anti-cancer properties of this compound and its derivatives against a wide range of cancer cell lines. These compounds have been shown to inhibit cell proliferation, modulate cell cycle progression, and induce apoptosis. The anti-cancer effects are often linked to the modulation of key signaling pathways, including Akt, NF-κB, and p53.
Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (Colon) | 5-20 | |
| α-Mangostin | LNCaP, 22Rv1, DU145, PC3 (Prostate) | 5.9 - 22.5 | |
| α-Mangostin | T47D (Breast) | 7.5 | |
| α-Mangostin | A549 (Lung) | ~10 | |
| α-Mangostin | SK-BR-3 (Breast) | 4.97 | |
| β-Mangostin | KB, MCF7, A549, HepG2 | 15.42 - 21.13 | |
| β-Mangostin | MCF-7 (Breast) | 18.04 | |
| γ-Mangostin | HepG2 (Liver) | - | |
| Compound 1a | HL-60 (Leukemia) | 5.96 | |
| Compound 2h | HL-60 (Leukemia) | 6.90 | |
| Compound 3e | SMMC-7221 (Liver) | 3.98 | |
| Compound 3 | A549 (Lung) | 1.73 | |
| Compound 3 | MCF-7 (Breast) | 2.15 |
Anti-Inflammatory Activity
α-Mangostin and its derivatives exhibit significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Table 2: Anti-inflammatory Activity of Mangostins
| Compound | Assay | IC50 (µM) | Reference |
| α-Mangostin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 12.4 | |
| γ-Mangostin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 10.1 |
Anti-Bacterial and Anti-Fungal Activity
This compound derivatives have demonstrated potent activity against a variety of pathogenic microorganisms, including multi-drug resistant strains. α-Mangostin, in particular, has shown strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| α-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.57 - 2.5 | |
| α-Mangostin, β-Mangostin, Garcinone B | Mycobacterium tuberculosis | 6.25 | |
| α-Mangostin | Helicobacter pylori | 1.56 | |
| β-Mangostin | Bacillus subtilis | 0.16 (IC50) | |
| β-Mangostin | Lactobacillus fermentum | 0.18 (IC50) | |
| β-Mangostin | Staphylococcus aureus | 1.24 (IC50) |
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for designing novel derivatives with targeted activities.
Caption: Key signaling pathways modulated by this compound derivatives.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.
General Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of α-Mangostin Derivatives by Benzoylation
Materials:
-
α-Mangostin
-
Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride, 4-bromobenzoyl chloride)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (N(CH3)3)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve α-mangostin (e.g., 100 mg, 0.2 mM) in CH2Cl2 (5 mL).
-
Add triethylamine (e.g., 0.1 mL, 0.6 mM) to the solution and stir for 30 minutes at room temperature.
-
Add the desired substituted benzoyl chloride (0.6 mM) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 48-65 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate:hexane = 20:80) to obtain the desired α-mangostin derivative.
-
Characterize the purified compound using Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Nitric Oxide (NO) Production Assay
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, M. tuberculosis)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound derivatives dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivatives in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy and improved pharmacological profiles. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate new this compound-based compounds for a variety of applications, including cancer therapy, anti-inflammatory treatments, and infectious disease management. Further structure-activity relationship studies will be crucial in optimizing the therapeutic potential of this versatile natural product scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and structure–activity relationships of this compound analogs as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of α-Mangostin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of α-mangostin.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of α-mangostin important?
A1: α-Mangostin is a promising natural compound with numerous pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] However, its therapeutic potential is limited by its very low intrinsic aqueous solubility (approximately 0.2 µg/mL), which can lead to poor bioavailability and hinder its clinical application.[3] By enhancing its solubility, researchers can improve its dissolution rate, absorption, and ultimately its therapeutic efficacy.
Q2: What are the most common strategies to enhance α-mangostin solubility?
A2: Several techniques have been successfully employed to increase the aqueous solubility of α-mangostin. The most common and effective methods include:
-
Solid Dispersions: Dispersing α-mangostin in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can significantly enhance its solubility by converting it from a crystalline to a more soluble amorphous state.[3]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic α-mangostin molecule within the cavity of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, hydroxypropyl-β-cyclodextrin) creates a water-soluble complex.[4]
-
Nanoparticle Formulations: Reducing the particle size of α-mangostin to the nanometer range increases the surface area for dissolution. This includes polymeric nanoparticles, nanomicelles, and solid lipid nanoparticles.
Q3: How much can the solubility of α-mangostin be improved with these methods?
A3: The degree of solubility enhancement varies depending on the chosen method and formulation parameters. Below is a summary of reported solubility improvements for α-mangostin using different techniques.
| Method | Carrier/System | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 0.2 ± 0.2 | 2743 ± 11 | ~13,715 | |
| Cyclodextrin Complex | γ-Cyclodextrin | ~0.019 | ~0.6 | 31.74 | |
| Cyclodextrin Complex | 2-Hydroxypropyl-β-cyclodextrin | 0.019 | ~0.22 | 11.7 | |
| Nanomicelles | Not specified | Not specified | >10,000 fold increase reported | >10,000 |
Troubleshooting Guides
Solid Dispersions using Solvent Evaporation
Issue: Low Solubility Enhancement or Recrystallization of α-Mangostin
-
Possible Cause 1: Incomplete Conversion to Amorphous State. The crystalline form of α-mangostin is less soluble. If the solvent evaporation process is too slow, α-mangostin may not fully convert to its amorphous form or may recrystallize.
-
Troubleshooting Tip: Ensure rapid solvent evaporation using a rotary evaporator or spray dryer. Verify the amorphous state of the final product using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
-
Possible Cause 2: Inappropriate Drug-to-Polymer Ratio. The ratio of α-mangostin to the polymer (e.g., PVP) is crucial. Insufficient polymer may not be able to effectively stabilize the amorphous form of the drug.
-
Troubleshooting Tip: Experiment with different drug-to-polymer weight ratios (e.g., 1:1, 1:4, 1:10) to find the optimal ratio that provides the best solubility enhancement and physical stability.
-
-
Possible Cause 3: Poor Solvent Selection. The solvent must be able to dissolve both α-mangostin and the polymer to ensure a homogenous mixture at the molecular level.
-
Troubleshooting Tip: Methanol is a commonly used solvent for preparing α-mangostin and PVP solid dispersions. Ensure both components are fully dissolved before evaporation.
-
Issue: Phase Separation During Storage
-
Possible Cause: Humidity and Temperature. Amorphous solid dispersions can be sensitive to environmental conditions, leading to recrystallization over time.
-
Troubleshooting Tip: Store the solid dispersion in a desiccator or a tightly sealed container with a desiccant at a controlled, cool temperature to minimize moisture absorption and maintain stability.
-
Cyclodextrin Inclusion Complexes
Issue: Low Complexation Efficiency and Solubility Improvement
-
Possible Cause 1: Incorrect Molar Ratio. The stoichiometry of the α-mangostin to cyclodextrin complex is critical for optimal inclusion.
-
Troubleshooting Tip: A 1:1 molar ratio is often a good starting point for α-mangostin and cyclodextrins like HP-β-CD. Perform a phase solubility study to determine the optimal molar ratio for your specific cyclodextrin.
-
-
Possible Cause 2: Inefficient Complexation Method. The method used to form the complex can significantly impact the efficiency of encapsulation.
-
Troubleshooting Tip: The solubilization method followed by sonication and stirring for an extended period (e.g., 48 hours) is effective. Kneading and co-precipitation are other methods to consider, with the solvent evaporation technique often showing significant improvement in drug release and solubility.
-
-
Possible Cause 3: Inappropriate Cyclodextrin Type. Different cyclodextrins have varying cavity sizes and affinities for guest molecules.
-
Troubleshooting Tip: While β-cyclodextrin and its derivatives like HP-β-cyclodextrin are commonly used, γ-cyclodextrin with its larger cavity might also be suitable. The choice of cyclodextrin can be guided by molecular modeling studies to predict the best fit.
-
Issue: Precipitation of the Complex from Solution
-
Possible Cause: Exceeding the Solubility Limit of the Complex. While the complex is more soluble than the drug alone, it still has a solubility limit in aqueous media.
-
Troubleshooting Tip: Determine the phase solubility diagram to understand the concentration limits of the complex in your desired aqueous medium. Avoid preparing supersaturated solutions without appropriate stabilizers.
-
Nanoparticle Formulations
Issue: Large Particle Size or Polydispersity
-
Possible Cause 1: Suboptimal Formulation Parameters. The concentration of polymer, surfactant, and the energy input during formulation (e.g., sonication, homogenization) are critical for controlling particle size.
-
Troubleshooting Tip: Systematically vary the concentrations of the formulation components and processing parameters. For example, in polymeric nanoparticles prepared by emulsion-solvent evaporation, adjusting the polymer concentration and sonication time can influence particle size.
-
-
Possible Cause 2: Aggregation of Nanoparticles. Nanoparticles may aggregate due to insufficient surface stabilization.
-
Troubleshooting Tip: Ensure adequate concentration of a suitable stabilizer (e.g., a surfactant like Tween 80 or a polymer like PEG) in the formulation to provide steric or electrostatic stabilization.
-
Issue: Low Drug Encapsulation Efficiency
-
Possible Cause: Drug Partitioning into the External Phase. During the formulation process, the hydrophobic α-mangostin may preferentially partition into the aqueous phase if not efficiently encapsulated.
-
Troubleshooting Tip: Optimize the organic solvent used to dissolve α-mangostin and the rate of its removal. Rapid solvent removal, as in nanoprecipitation, can often improve encapsulation. For emulsion-based methods, ensure the formation of a stable primary emulsion.
-
Experimental Protocols
Preparation of α-Mangostin-PVP Solid Dispersion via Solvent Evaporation
This protocol is based on the method described by Aisha et al. (2011).
-
Dissolution: Dissolve α-mangostin and polyvinylpyrrolidone (PVP) in a suitable solvent, such as methanol, in the desired weight ratio (e.g., 1:4). Ensure complete dissolution of both components to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. Continue evaporation until a thin film is formed on the wall of the flask.
-
Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (PXRD, DSC), drug-polymer interaction (FTIR), and solubility enhancement (by determining the concentration in an aqueous medium).
Preparation of α-Mangostin-HP-β-Cyclodextrin Inclusion Complex
This protocol is adapted from the method described by Wathoni et al. (2019).
-
Preparation of Solutions:
-
Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to prepare a solution of known concentration.
-
In a separate container, dissolve α-mangostin in methanol.
-
-
Complexation: Slowly add the α-mangostin solution to the HP-β-CD solution while stirring.
-
Sonication and Stirring: Sonicate the mixture for approximately 15 minutes, followed by continuous stirring at room temperature for 48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at an elevated temperature (e.g., 70°C).
-
Drying: Dry the resulting product in an oven at 50°C for 12 hours to obtain the solid α-mangostin-HP-β-CD inclusion complex powder.
-
Characterization: Analyze the complex to confirm its formation and to determine the enhancement in aqueous solubility.
Signaling Pathways and Experimental Workflows
The therapeutic effects of α-mangostin are linked to its modulation of several key cellular signaling pathways. Understanding these pathways is crucial for researchers investigating its mechanism of action.
Caption: General experimental workflow for enhancing α-mangostin solubility.
PI3K/Akt Signaling Pathway
α-Mangostin has been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells, promoting their survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by α-mangostin.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical regulator of cell growth and differentiation that can be modulated by α-mangostin.
Caption: Modulation of the MAPK/ERK pathway by α-mangostin.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. α-Mangostin can suppress the activation of NF-κB, contributing to its anti-inflammatory effects.
Caption: α-Mangostin's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Stability and Degradation Studies of α-Mangostin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-mangostin.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of α-mangostin?
A1: The primary factor causing the degradation of α-mangostin is exposure to acidic conditions.[1][2][3][4] Studies have shown significant degradation of α-mangostin in the presence of acids, leading to structural modifications.[1] Other factors that can contribute to its degradation, although to a lesser extent, include elevated temperatures and high humidity.
Q2: What is the primary degradation product of α-mangostin under acidic conditions?
A2: Under acidic conditions, α-mangostin undergoes structural changes to form a primary degradation product, referred to as degraded alpha-mangostin (DAM). This degradation involves the modification of the two prenyl groups at the C2 and C8 positions of the α-mangostin molecule.
Q3: How stable is α-mangostin under photolytic, oxidative, and alkaline conditions?
A3: α-Mangostin has demonstrated good stability with minimal degradation when exposed to photolytic (UV light), oxidative, and alkaline conditions in forced degradation studies.
Q4: What is the impact of degradation on the biological activity of α-mangostin?
A4: The degradation of α-mangostin, particularly the modification of its prenyl groups, can lead to a decrease in its biological activity. For instance, the antibacterial activity of the degraded form (DAM) is lower than that of the parent α-mangostin. However, the degraded compound may not completely lose its biological activity and can still exhibit potential for binding to certain enzymes.
Q5: What are the challenges related to the solubility of α-mangostin and how can they be addressed?
A5: α-Mangostin is characterized by its low water solubility, which presents a significant challenge for its formulation and bioavailability. To overcome this, various techniques are being explored, including the development of nanoformulations and solid dispersions to enhance its solubility and stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability and degradation studies of α-mangostin, with a focus on HPLC analysis.
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with active silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity silica-based column.- Adjust the mobile phase pH to suppress silanol ionization (e.g., add 0.1% trifluoroacetic acid or 1% acetic acid).- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Leaks in the HPLC system. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Inspect the system for any loose fittings or pump seal leaks. |
| Poor Peak Resolution | - Inadequate mobile phase strength.- Improper column selection.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).- Use a column with a smaller particle size or a different stationary phase.- Reduce the flow rate to allow for better separation. |
| Baseline Drift or Noise | - Contaminated mobile phase or column.- Detector lamp aging.- Air bubbles in the system. | - Filter all solvents and use high-purity reagents.- Flush the column with a strong solvent.- Replace the detector lamp if necessary.- Thoroughly degas the mobile phase. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of α-mangostin.
Table 1: Degradation of α-Mangostin Under Various Conditions
| Condition | Parameters | Degradation (%) | Reference |
| Acidic | 0.1 N HCl, 1 hour | 14.1 | |
| Acidic | 2 N HCl, 1 hour | 78.4 | |
| Acidic | 3 N HCl, 80°C, 8 hours | Significant structural modification | |
| Humidity | 40°C / 75% RH, 7 days | 6.9 | |
| Photolytic | 1.2 million lux/h, 200 Watt-h/m² | 4.7 | |
| Alkaline | Not specified | Minimal | |
| Oxidative | Not specified | Minimal |
Experimental Protocols
This section provides detailed methodologies for key experiments in the stability and degradation analysis of α-mangostin.
Protocol 1: Forced Degradation Study of α-Mangostin
This protocol is based on ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of α-mangostin in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N to 2 N HCl.
-
Keep the mixture at room temperature for 1-8 hours.
-
Neutralize the solution with an appropriate volume of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified duration.
-
Neutralize the solution with an appropriate volume of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
-
Thermal Degradation:
-
Place the solid α-mangostin powder in a thermostatically controlled oven at 60-80°C for a specified duration.
-
Dissolve the stressed sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid α-mangostin powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed sample in methanol for HPLC analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for α-Mangostin
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of α-mangostin in methanol at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
3. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and resolution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the percentage of α-mangostin remaining and the percentage of degradation products formed.
Visualizations
References
- 1. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savaglobal.com [savaglobal.com]
- 3. Insights from degradation studies of alpha this compound from Garcinia mangostana: key findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Mangostin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mangostin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does α-mangostin exhibit poor bioavailability in vivo?
A1: The low bioavailability of α-mangostin stems from several factors. Primarily, its poor aqueous solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1][2] Furthermore, α-mangostin undergoes rapid metabolism in the liver and small intestine, leading to significant first-pass elimination.[1][3] It is also subject to efflux by intestinal transporters, which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[4]
Q2: What are the main strategies to overcome the poor bioavailability of α-mangostin?
A2: Several approaches have been developed to enhance the bioavailability of α-mangostin. These can be broadly categorized as:
-
Nanoformulations: Encapsulating α-mangostin in nanoparticle-based delivery systems is a widely explored and effective strategy. This includes polymeric nanoparticles, lipid-based nanocarriers (solid lipid nanoparticles and nanostructured lipid carriers), nanomicelles, and liposomes. These formulations can improve solubility, protect α-mangostin from degradation, and facilitate its absorption.
-
Solid-State Modifications: Techniques like creating solid dispersions of α-mangostin with hydrophilic polymers can significantly enhance its dissolution rate and, consequently, its oral absorption.
-
Lipid-Based Formulations: Formulating α-mangostin in soft capsules with vegetable oil as a dispersion matrix has been shown to effectively improve its absolute bioavailability.
-
Co-administration with other compounds: The presence of other xanthones in mangosteen fruit extract has been observed to increase the exposure to free α-mangostin compared to the administration of the pure compound alone, suggesting a potential for synergistic effects that enhance bioavailability.
Q3: How do nanoformulations improve the bioavailability of α-mangostin?
A3: Nanoformulations enhance the bioavailability of α-mangostin through several mechanisms:
-
Increased Surface Area: By reducing the particle size to the nanoscale, the surface area-to-volume ratio is dramatically increased, which enhances the dissolution rate of the poorly soluble α-mangostin.
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Protection from Degradation: Encapsulation within nanoparticles protects α-mangostin from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.
-
Controlled Release: Nanoformulations can be designed for sustained or targeted release of α-mangostin, maintaining therapeutic concentrations for a longer duration.
-
Improved Cellular Uptake: Some nanoparticles can be taken up by cells more efficiently than the free drug through processes like endocytosis.
Troubleshooting Guides
Issue 1: Low plasma concentrations of α-mangostin in animal studies after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor dissolution of free α-mangostin in the gastrointestinal tract. | Solution 1: Formulate α-mangostin into a nano-delivery system. Encapsulating α-mangostin in polymeric nanoparticles (e.g., PLGA) or lipid-based nanocarriers can significantly improve its solubility and dissolution. Solution 2: Prepare a solid dispersion. Co-formulating α-mangostin with a hydrophilic polymer like polyvinylpyrrolidone (PVP) can enhance its aqueous solubility. Solution 3: Use a lipid-based formulation. Administering α-mangostin in an oil-based soft capsule can improve its absorption. |
| Extensive first-pass metabolism. | Solution 1: Utilize nanoformulations. Encapsulation can protect α-mangostin from metabolic enzymes in the gut and liver. Solution 2: Co-administer with metabolic inhibitors (research phase). Investigating the co-administration of α-mangostin with known inhibitors of relevant metabolic enzymes could be a potential strategy, though this requires further research into potential drug interactions. |
| Efflux by intestinal transporters. | Solution: Employ nanoformulations with specific excipients. Some polymers and surfactants used in nanoparticle formulations can inhibit the function of efflux pumps like P-glycoprotein, thereby increasing the intestinal absorption of α-mangostin. |
Issue 2: High variability in pharmacokinetic parameters between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent oral gavage technique. | Action: Standardize the administration procedure. Ensure consistent volume, concentration, and delivery speed during oral gavage. Provide adequate training to all personnel involved in animal dosing. |
| Differences in food intake affecting absorption. | Action: Control the feeding schedule. Fasting animals overnight before oral administration can help reduce variability in gastrointestinal conditions. If co-administered with food is desired for clinical relevance, ensure a standardized diet and feeding time for all animals. |
| Variability in the formulation's physical characteristics. | Action: Thoroughly characterize the formulation before each study. For nanoformulations, ensure consistent particle size, polydispersity index (PDI), and drug loading across batches. For other formulations, verify homogeneity and stability. |
Data Presentation: Pharmacokinetic Parameters of α-Mangostin Formulations
The following tables summarize quantitative data from various studies, highlighting the improvements in the pharmacokinetic profiles of α-mangostin through different formulation strategies.
Table 1: Pharmacokinetic Parameters of α-Mangostin in Rodents (Oral Administration)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Free α-mangostin in cottonseed oil | Mice | 100 | 1382 nmol/L (~567) | 0.5 | 5736 nmol/L·h (~2356) | - | |
| Mangosteen fruit extract (36% α-mangostin) | Mice | 100 (extract) | 357 | 1 | - | - | |
| α-Mangostin Soft Capsule (low dose) | Rats | 1.025 | - | - | - | 61.1 | |
| α-Mangostin Soft Capsule (medium dose) | Rats | 4.100 | - | - | - | 51.5 | |
| α-Mangostin Soft Capsule (high dose) | Rats | 16.400 | - | - | - | 42.5 | |
| α-Mangostin PLGA Nanoparticles | Mice | - | - | - | 1.75-fold increase vs free MG | - |
Table 2: Characteristics of α-Mangostin Nanoformulations
| Nanoformulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | PLGA | ~94 | ~50 | |
| Polymeric Nanoparticles | Chitosan/Alginate | 300-500 | ~42 | |
| Nanostructured Lipid Carrier (NLC) | Oleoyl-quaternized-chitosan coated | 200-400 | >90 | |
| Folate-Conjugated Chitosan Nanoparticles | Chitosan | 180-250 | - |
Experimental Protocols
Protocol 1: Preparation of α-Mangostin Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from methodologies described for preparing polymeric nanoparticles to enhance α-mangostin's bioavailability.
Materials:
-
α-Mangostin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, typically poly(vinyl alcohol) (PVA), in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Homogenize the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) are critical for controlling the particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Quantification of α-Mangostin in Biological Samples by HPLC
This protocol provides a general guideline for the determination of α-mangostin concentrations in plasma or tissue homogenates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Ortho-phosphoric acid
-
Water (HPLC grade)
-
Biological samples (plasma, tissue homogenate)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To a known volume of plasma or tissue homogenate, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water, often with a small percentage of formic acid or ortho-phosphoric acid to improve peak shape.
-
Column: A C18 column is commonly used for the separation.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: α-Mangostin can be detected by UV absorbance at approximately 240, 244, 316, or 320 nm.
-
Quantification: Create a standard curve by injecting known concentrations of pure α-mangostin. The concentration of α-mangostin in the biological samples is determined by comparing the peak area to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoformulation development and in vivo evaluation.
References
- 1. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Mangostin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of mangostin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the typical starting HPLC parameters for α-mangostin separation?
For initial method development, a reversed-phase HPLC setup is recommended. A C18 column is the most common stationary phase used for this compound analysis.[1][2][3] The mobile phase generally consists of a mixture of an organic solvent (acetonitrile or methanol) and acidified water.[1][2]
A good starting point is a gradient elution to effectively separate α-mangostin from other xanthones and matrix components. Detection is typically performed using a UV-Vis or Photodiode Array (PDA) detector at a wavelength where α-mangostin has maximum absorbance, such as 316 nm or 320 nm.
2. Why am I seeing poor peak resolution or peak tailing?
Poor peak shape and resolution can be caused by several factors. Here are some common causes and solutions:
-
Inappropriate Mobile Phase Composition: The ratio of organic solvent to water is crucial for good separation. If peaks are broad or not well-separated, adjusting the gradient or the isocratic composition of the mobile phase is necessary. Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally decrease the retention time. Fine-tuning the composition is key to achieving optimal resolution.
-
Incorrect pH of the Mobile Phase: The addition of an acidifier like phosphoric acid or acetic acid to the aqueous portion of the mobile phase can improve peak shape, especially for acidic compounds. It helps to suppress the ionization of silanol groups on the silica-based stationary phase and the analyte itself, leading to sharper, more symmetrical peaks. A common concentration is 0.1% v/v ortho-phosphoric acid or 1% acetic acid.
-
Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample and reinjecting. The linear range for α-mangostin is typically between 10–200 µg/mL.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Flushing the column with a strong solvent or replacing the column may be necessary.
3. How can I improve the sensitivity of my α-mangostin analysis?
If you are struggling with low signal intensity or need to detect very low concentrations of α-mangostin, consider the following:
-
Optimize Detection Wavelength: While 320 nm is commonly used, α-mangostin has other absorption maxima. Using a PDA detector to screen for the wavelength of maximum absorbance for α-mangostin in your specific mobile phase can enhance sensitivity. Wavelengths between 244 nm and 320 nm have been reported for this compound detection.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening. This should be optimized in conjunction with sample concentration.
-
Sample Preparation: Ensure your sample preparation method effectively extracts and concentrates α-mangostin. A well-validated extraction procedure is critical for accurate and sensitive quantification.
-
Detector Choice: A Photodiode Array (PDA) detector can offer better sensitivity compared to a standard UV-Vis detector.
4. What should I do if my retention times are drifting?
Retention time instability can be a sign of several issues:
-
Inadequate Column Equilibration: Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A post-run reconditioning step is often necessary.
-
Fluctuations in Temperature: Column temperature can affect retention times. Using a column oven to maintain a constant temperature (e.g., 25°C or 35°C) can improve reproducibility.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Regular pump maintenance is essential.
Data Presentation
Table 1: Reported HPLC Parameters for α-Mangostin Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil® BDS C-18 (4.6 x 250 mm, 5 µm) | C-18 analytical column (250 mm x 4.6 mm) | Enduro C18G (4.6 mm x 25 cm) | Octadecylsilane (C18) |
| Mobile Phase | Gradient: 70-80% Acetonitrile in 0.1% v/v ortho-phosphoric acid | Isocratic: Methanol-water (95:5% v/v) | Isocratic: Methanol and 1% acetic acid (95:5) | Isocratic: Methanol-water (90:10) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 320 nm | 319 nm | 243 nm | 316 nm |
| Column Temperature | Room Temperature | Room Temperature | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: General HPLC Method for α-Mangostin Quantification
This protocol is a starting point based on a validated method.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: Hypersil® BDS C-18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% v/v ortho-phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Filter both solvents through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Gradient Program: 70% B for 0-15 min, 70% to 75% B in 3 min, 75% to 80% B in 1 min, hold at 80% B for 6 min, 80% to 70% B in 1 min. Follow with an 11-minute post-run for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (or controlled at 25°C).
-
Detection: 320 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve α-mangostin reference standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or ethanol). The extract may need to be filtered through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC issues in this compound analysis.
References
Technical Support Center: Challenges in Scaling up Mangostin Purification
Welcome to the technical support center for mangostin purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the purification of α-mangostin from mangosteen (Garcinia mangostana) pericarp.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling-up of this compound purification experiments.
Issue 1: Low Purity of the Final α-Mangostin Product
Q: My final purified α-mangostin has a purity of less than 85%. What are the potential causes and how can I improve it?
A:
Potential Causes:
-
Co-elution of Structurally Similar Xanthones: The pericarp of Garcinia mangostana contains numerous xanthones with similar structures to α-mangostin, such as γ-mangostin, which can be difficult to separate.[1]
-
Presence of Polar and Nonpolar Impurities: Single-step solvent extraction often results in a crude extract contaminated with a wide range of impurities that can interfere with subsequent purification steps.[2][3][4][5]
-
Suboptimal Chromatographic Conditions: Inadequate separation can result from a non-ideal mobile phase composition, flow rate, or column temperature.
Solutions:
-
Implement a Sequential Solvent Extraction: A two-stage process can effectively remove a significant amount of impurities before chromatographic purification. A common and effective sequence is to first wash the crude extract with deionized water to remove polar impurities, followed by a hexane wash to remove nonpolar impurities, and finally, extract the α-mangostin with a solvent like acetonitrile.
-
Optimize Preparative HPLC Conditions: Systematically evaluate the influence of mobile phase composition, flow rate, column temperature, and feed concentration on purification efficiency. For a C18 stationary phase, a mobile phase of 80:20 acetonitrile to deionized water has been shown to be effective.
-
Consider Alternative Chromatographic Techniques: For industrial-scale production, macroporous resin chromatography can be a cost-effective alternative to silica gel column separation, which often involves large amounts of toxic organic solvents.
Issue 2: Poor Yield of α-Mangostin After Purification
Q: I am experiencing a significant loss of α-mangostin during the purification process. How can I improve the recovery?
A:
Potential Causes:
-
Incomplete Initial Extraction: The efficiency of the initial extraction from the mangosteen pericarp may be low.
-
Degradation of α-Mangostin: Xanthones can be susceptible to degradation due to factors like pH, temperature, and exposure to light and oxygen.
-
Irreversible Adsorption to Stationary Phase: During column chromatography, some of the product may irreversibly bind to the column material.
-
Overloading the Chromatography Column: Exceeding the loading capacity of the column can lead to broad peaks and loss of product.
Solutions:
-
Optimize the Initial Extraction: Ensure the mangosteen pericarp is finely powdered to maximize the surface area for solvent penetration. Optimize the solvent-to-solid ratio and the extraction time.
-
Control Environmental Conditions: Conduct stability studies to understand the degradation profile of α-mangostin under your specific process conditions. Consider performing purification steps at a controlled temperature, such as 35°C, which has been shown to be effective. Drying the pericarp powder at 60°C for 48 hours has been shown to not significantly affect the stability of α-mangostin.
-
Optimize Chromatographic Loading: Determine the optimal feed concentration for your preparative HPLC system. For instance, a feed concentration of 3 mg/mL has been used successfully in optimized protocols.
Issue 3: Chromatographic Problems (Peak Asymmetry, Poor Resolution, High Back Pressure)
Q: I am observing asymmetric peaks, poor resolution between α-mangostin and other xanthones, and/or high back pressure in my HPLC system. What should I do?
A:
Potential Causes:
-
Column Overloading: Injecting too much sample can lead to broad and asymmetric peaks.
-
Inappropriate Mobile Phase: A poorly chosen mobile phase can result in poor separation.
-
Column Degradation: Prolonged use or harsh conditions can damage the column, leading to reduced efficiency.
-
System Blockage: Particulate matter from the sample or precipitation in the mobile phase can cause high back pressure.
Solutions:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Adjust Mobile Phase: Systematically adjust the composition of the mobile phase to improve selectivity. For α-mangostin purification on a C18 column, a mobile phase of 80% acetonitrile and 20% deionized water has been shown to be effective.
-
Check Column Health: If the column is old or has been subjected to harsh conditions, consider replacing it.
-
Filter Samples and Mobile Phase: Ensure all samples and mobile phases are filtered through an appropriate membrane filter before use to prevent system blockage.
Frequently Asked Questions (FAQs)
Q1: What are the most effective initial extraction methods for large-scale α-mangostin purification?
A: For large-scale operations, solvent extraction from dried and powdered mangosteen pericarp is the typical initial step. Common solvents include ethanol, methanol, and ethyl acetate. Techniques like maceration, Soxhlet extraction, and microwave-assisted extraction have been reported for xanthones from mangosteen pericarp. A sequential extraction using solvents of different polarities (e.g., water, hexane, then acetonitrile) is highly recommended to remove impurities and enrich the α-mangostin content before final purification.
Q2: What purity levels are realistically achievable for α-mangostin at a larger scale?
A: The purity of α-mangostin can vary depending on the purification method. With a two-stage process involving sequential solvent extraction followed by optimized preparative liquid chromatography, a purity of 83.33% has been achieved. Other methods, such as using macroporous resin, have reported purities of up to 95.6%.
Q3: What are the primary stability concerns for α-mangostin during the purification process?
A: While α-mangostin is relatively stable, as a phenolic compound, it can be susceptible to degradation. Key factors that can affect its stability include pH, temperature, and exposure to light and oxygen. It is advisable to conduct stability studies that mimic the intended large-scale purification process to identify and mitigate potential degradation.
Q4: What are the advantages of a two-stage purification process?
A: A two-stage process, which combines an initial sequential solvent extraction with a subsequent chromatographic step, offers several advantages for scaling up α-mangostin purification. The initial extraction removes a significant portion of both polar and nonpolar impurities, which reduces the burden on the more expensive and time-consuming chromatographic step. This approach can lead to a higher purity of the final product and can also extend the life of the chromatography column.
Q5: Are there viable alternatives to preparative HPLC for industrial-scale purification?
A: Yes, for industrial applications, methods like macroporous resin chromatography are considered simple, low-cost, and suitable for large-scale production. The resin can be easily regenerated and reused, making it an economically viable option. Another approach involves crystallization and recrystallization, which can also yield high-purity α-mangostin.
Data and Protocols
Optimized Preparative HPLC Parameters for α-Mangostin Purification
The following table summarizes the optimized conditions for α-mangostin purification using preparative HPLC as reported in a recent study.
| Parameter | Optimized Value | Reference |
| Stationary Phase | C18 (10 µm) | |
| Mobile Phase | 80% Acetonitrile, 20% Deionized Water | |
| Flow Rate | 4 mL/min | |
| Column Temperature | 35 °C | |
| Feed Concentration | 3 mg/mL | |
| Resulting Purity | 83.33% | |
| Recovery | 70.72% |
Experimental Protocol: Two-Stage Purification of α-Mangostin
This protocol details a two-stage method involving sequential solvent extraction and preparative liquid chromatography.
Part 1: Sequential Solvent Extraction
-
Preparation of Mangosteen Pericarp: Dry fresh mangosteen pericarps and grind them into a fine powder. Store the powder in a vacuum-sealed bag at -18°C until use.
-
Aqueous Extraction: Subject the powdered pericarp to an aqueous extraction to remove polar impurities.
-
Hexane Extraction: After the aqueous extraction, extract the solid residue with hexane to remove nonpolar impurities.
-
Acetonitrile Extraction: Extract the remaining solid with acetonitrile to isolate the xanthone-rich fraction containing α-mangostin.
-
Evaporation and Precipitation: Remove the acetonitrile through evaporation to yield the xanthone-rich fraction.
Part 2: Preparative Liquid Chromatography
-
Sample Preparation: Dissolve the xanthone-rich fraction in the mobile phase (e.g., 80% acetonitrile and 20% deionized water) to the desired feed concentration (e.g., 3 mg/mL).
-
Chromatographic System: Use a preparative HPLC system equipped with a C18 column.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved, monitoring with a UV detector at 320 nm.
-
Injection and Elution: Inject the prepared sample and elute with the mobile phase under optimized conditions (see table above).
-
Fraction Collection: Collect the fractions corresponding to the α-mangostin peak.
-
Drying: Dry the collected fractions to obtain the purified α-mangostin.
Visualizations
Caption: Workflow for the two-stage purification of α-mangostin.
Caption: Troubleshooting guide for common HPLC problems.
References
Technical Support Center: α-Mangostin Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of α-mangostin under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is α-mangostin stable in acidic solutions?
A1: No, α-mangostin is susceptible to degradation under acidic conditions.[1][2] Exposure to acid can lead to the formation of degraded α-mangostin (DAM), which involves structural modifications, primarily to the two prenyl groups at the C2 and C8 positions.[1][2] While it shows minimal degradation under thermal, humidity, photolytic, oxidative, and alkaline conditions, acidic environments pose a significant stability challenge.[1]
Q2: What are the primary degradation products of α-mangostin in an acidic medium?
A2: The primary degradation products result from the structural modification of the prenyl groups. While specific intermediate and final structures can vary, the degradation fundamentally alters the native α-mangostin molecule. These degradation products have been identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Q3: How does acidic degradation affect the biological activity of α-mangostin?
A3: Acidic degradation significantly reduces the antibacterial activity of α-mangostin. For instance, the Minimum Inhibitory Concentration (MIC) values for degraded α-mangostin are considerably higher (>25 µg/mL) compared to the active form (0.39-1.56 µg/mL). This suggests that the prenyl groups are crucial for its potent antibacterial effects. However, even in its degraded form, it may retain some potential for binding to certain biological targets.
Q4: What is the effect of pH on the solubility of α-mangostin?
A4: The solubility of α-mangostin is pH-dependent. As a Biopharmaceutics Classification System (BCS) Class II substance, it has low solubility and high permeability. Interestingly, its solubility increases as the pH decreases due to enhanced ionization. Conversely, an increase in pH can lead to a reduction in particle size.
Q5: What formulation strategies can be employed to protect α-mangostin from acidic degradation?
A5: Several formulation strategies can enhance the stability and solubility of α-mangostin. These include solid-state modifications (SSMs) such as solid dispersions, nanoparticle formulation, and amorphous formation. Nanoencapsulation techniques, using carriers like chitosan and Eudragit® S 100, have been shown to successfully encapsulate α-mangostin, which can protect it from the surrounding environment and potentially improve its stability in acidic conditions.
Troubleshooting Guides
Issue 1: Inconsistent/low recovery of α-mangostin in acidic sample preparations.
-
Possible Cause 1: Degradation during sample processing.
-
Solution: Minimize the exposure time of α-mangostin to acidic conditions. Prepare samples immediately before analysis. If possible, perform extraction and dilution steps in a neutral or slightly acidic pH environment and only introduce the acidic mobile phase during HPLC analysis.
-
-
Possible Cause 2: Precipitation of α-mangostin.
-
Solution: While solubility increases at lower pH, the presence of other components in a crude extract might lead to precipitation. Ensure that the chosen solvent system can maintain the solubility of α-mangostin throughout the sample preparation process. Consider using co-solvents if necessary.
-
-
Possible Cause 3: Adsorption to labware.
-
Solution: Use low-adsorption vials and pipette tips, especially when working with low concentrations of α-mangostin.
-
Issue 2: Unidentified peaks appearing in the HPLC chromatogram of an acid-stressed α-mangostin sample.
-
Possible Cause 1: Formation of degradation products.
-
Solution: This is expected. These peaks represent the degraded forms of α-mangostin. Use a stability-indicating HPLC method that can resolve α-mangostin from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of these unknown peaks, aiding in their structural elucidation.
-
-
Possible Cause 2: Contamination from the acidic medium or solvent.
-
Solution: Run a blank injection of the acidic solution and all solvents used in the sample preparation to rule out any extraneous peaks.
-
Issue 3: Poor peak shape or resolution in HPLC analysis of degraded samples.
-
Possible Cause 1: Co-elution of degradation products.
-
Solution: Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase), changing the pH of the mobile phase, or using a different column with a different stationary phase chemistry. A gradient elution is often more effective than an isocratic one for separating complex mixtures of a parent drug and its degradation products.
-
-
Possible Cause 2: Inappropriate injection solvent.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume to minimize peak distortion.
-
Data Presentation
Table 1: Impact of Acidic Conditions on α-Mangostin Stability and Activity
| Parameter | Condition | Observation | Reference |
| Degradation | Forced degradation study with acid exposure | Formation of degraded α-mangostin (DAM) with structural modifications of prenyl groups. | |
| Antibacterial Activity (MIC) | α-Mangostin (AM) | 0.39-1.56 µg/mL | |
| Degraded α-Mangostin (DAM) | >25 µg/mL |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of α-Mangostin
This protocol is a general guideline based on forced degradation studies.
-
Preparation of α-Mangostin Solution:
-
Accurately weigh and dissolve α-mangostin in a suitable organic solvent (e.g., methanol or ethanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acid Stress Conditions:
-
To an aliquot of the α-mangostin stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).
-
The final concentration of α-mangostin should be appropriate for the subsequent analytical method.
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The time and temperature may need to be optimized to achieve a target degradation of 5-20%.
-
-
Neutralization and Dilution:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 N NaOH).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
-
Analysis:
-
Analyze the sample immediately using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for α-Mangostin and Its Degradation Products
This protocol is a composite based on several published HPLC methods.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often preferred.
-
Solvent A: Water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).
-
Solvent B: Acetonitrile.
-
A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the more nonpolar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm is a suitable wavelength for detecting α-mangostin.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Mandatory Visualizations
Caption: Proposed degradation pathway of α-mangostin under acidic conditions.
References
Technical Support Center: Enhancing Cellular Uptake of α-Mangostin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-mangostin formulations. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of free α-mangostin so low?
A1: The limited cellular uptake of α-mangostin is primarily due to its poor aqueous solubility and low bioavailability.[1][2][3][4] Free α-mangostin is a highly hydrophobic molecule, which hinders its dissolution in aqueous cell culture media and physiological fluids, thereby reducing its availability for absorption by cells.[1] While it can cross cell membranes via passive diffusion, its low concentration in the aqueous phase near the cell membrane is a significant rate-limiting step.
Q2: What are the most effective strategies to enhance the cellular uptake of α-mangostin?
A2: Nanoformulations have emerged as a highly effective strategy to overcome the limitations of α-mangostin's poor solubility and enhance its cellular uptake. These include:
-
Polymeric Nanoparticles: Encapsulating α-mangostin within biodegradable polymers like PLGA can improve its solubility, provide sustained release, and enhance cellular uptake through endocytosis.
-
Nanomicelles: These self-assembling nanosized structures can encapsulate α-mangostin in their hydrophobic core, significantly increasing its aqueous solubility and facilitating cellular entry via endocytosis.
-
Liposomes: These lipid-based vesicles can encapsulate α-mangostin, improving its stability and facilitating cellular uptake.
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that are solid at room temperature and can encapsulate α-mangostin, offering advantages like controlled release and improved bioavailability.
Q3: What are the primary mechanisms of cellular uptake for α-mangostin nanoformulations?
A3: Unlike free α-mangostin, which primarily enters cells via passive diffusion, nanoformulations are predominantly taken up through active transport mechanisms, specifically endocytosis. This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle. For targeted formulations, such as those conjugated with ligands like transferrin or folate, receptor-mediated endocytosis is a key mechanism, which can significantly increase the specificity and efficiency of uptake in cancer cells that overexpress these receptors.
Q4: How does α-mangostin exert its cytotoxic effects once inside the cell?
A4: Once internalized, α-mangostin can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells through the modulation of various signaling pathways. Key affected pathways include the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades. For instance, α-mangostin has been shown to down-regulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. It can also induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating the ASK1/p38 signaling pathway.
Troubleshooting Guides
Problem 1: Low cytotoxicity observed even with nanoformulations.
| Possible Cause | Troubleshooting Step |
| Suboptimal nanoparticle characteristics | Characterize your nanoparticles for size, zeta potential, and encapsulation efficiency. Particle size should ideally be between 10-200 nm for efficient cellular uptake. A high, negative or positive, zeta potential can indicate good colloidal stability. Low encapsulation efficiency will result in a lower drug payload. |
| Incorrect dosage | Perform a dose-response study to determine the optimal concentration of your α-mangostin formulation for the specific cell line you are using. |
| Cell line resistance | Some cell lines may be inherently more resistant to α-mangostin. Consider using a different cell line or investigating the expression of drug efflux pumps. |
| Instability of the formulation in culture media | Assess the stability of your nanoformulation in your cell culture medium over the duration of the experiment. Aggregation or premature drug release can reduce efficacy. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent nanoparticle preparation | Standardize your nanoparticle fabrication process to ensure batch-to-batch consistency in size, drug loading, and release characteristics. |
| Inaccurate cell seeding density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect the outcome of cytotoxicity and uptake assays. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents and formulations. |
Problem 3: Difficulty in confirming cellular uptake.
| Possible Cause | Troubleshooting Step |
| Insensitive detection method | Utilize a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify intracellular α-mangostin concentrations. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time for maximal cellular uptake of your formulation. |
| Fluorescence quenching | If using a fluorescently labeled formulation, be aware of potential quenching effects within the intracellular environment. Use appropriate controls and imaging techniques like confocal microscopy to visualize uptake. |
Data Presentation
Table 1: Enhancement of α-Mangostin Solubility through Various Formulations
| Formulation Type | Base Solubility of α-Mangostin (µg/mL) | Achieved Solubility (µg/mL) | Fold Increase | Reference |
| Solid Dispersion with PVP | 0.2 ± 0.2 | 2743 ± 11 | ~13,715 | |
| AM-chitosan-oleic acid complex | 0.2 | 160 | 800 | |
| Nanomicelles | - | - | >10,000 |
Table 2: In Vitro Cytotoxicity of α-Mangostin Formulations (IC50 Values)
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Free α-mangostin | 8.2 | |
| MCF-7 (Breast Cancer) | α-mangostin-chitosan nanoparticle | 6.7 | |
| MCF-7 (Breast Cancer) | α-mangostin-chitosan-kappa carrageenan | 4.7 | |
| LU-1 (Lung Adenocarcinoma) | α-mangostin-β-cyclodextrin nanoparticles | 8.86 | |
| HL-60 (Promyelocytic Leukemia) | α-mangostin-β-cyclodextrin nanoparticles | 9.86 | |
| B16-F10 (Melanoma) | α-MNG-PLGA NPs gel | 5.63 ± 0.45 (48h) | |
| B16-F10 (Melanoma) | α-MNG gel | 32.65 ± 3.45 (48h) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of α-mangostin formulations on cancer cells.
Materials:
-
96-well plates
-
Cell culture medium
-
α-mangostin formulation and control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the α-mangostin formulation and control solutions. Include a vehicle control (the formulation without α-mangostin) and an untreated control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Cellular Uptake Assay (HPLC Method)
This protocol outlines a method to quantify the intracellular concentration of α-mangostin.
Materials:
-
6-well plates
-
Cell culture medium
-
α-mangostin formulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol
-
HPLC system with a C18 column
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Treat cells with the α-mangostin formulation at a specific concentration for various time points (e.g., 1, 2, 4, 6 hours).
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells with a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Extract α-mangostin from the supernatant by adding methanol, vortexing, and centrifuging.
-
Collect the supernatant and inject it into the HPLC system for quantification.
-
Quantify the amount of α-mangostin by comparing the peak area to a standard curve of known α-mangostin concentrations.
Visualizations
Caption: General experimental workflow for evaluating α-mangostin formulations.
Caption: Key signaling pathways modulated by α-mangostin in cancer cells.
References
Technical Support Center: Preventing Precipitation of Mangostin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous precipitation of mangostin, a compound known for its significant therapeutic potential but limited by poor water solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low solubility in water?
A1: this compound, particularly α-mangostin, is a hydrophobic molecule.[1] Its chemical structure is largely non-polar, leading to poor interaction with polar water molecules and consequently, very low aqueous solubility, reported to be around 0.2 ± 0.2 μg/mL at room temperature.[1][2] This low solubility can hinder its bioavailability and therapeutic efficacy.[1][2]
Q2: What is the Biopharmaceutics Classification System (BCS) class of α-mangostin?
A2: α-Mangostin is classified as a BCS Class II substance, which is characterized by low solubility and high permeability. This classification highlights the primary challenge in its formulation: enhancing its dissolution rate to leverage its good permeability for oral absorption.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of this compound, including:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanotechnology: Reducing particle size to the nanoscale through techniques like nanoemulsions and solid lipid nanoparticles.
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
pH Modification: Adjusting the pH of the solution to ionize the this compound molecule.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
Q4: How does pH affect the solubility of α-mangostin?
A4: The solubility of α-mangostin is pH-dependent. Its solubility increases as the pH decreases due to its enhanced ionization. Conversely, an increase in pH can lead to a reduction in particle size, though crystallization may occur at lower pH levels.
Troubleshooting Guides
Solid Dispersions
Q: My α-mangostin is precipitating from the solid dispersion upon dissolution in an aqueous medium. What could be the cause?
A: This is a common issue often related to the following factors:
-
Drug-to-Polymer Ratio: An insufficient amount of the hydrophilic polymer may not be able to effectively prevent the recrystallization of α-mangostin. The ratio of the drug to the polymer is a critical parameter in the formulation of solid dispersions.
-
Choice of Polymer: The selected polymer may not have optimal interaction with α-mangostin to maintain a stable amorphous state in solution. Polyvinylpyrrolidone (PVP) has been shown to be effective in enhancing the solubility of α-mangostin.
-
Incomplete Conversion to Amorphous State: If the α-mangostin was not fully converted from a crystalline to an amorphous state during the preparation of the solid dispersion, the remaining crystalline drug will have lower solubility.
Troubleshooting Steps:
-
Optimize Drug-to-Polymer Ratio: Experiment with different ratios of α-mangostin to the polymer to find the optimal concentration that prevents precipitation.
-
Screen Different Polymers: Test various hydrophilic polymers such as different grades of PVP, hydroxypropyl methylcellulose (HPMC), or Eudragit to identify one that provides the best solubilization and stability.
-
Confirm Amorphous State: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to verify that the α-mangostin in your solid dispersion is in an amorphous state.
Cyclodextrin Inclusion Complexes
Q: I've prepared an α-mangostin-cyclodextrin complex, but I'm still observing precipitation. Why is this happening?
A: Several factors can contribute to the precipitation of α-mangostin from a cyclodextrin complex solution:
-
Incorrect Molar Ratio: The molar ratio of α-mangostin to cyclodextrin is crucial for efficient encapsulation. An insufficient amount of cyclodextrin will result in free, uncomplexed α-mangostin that can precipitate.
-
Choice of Cyclodextrin: Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have different cavity sizes and binding affinities for guest molecules. The chosen cyclodextrin may not be the most suitable for α-mangostin.
-
Presence of Competing Molecules: Other molecules in your formulation could be competing with α-mangostin for the cyclodextrin cavity.
-
Thermodynamic Instability: The complex formation may not be thermodynamically favorable under the experimental conditions (e.g., temperature, pH).
Troubleshooting Steps:
-
Optimize the Molar Ratio: Conduct a phase solubility study to determine the optimal molar ratio of α-mangostin to your chosen cyclodextrin.
-
Screen Different Cyclodextrins: Evaluate different types of cyclodextrins. For instance, γ-cyclodextrin has been shown to form a stable inclusion complex with α-mangostin.
-
Simplify the Formulation: If possible, remove or replace components that might compete with α-mangostin for complexation.
-
Consider Co-solvents: The addition of a co-solvent like ethanol can sometimes enhance the formation and stability of the inclusion complex.
Nanoemulsions
Q: My α-mangostin nanoemulsion is showing signs of instability (e.g., creaming, phase separation). How can I fix this?
A: Nanoemulsion instability is often linked to the formulation and preparation process:
-
Inappropriate Oil/Surfactant/Water Ratio: The relative proportions of the oil phase, surfactant, and aqueous phase are critical for the formation of stable nanoemulsions.
-
Incorrect Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant (or surfactant blend) must be optimized for the specific oil phase being used.
-
Insufficient Energy Input: The homogenization process (e.g., high-speed homogenization, ultrasonication) may not have provided enough energy to create small, uniform droplets.
-
Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger droplets, leading to an increase in average droplet size and eventual phase separation.
Troubleshooting Steps:
-
Construct a Pseudo-Ternary Phase Diagram: This will help you identify the optimal ratios of oil, surfactant, and water for forming a stable nanoemulsion.
-
Optimize the Surfactant Blend: Experiment with different combinations of surfactants to achieve the required HLB for your oil phase. A combination of Tween 80 and Span 80 is commonly used.
-
Adjust Homogenization Parameters: Increase the homogenization speed or time to ensure adequate energy input for droplet size reduction.
-
Select an Appropriate Oil Phase: The solubility of α-mangostin in the oil phase is important. Virgin coconut oil (VCO) has been successfully used in α-mangostin nanoemulsions.
Data Presentation: Solubility Enhancement of α-Mangostin
| Technique | Carrier/System | Initial Solubility (μg/mL) | Enhanced Solubility (μg/mL) | Fold Increase | Reference(s) |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 0.2 ± 0.2 | 2743 ± 11 | ~13,715 | |
| Nanotechnology | Chitosan-oleic acid complex | 0.2 | 160 | 800 | |
| Fibroin nanoparticles | 0.386 | 1.091 | ~3 | ||
| Cyclodextrin Complex | γ-Cyclodextrin | ~0.2 | Significantly Increased (31.74-fold) | 31.74 | |
| 2,6-dimethyl-β-cyclodextrin | 1 μM | 104 μM | 104 | ||
| β-cyclodextrin | 1 μM | 22 μM | 22 | ||
| 2-hydroxypropyl-β-cyclodextrin | 1 μM | 28 μM | 28 |
Experimental Protocols
Preparation of α-Mangostin Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the method described by Aisha et al. (2012).
Materials:
-
α-Mangostin
-
Polyvinylpyrrolidone (PVP)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of α-mangostin and PVP (e.g., 1:1) in methanol.
-
Ensure complete dissolution of both components with gentle stirring.
-
Remove the methanol using a rotary evaporator at an appropriate temperature (e.g., 40-50°C) until a thin film is formed.
-
Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be collected and pulverized for further analysis and use.
Preparation of α-Mangostin/γ-Cyclodextrin Inclusion Complex
This protocol is adapted from the work of Muchtaridi et al. (2021).
Materials:
-
α-Mangostin
-
γ-Cyclodextrin
-
Ethanol (95%)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare a 1 mM solution of α-mangostin in 95% ethanol.
-
Prepare a 2 mM solution of γ-cyclodextrin in deionized water.
-
Slowly add the α-mangostin solution to the γ-cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Evaporate the solvent using a rotary evaporator at approximately 60°C to obtain the powdered α-mangostin/γ-cyclodextrin complex.
Preparation of α-Mangostin Nanoemulsion (High-Speed Homogenization)
This protocol is based on the method for preparing a Virgin Coconut Oil (VCO)-based nanoemulsion.
Materials:
-
α-Mangostin extract
-
Virgin Coconut Oil (VCO)
-
Tween 80
-
Span 80
-
Deionized water
-
High-speed homogenizer
Procedure:
-
Dissolve the α-mangostin extract in the VCO to form the oil phase.
-
Prepare the surfactant blend by mixing Tween 80 and Span 80 to achieve the desired HLB value (e.g., 12).
-
Dissolve the required amount of Span 80 in the oil phase and Tween 80 in the aqueous phase (deionized water).
-
Gradually add the oil phase to the aqueous phase under continuous stirring.
-
Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes) to form the nanoemulsion.
Visualizations
Caption: Factors influencing α-mangostin solubility and strategies for enhancement.
Caption: Mechanism of this compound solubilization by cyclodextrin inclusion.
Caption: A logical workflow for addressing this compound precipitation issues.
References
Technical Support Center: Refinement of Nanoparticle Formulation for Controlled Release of α-Mangostin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining nanoparticle formulations for the controlled release of α-mangostin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of α-mangostin nanoparticles.
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (<50%) | 1. Poor solubility of α-mangostin in the chosen organic solvent.[1][2] 2. Drug leakage into the external aqueous phase during nanoparticle formation. 3. Insufficient interaction between the drug and the polymer/lipid matrix.[1] 4. Use of an inappropriate drug-to-polymer/lipid ratio. | 1. Screen different organic solvents to find one with higher α-mangostin solubility. 2. Optimize the emulsification/nanoprecipitation process to minimize drug diffusion. Consider using a double emulsion method for hydrophilic drugs.[2][3] 3. Select a polymer/lipid with functional groups that can interact with α-mangostin (e.g., hydrogen bonding). 4. Systematically vary the drug-to-polymer/lipid ratio to find the optimal loading capacity. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant concentration, sonication time/power). 2. Aggregation of nanoparticles due to insufficient surface charge or steric stabilization. 3. Use of a polymer with a high molecular weight. | 1. Optimize formulation parameters using a design of experiments (DoE) approach. For instance, increasing surfactant concentration or sonication time can lead to smaller particle sizes. 2. Increase the concentration of the stabilizer (surfactant or PEGylated lipid). Ensure the zeta potential is sufficiently high (typically > ±20 mV) to prevent aggregation. 3. Use a lower molecular weight polymer or a blend of different molecular weights. |
| Initial Burst Release (>40% in the first few hours) | 1. High amount of α-mangostin adsorbed on the nanoparticle surface. 2. Small particle size leading to a large surface area-to-volume ratio. 3. Porous or less dense nanoparticle matrix. | 1. Wash the nanoparticle suspension thoroughly after preparation to remove surface-adsorbed drug. 2. Optimize the formulation to achieve a slightly larger particle size, which can slow down the initial release. 3. Increase the polymer/lipid concentration or use a cross-linking agent to create a denser matrix that can better retain the drug. |
| Poor In Vitro Release Profile (Incomplete or too slow release) | 1. Strong interactions between α-mangostin and the nanoparticle matrix, hindering drug diffusion. 2. High crystallinity of the drug within the nanoparticles. 3. Inadequate degradation of the polymer matrix in the release medium. | 1. Modify the polymer/lipid matrix to reduce the strength of drug-matrix interactions. 2. Formulate nanoparticles to encapsulate the drug in an amorphous state, which generally has a higher dissolution rate. 3. For biodegradable polymers like PLGA, ensure the release medium has the appropriate pH and enzymes (if applicable) to facilitate polymer degradation. |
| Instability of Nanoparticle Formulation (Aggregation or drug leakage during storage) | 1. Insufficient surface charge or steric stabilization. 2. Hydrolysis or degradation of the polymer/lipid. 3. Inappropriate storage conditions (temperature, pH). | 1. Optimize the concentration of the stabilizing agent. Consider lyophilization with a cryoprotectant for long-term storage. 2. Use polymers/lipids with better stability profiles. 3. Store the nanoparticle suspension at a recommended temperature (e.g., 4°C) and pH. Conduct long-term stability studies to determine the optimal storage conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is α-mangostin a challenging drug to formulate?
A1: α-Mangostin has several physicochemical properties that make it challenging to formulate, primarily its poor water solubility (around 2.03 x 10⁻⁴ mg/L at 25°C). This low solubility leads to poor absorption, low bioavailability, and rapid metabolism and clearance from the body. Nanoparticle formulations are being developed to overcome these limitations by increasing its solubility and providing controlled release.
Q2: What are the common types of nanoparticles used for α-mangostin delivery?
A2: Several types of nanoparticles have been investigated for α-mangostin delivery, including polymeric nanoparticles (e.g., PLGA, chitosan, alginate), solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanomicelles, and liposomes. The choice of nanoparticle depends on the desired release profile, route of administration, and targeting strategy.
Q3: What is a typical in vitro release profile for α-mangostin nanoparticles?
A3: A common in vitro release profile for α-mangostin nanoparticles is biphasic. It often starts with an initial burst release, where a portion of the drug is rapidly released, followed by a sustained and slower release phase over an extended period. For example, one study showed an initial burst release at pH 1.2 and 7.4, followed by a slow and sustained release. Another formulation released approximately 50% of the drug in the first 24 hours, followed by a continuous release up to 96 hours.
Q4: How can I improve the cellular uptake of α-mangostin nanoparticles?
A4: Cellular uptake can be enhanced by modifying the surface of the nanoparticles. Adding targeting ligands such as peptides (e.g., CREKA) or antibodies that bind to specific receptors on cancer cells can increase intracellular delivery. The use of mucoadhesive polymers like chitosan can also improve cellular uptake, particularly for oral delivery.
Q5: What are the key characterization techniques for α-mangostin nanoparticles?
A5: Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Also measured by DLS to assess surface charge and stability.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of encapsulated drug, often using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release: Typically studied using a dialysis bag method in a buffer solution that mimics physiological conditions.
Data Presentation
Table 1: Formulation Parameters of Different α-Mangostin Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | 186.3 ± 6.42 | +0.03 ± 0.005 | 51.16 ± 2.61 | - | |
| PEG-PLA Nanoparticles | PEG-PLA | 94.26 ± 4.54 | -32 ± 0.43 | 50.47 ± 1.96 | - | |
| Chitosan-Alginate Nanoparticles | Chitosan/Alginate | ~300 | -15 to +30 | ~70 | ~7 | |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Precirol ATO5 | 173.6 | -43.3 | 72.42 | 20.46 | |
| Nanostructured Lipid Carriers (NLCs) | Oleoyl-quaternized-chitosan | 200-400 | +40.9 | >90 | - | |
| MPEG-PLA Nanomicelles | MPEG-PLA | 32 | - | - | - |
Experimental Protocols
Preparation of α-Mangostin Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is a generalized procedure based on common descriptions in the literature.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and α-mangostin in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize with a cryoprotectant for long-term storage.
In Vitro Drug Release Study (Dialysis Bag Method)
This is a standard method for assessing the release kinetics of drugs from nanoparticles.
-
Preparation of Nanoparticle Suspension: Disperse a known amount of α-mangostin-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of α-mangostin in the collected samples using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile.
Mandatory Visualization
Caption: Workflow for Formulation, Characterization, and In Vitro Release Study of α-Mangostin Nanoparticles.
Caption: Logical Flow for Troubleshooting Common Issues in Nanoparticle Formulation.
References
Technical Support Center: Improving the Therapeutic Index of α-Mangostin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of α-mangostin.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the formulation and evaluation of α-mangostin delivery systems.
| Problem | Possible Causes | Solutions |
| Low Entrapment Efficiency (%EE) of α-Mangostin in Nanoparticles | 1. Poor affinity of α-mangostin for the polymer matrix.2. Drug leakage into the external phase during formulation.3. Suboptimal drug-to-polymer ratio. | 1. Select a polymer with higher hydrophobicity to better interact with the lipophilic α-mangostin.2. Optimize the homogenization or sonication time to ensure rapid nanoparticle formation and drug entrapment.3. Systematically vary the drug-to-polymer ratio to find the optimal loading capacity. |
| Large Particle Size or High Polydispersity Index (PDI) of Nanoformulations | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to insufficient stabilizer.3. Improper concentration of polymer or lipids. | 1. Increase homogenization speed or sonication time and power.[1] 2. Increase the concentration of the surfactant or stabilizer (e.g., Poloxamer 407, PVA).[2] 3. Optimize the concentration of the formulation components through a design of experiments (DoE) approach. |
| Instability of α-Mangostin Nanoformulation (e.g., aggregation, drug leakage) | 1. Insufficient surface charge (low zeta potential).2. Inappropriate storage conditions (temperature, light).3. Hydrolysis of the polymer matrix. | 1. Use charged surfactants or polymers to increase the absolute value of the zeta potential, enhancing electrostatic repulsion.2. Store the nanoformulation at 4°C in the dark. For long-term storage, consider lyophilization with a cryoprotectant.[2] 3. For biodegradable polymers like PLGA, ensure the formulation is stored in a dry state or at a pH that minimizes hydrolysis. |
| Inconsistent Results in Cell Viability (MTT) Assays | 1. Poor solubility of free α-mangostin in cell culture media.2. Interference of the nanoformulation components with the MTT dye.3. Inappropriate concentration range of α-mangostin. | 1. Use a suitable solvent (e.g., DMSO) at a final concentration non-toxic to the cells to dissolve α-mangostin before adding to the media.[3] 2. Run a control with empty nanoparticles to check for any cytotoxic effects or interference with the assay.[3] 3. Perform a dose-response study over a wide concentration range to determine the IC50 value accurately. |
| Low Oral Bioavailability in in vivo Studies | 1. Poor absorption from the gastrointestinal tract.2. First-pass metabolism in the liver. 3. Instability of the nanoformulation in the gastrointestinal environment. | 1. Utilize nanoformulations like solid lipid nanoparticles or liposomes to enhance absorption. 2. Encapsulation within nanoparticles can protect α-mangostin from premature metabolism. 3. Use enteric-coated nanoparticles or polymers that are stable at low pH to protect the formulation in the stomach. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
Q1: Why is the solubility of α-mangostin so low and how can it be improved?
A1: α-Mangostin is a highly lipophilic compound with a rigid xanthone structure, leading to its poor aqueous solubility (approximately 0.2 µg/mL). This significantly limits its bioavailability and therapeutic application. Several strategies can be employed to enhance its solubility, including solid-state modification techniques like the formation of solid dispersions with polymers such as polyvinylpyrrolidone (PVP), which has been shown to increase solubility to as high as 2743 µg/mL. Nanotechnology-based approaches, such as encapsulation into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles, liposomes, and nanoemulsions), are also highly effective at improving solubility and bioavailability.
Q2: What are the critical parameters to consider when preparing α-mangostin loaded nanoparticles?
A2: The most critical parameters to control during the preparation of α-mangostin loaded nanoparticles are particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency (%EE). Particle size and PDI affect the stability and in vivo fate of the nanoparticles. A narrow size distribution (low PDI) is generally desirable. Zeta potential is an indicator of the colloidal stability of the formulation; a higher absolute value is preferred to prevent aggregation. Entrapment efficiency determines the amount of α-mangostin successfully encapsulated within the nanoparticles and is crucial for achieving the desired therapeutic dose.
Q3: How can I determine the amount of α-mangostin loaded in my nanoformulation?
A3: The amount of α-mangostin in a nanoformulation is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). The quantification is done by creating a calibration curve with known concentrations of a pure α-mangostin standard.
Biological Evaluation
Q4: What are the primary signaling pathways modulated by α-mangostin?
A4: α-Mangostin exerts its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways. In the context of inflammation, it is known to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. In cancer cells, α-mangostin has been shown to suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and can also modulate pathways involving p53 and ERK.
Q5: What is the safety profile of α-mangostin?
A5: Preclinical studies have generally shown α-mangostin to have a good safety profile. Systematic reviews of toxicity studies have indicated that it is classified as non-toxic to slightly toxic. The LD50 (lethal dose, 50%) values vary depending on the route of administration, with oral administration showing lower toxicity than intraperitoneal injection. However, as with any therapeutic agent, thorough toxicological studies are essential, especially for novel nanoformulations, to ensure their safety for clinical applications.
Experimental Protocols
Preparation of α-Mangostin Loaded PLGA Nanoparticles (Emulsion-Diffusion-Evaporation Method)
This protocol is a synthesized methodology based on established procedures for encapsulating hydrophobic drugs like α-mangostin in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of α-mangostin in 5 mL of a water-miscible organic solvent (e.g., acetone or ethyl acetate).
-
Mix thoroughly using a vortex mixer until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Prepare a 20 mL aqueous solution containing a stabilizer, such as 1% w/v polyvinyl alcohol (PVA).
-
Stir the aqueous phase at 500 rpm for 10 minutes.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Alternatively, sonicate the mixture using a probe sonicator for 2-3 minutes at 40% amplitude over an ice bath.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated α-mangostin.
-
Resuspend the final nanoparticle pellet in deionized water.
-
-
Lyophilization (Optional for long-term storage):
-
Add a cryoprotectant (e.g., 5% w/v trehalose) to the nanoparticle suspension.
-
Freeze the sample at -80°C overnight.
-
Lyophilize for 48 hours to obtain a dry powder.
-
Preparation of α-Mangostin Loaded Solid Lipid Nanoparticles (Hot Melt Homogenization Method)
This protocol is based on the hot melt homogenization technique, a common method for preparing Solid Lipid Nanoparticles (SLNs).
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., stearic acid or Precirol ATO5) by heating it to 5-10°C above its melting point.
-
Dissolve α-mangostin in the molten lipid under continuous stirring.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 407) and a co-surfactant (e.g., sodium taurocholate) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization or Ultrasonication:
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size.
-
Alternatively, sonicate the pre-emulsion using a probe sonicator until the desired particle size is achieved.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
-
Quantification of α-Mangostin by HPLC
This protocol outlines a general procedure for the quantification of α-mangostin using reverse-phase HPLC.
-
Standard Solution Preparation:
-
Prepare a stock solution of pure α-mangostin (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
To determine the total drug content, dissolve a known amount of the lyophilized nanoformulation or a specific volume of the nanoformulation suspension in a solvent that dissolves both the polymer/lipid and the drug (e.g., acetonitrile).
-
To determine the entrapment efficiency, first separate the free drug from the nanoparticles by ultracentrifugation or centrifugal filter units. Then, dissolve the nanoparticle pellet in a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic or phosphoric acid). A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 320 nm.
-
Column Temperature: Room temperature or controlled at 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples and determine the concentration of α-mangostin from the calibration curve.
-
Calculate the drug loading and entrapment efficiency using the appropriate formulas.
-
Visualizations
Caption: α-Mangostin's anti-inflammatory mechanism.
Caption: α-Mangostin's anticancer signaling pathways.
References
Technical Support Center: Mitigating Off-Target Effects of Mangostin in Cell-Based Assays
Welcome to the technical support center for researchers utilizing mangostin in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, primarily α-mangostin, is a natural xanthone compound extracted from the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. It has garnered significant interest in biomedical research due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Its reported ability to modulate various signaling pathways makes it a compound of interest for drug development professionals.
Q2: What are the known "on-target" effects of α-mangostin?
A2: α-Mangostin has been shown to exert its primary therapeutic effects through several mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression such as PI3K/Akt, MAPK, and STAT3[2][3][4]. For instance, it has been reported to directly inhibit CDK4, a critical component of the G1 phase of the cell cycle[5].
Q3: What are the common "off-target" effects of α-mangostin that can interfere with my experiments?
A3: The multifaceted nature of α-mangostin can lead to several off-target effects that may confound experimental results. A primary off-target effect is the generation of reactive oxygen species (ROS). While ROS can contribute to its anti-cancer activity, it can also non-specifically affect various cellular processes, making it difficult to attribute the observed effects to a specific molecular target. Additionally, its broad activity across multiple signaling pathways can make it challenging to pinpoint a single mechanism of action.
Q4: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line. Is this expected with α-mangostin?
A4: While α-mangostin generally exhibits some selectivity for cancer cells, it can still induce cytotoxicity in non-cancerous cell lines, often at higher concentrations. It is crucial to perform a dose-response curve for each cell line used in your experiments to determine the optimal concentration that maximizes the effect on your target cells while minimizing toxicity in control cells. Refer to the IC50 values in the table below for a general guideline.
Q5: My results are inconsistent across experiments. What could be the cause when using α-mangostin?
A5: Inconsistent results with α-mangostin can stem from several factors. Due to its poor water solubility, proper solubilization is critical. It is typically dissolved in DMSO, and ensuring a consistent final DMSO concentration across all experimental conditions is essential. Furthermore, the stability of the compound in your cell culture media over the time course of your experiment should be considered. Finally, as with any natural product, batch-to-batch variability could be a factor, so it is advisable to characterize each new batch.
Troubleshooting Guides
Issue 1: Distinguishing On-Target vs. Off-Target Effects Related to Oxidative Stress
Problem: You are unsure if the observed cellular response (e.g., apoptosis) is a direct result of α-mangostin's interaction with your target protein or a secondary consequence of ROS-induced cellular stress.
Solution: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help dissect these effects. NAC is a ROS scavenger that can mitigate the effects of oxidative stress.
Experimental Workflow:
Workflow for differentiating ROS-dependent and -independent effects of α-mangostin.
Issue 2: Unexpected Activity in the PI3K/Akt Signaling Pathway
Problem: You observe modulation of the PI3K/Akt pathway, but you are uncertain if this is a direct effect of α-mangostin on a specific kinase in the pathway or an indirect consequence of other cellular events.
Solution: To investigate this, you can use specific inhibitors of the PI3K/Akt pathway in conjunction with α-mangostin treatment. For example, LY294002 is a known PI3K inhibitor.
Signaling Pathway Analysis:
Dissecting α-mangostin's effect on the PI3K/Akt pathway.
By comparing the effects of α-mangostin alone to its effects in the presence of a specific PI3K inhibitor, you can determine if α-mangostin's impact on downstream effectors is PI3K-dependent.
Data Presentation
Table 1: IC50 Values of α-Mangostin in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for α-mangostin in various cancer and non-cancerous cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MCF-7 | Human Breast Cancer | 9.69 | |
| MDA-MB-231 | Human Breast Cancer | 11.37 | |
| SKBR-3 | Human Breast Cancer | 7.46 | |
| BGC-823 | Human Gastric Adenocarcinoma | 3-10 µg/mL | |
| SGC-7901 | Human Gastric Adenocarcinoma | 3-10 µg/mL | |
| Non-Cancerous Cell Lines | |||
| PrEC | Normal Human Prostate Epithelial Cells | >20 |
*Concentration range where significant inhibition of viability was observed.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
α-mangostin stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of α-mangostin in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the α-mangostin dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Co-treatment with α-Mangostin and N-acetylcysteine (NAC)
This protocol provides a framework for investigating the role of oxidative stress in the observed effects of α-mangostin.
Materials:
-
α-mangostin stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water or PBS, freshly prepared)
-
96-well cell culture plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Prepare the following treatment groups in complete culture medium:
-
Vehicle control (e.g., DMSO)
-
α-mangostin at the desired concentration
-
NAC at a final concentration of 1-5 mM (a preliminary dose-response for NAC alone on your cells is recommended to ensure it is not cytotoxic at the chosen concentration).
-
Co-treatment of α-mangostin and NAC.
-
-
Pre-treat the cells with NAC for 1-2 hours before adding α-mangostin for the co-treatment group.
-
Add the respective treatments to the wells and incubate for the desired duration.
-
Proceed with the desired endpoint assay (e.g., MTT assay for viability, Caspase-Glo® assay for apoptosis).
Protocol 3: Caspase-3/7 Activity Assay
This protocol is a general guideline for measuring caspase-3/7 activity as an indicator of apoptosis. It is recommended to use a commercially available kit and follow the manufacturer's instructions.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in 96-well plates
Procedure:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.
References
- 1. α-Mangostin extracted from the pericarp of the mangosteen (Garcinia mangostana Linn) reduces tumor growth and lymph node metastasis in an immunocompetent xenograft model of metastatic mammary cancer carrying a p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Mangostin suppresses human gastric adenocarcinoma cells in vitro via blockade of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
Technical Support Center: α-Mangostin In Vivo Dosage Optimization
Welcome to the technical support center for the in vivo application of α-mangostin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage selection, experimental design, and troubleshooting for preclinical studies involving α-mangostin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for α-mangostin in mice or rats for efficacy studies?
A1: The effective dose of α-mangostin in vivo is highly dependent on the animal model, the disease indication, and the route of administration. For oral administration in mice, doses ranging from 10 mg/kg to 200 mg/kg daily have been reported to be effective and well-tolerated.[1][2][3] For instance, in a collagen-induced arthritis model in mice, oral administration of 10 and 40 mg/kg of α-mangostin daily showed significant anti-inflammatory effects.[2] In cancer xenograft models, doses between 30 and 200 mg/kg have been used.[4] For neuroprotective effects in rats, doses of 100 and 200 mg/kg have been investigated. It is recommended to start with a dose in the lower end of the effective range and perform a dose-response study to determine the optimal dose for your specific model.
Q2: What is the bioavailability of α-mangostin and how can it be improved?
A2: α-Mangostin is a hydrophobic compound with low aqueous solubility, which leads to poor oral bioavailability. Studies in rats have shown very low bioavailability with a standard oral formulation. To overcome this limitation, various formulation strategies have been explored. Administration in an oil-based vehicle, such as cottonseed oil, has been shown to improve absorption in mice. Furthermore, formulating α-mangostin in biodegradable nanoparticles (e.g., PLGA-based) has been demonstrated to significantly enhance its oral bioavailability and anticancer efficacy. Another approach is the use of soft capsules with a vegetable oil dispersion matrix, which has been shown to effectively improve bioavailability in rats.
Q3: What are the common routes of administration for α-mangostin in animal studies?
A3: The most common routes of administration for α-mangostin in preclinical studies are oral (p.o.) and intraperitoneal (i.p.). Oral gavage is frequently used for its convenience and clinical relevance. However, due to the low oral bioavailability, intraperitoneal injection is sometimes employed to achieve higher systemic exposure, particularly in cancer studies. For instance, i.p. administration of 6 mg/kg body weight has been used in a pancreatic cancer xenograft mouse model.
Q4: What are the known toxic effects and the safety profile of α-mangostin?
A4: α-Mangostin is generally considered to be well-tolerated in animal models, with a good safety profile. Multiple studies have reported no obvious signs of toxicity or changes in hematological values in mice administered doses up to 100 mg/kg/day for 30 days. A systematic review of toxicity studies reported the oral LD50 of α-mangostin in rats to be between >15.480 mg/kgBW to ≤6000 mg/kgBW, and the No-Observed-Adverse-Effect Level (NOAEL) to be between <100 and ≤2000 mg/kgBW. However, at very high doses, some toxic effects have been observed. For instance, an acute toxicity study with a crude methanolic extract of mangosteen pericarp showed an LD50 value of 1,000 mg/kg in mice. It is crucial to conduct preliminary toxicity studies for your specific formulation and animal model.
Q5: Which vehicle is recommended for dissolving and administering α-mangostin?
A5: Due to its hydrophobic nature, α-mangostin requires a suitable vehicle for solubilization. Common vehicles used for oral administration include cottonseed oil, corn oil, and polyethylene glycol (PEG). For intraperitoneal injections, solutions are often prepared in a mixture of DMSO and saline. When choosing a vehicle, it is important to consider its potential toxicity and its effect on the absorption and bioavailability of α-mangostin.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma levels of α-mangostin after oral administration. | Poor bioavailability due to low aqueous solubility and first-pass metabolism. | 1. Optimize the formulation: Use an oil-based vehicle (e.g., cottonseed oil) or a nanoparticle-based delivery system to enhance absorption. 2. Consider an alternative route of administration: Intraperitoneal injection can be used to bypass first-pass metabolism and achieve higher systemic concentrations. 3. Verify the analytical method: Ensure the LC-MS/MS or HPLC method is sensitive enough to detect low concentrations of α-mangostin and its metabolites in plasma. |
| High variability in experimental results between animals. | Inconsistent dosing, differences in food intake affecting absorption, or genetic variability in metabolism. | 1. Standardize the dosing procedure: Ensure accurate and consistent administration of the α-mangostin formulation. 2. Control for feeding status: Administer the compound at the same time relative to the feeding cycle for all animals. 3. Increase the sample size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Observed toxicity or adverse effects in animals. | The dose may be too high for the specific animal strain or the vehicle may be causing toxicity. | 1. Perform a dose-escalation study: Start with a lower dose and gradually increase it to determine the maximum tolerated dose (MTD). 2. Evaluate the vehicle for toxicity: Administer the vehicle alone to a control group to rule out any vehicle-related adverse effects. 3. Monitor animals closely: Regularly check for signs of toxicity such as weight loss, changes in behavior, or altered organ function through blood biochemistry. |
Data Presentation
Table 1: Summary of In Vivo Dosages and Effects of α-Mangostin
| Animal Model | Disease/Indication | Route of Administration | Dosage Range | Key Findings | Reference |
| Mice (C57BL/6) | Pharmacokinetics | Oral gavage | 100 mg/kg (pure compound) | Cmax: 1,382 nmol/L, Tmax: 30 min | |
| Mice (C57BL/6) | Pharmacokinetics | Oral gavage | 100 mg/kg (mangosteen extract, 36 mg/kg α-mangostin) | Cmax: 871 nmol/L, Tmax: 1 hr | |
| Rats | Pharmacokinetics | Intravenous (i.v.) | - | Biphasic disposition, terminal elimination half-life of 3.5 h | |
| Rats | Pharmacokinetics | Oral | - | Very low bioavailability | |
| Mice (Athymic nude) | Pancreatic Cancer | Intraperitoneal (i.p.) | 6 mg/kg/day | Significant inhibition of tumor growth, no systemic toxicity | |
| Rats | Colon Cancer | - | 30 and 60 mg/kg | Inhibition of tumor growth | |
| Mice (DBA/1J) | Rheumatoid Arthritis | Oral | 10 and 40 mg/kg/day | Decreased clinical and histopathological scores | |
| Rats | Neurotoxicity | Oral | 100 and 200 mg/kg | Neuroprotective effects | |
| Rats | Acute Inflammation | Oral | 10 mg/kg | Significant anti-inflammatory activity | |
| Mice (BALB/c) | Colon Cancer | - | 100 and 200 mg/kg (crude extract) | 50-70% reduction in tumor size |
Table 2: Pharmacokinetic Parameters of α-Mangostin in Mice (Oral Administration)
| Parameter | Value (100 mg/kg pure α-mangostin) | Value (100 mg/kg mangosteen extract, 36 mg/kg α-mangostin) |
| Cmax (Maximum Plasma Concentration) | 1,382 nmol/L | 871 nmol/L |
| Tmax (Time to Maximum Concentration) | 30 minutes | 1 hour |
| AUC (Area Under the Curve) | 5,736 nmol/L/hr | Not reported |
| Half-life | 5 hours | Not reported |
| Vehicle | Cottonseed oil | Cottonseed oil |
Table 3: Toxicity Profile of α-Mangostin
| Parameter | Animal Model | Value | Reference |
| Oral LD50 | Rats | >15.480 mg/kgBW to ≤6000 mg/kgBW | |
| NOAEL (No-Observed-Adverse-Effect Level) | Rats | <100 to ≤2000 mg/kgBW | |
| Acute Toxicity (LD50 of crude extract) | Mice | 1,000 mg/kg |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of α-Mangostin in Mice
-
Animals: Male C57BL/6 mice.
-
Formulation: α-mangostin suspended in cottonseed oil.
-
Administration: Single oral gavage at a dose of 100 mg/kg.
-
Blood Sampling: Blood samples are collected via retro-orbital bleeding at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of α-mangostin are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animals: Athymic nude mice.
-
Tumor Implantation: Human cancer cells (e.g., pancreatic, prostate) are subcutaneously or orthotopically implanted.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³).
-
Formulation: α-mangostin dissolved in a suitable vehicle (e.g., DMSO/saline for i.p. injection).
-
Administration: Intraperitoneal injection at a dose of, for example, 6 mg/kg body weight, 5 days a week.
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
Analysis: Tumor tissues can be collected for histopathological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways modulated by α-mangostin in cancer cells.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing α-mangostin dosage in vivo.
References
- 1. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-mangostin: Anti-inflammatory and antioxidant effects on established collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo toxicity and antitumor activity of mangosteen extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Mangostin in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of mangostin in topical formulations.
Frequently Asked Questions (FAQs)
1. Why is my this compound-containing topical formulation changing color and losing efficacy over time?
This compound, a potent antioxidant, is susceptible to degradation when exposed to environmental factors such as light, heat, and certain pH levels. This degradation can lead to a visible color change in the formulation and a reduction in its therapeutic or cosmetic benefits. The molecular structure of this compound contains phenolic groups that are prone to oxidation.
2. What are the primary degradation pathways for this compound in topical preparations?
The primary degradation pathways for this compound include photodegradation (degradation upon exposure to light) and thermal degradation. The rate of degradation can also be influenced by the pH of the formulation. Anthocyanins, another class of compounds found in mangosteen peel extract, are also known to be highly susceptible to degradation by temperature and light[1].
3. How can I improve the stability of this compound in my formulations?
Encapsulation is a highly effective strategy to protect this compound from environmental factors and improve its stability.[2][3][4][5] Various nanoencapsulation techniques have been successfully employed, including:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the lipophilic this compound within the oil droplets, shielding it from the aqueous environment and oxidative stress.
-
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic compounds, offering good chemical stability.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles provide a solid matrix that can protect this compound from degradation and offer controlled release.
4. What are the key formulation parameters to consider for a stable this compound nanoemulsion?
Several factors are critical for creating a stable this compound nanoemulsion:
-
Oil Phase Selection: Virgin coconut oil is a commonly used and effective oil phase.
-
Surfactant Combination: A blend of surfactants, such as Tween 80 and Span 80, is often used to achieve the desired hydrophilic-lipophilic balance (HLB) for small and stable droplets.
-
Homogenization Method: High-speed or high-pressure homogenization is necessary to produce nano-sized droplets.
-
Gelling Agent: The addition of a gelling agent like xanthan gum can increase the viscosity and long-term stability of the nanoemulsion, creating a nanoemulgel.
Troubleshooting Guides
Issue 1: Phase separation or creaming is observed in my this compound nanoemulsion.
| Potential Cause | Troubleshooting Step |
| Incorrect HLB value of the surfactant blend. | Adjust the ratio of your surfactants (e.g., Tween 80 and Span 80) to achieve an optimal HLB value, typically around 12 for oil-in-water nanoemulsions. |
| Insufficient homogenization energy. | Increase the speed or duration of homogenization to ensure the formation of small, uniform droplets. An optimal speed of 8000 rpm has been reported. |
| Droplet coalescence over time. | Incorporate a thickening agent like xanthan gum to increase the viscosity of the continuous phase and hinder droplet movement and coalescence. |
| Ostwald ripening. | This can be minimized by ensuring a narrow particle size distribution through optimized homogenization. |
Issue 2: The this compound content in my formulation decreases significantly during storage.
| Potential Cause | Troubleshooting Step |
| Exposure to light. | Store the formulation in opaque or amber-colored containers to protect it from light. |
| High storage temperature. | Store the formulation at a controlled, lower temperature (e.g., 4°C or room temperature, depending on stability data). Stability studies have shown good stability at 4°C, 30°C, and 40°C for up to 180 days in some formulations. |
| Oxidation of this compound. | Consider adding an antioxidant to the formulation. However, studies have shown that encapsulation itself provides significant protection against oxidation. |
| Inappropriate pH of the formulation. | Adjust the pH of the formulation to a range where this compound is more stable. The optimal pH may need to be determined experimentally for your specific formulation. |
Data Presentation: Formulation Parameters for this compound Encapsulation
Table 1: Example Compositions of Stable this compound Nanoformulations
| Formulation Type | Oil Phase | Surfactant(s) | Key Parameters | Reported Stability | Reference |
| Nanoemulsion | Virgin Coconut Oil | Tween 80, Span 80 | Oil:Surfactant ratio 1:1.4, HLB 12, 8000 rpm homogenization | Stable for 28 days with an estimated shelf life of one year. | |
| Nanoemulgel | Virgin Coconut Oil | Tween 80, Span 80 | Addition of 1-2% xanthan gum to the nanoemulsion. | Stable for at least one year based on accelerated tests. | |
| Niosomes | - | Tween 60, Cholesterol | Cholesterol:Tween 60 ratio of 1:4. | Chemically stable, not easily hydrolyzed or oxidized during storage. | |
| NLCs | Lecithin (liquid lipid) | Polysorbate 80 (Tween 80) | - | Good particle size distribution and successful loading of α-mangostin. |
Experimental Protocols
1. Preparation of this compound-Loaded Nanoemulsion
This protocol is based on the high-speed homogenization method.
-
Materials: Mangosteen extract, virgin coconut oil, Tween 80, Span 80, distilled water.
-
Procedure:
-
Prepare the oil phase by dissolving the mangosteen extract in virgin coconut oil.
-
Prepare the aqueous phase, which is distilled water.
-
Create the surfactant blend by mixing Tween 80 and Span 80 to achieve the desired HLB value.
-
Add the surfactant blend to the oil phase and mix thoroughly.
-
Gradually add the aqueous phase to the oil/surfactant mixture while stirring.
-
Homogenize the resulting coarse emulsion using a high-speed homogenizer at a specified speed (e.g., 8000 rpm) for a defined period.
-
Characterize the resulting nanoemulsion for particle size, zeta potential, and polydispersity index.
-
2. Preparation of this compound-Loaded Niosomes
This protocol utilizes the thin-film hydration method.
-
Materials: Mangosteen extract, Tween 60, cholesterol, ethanol.
-
Procedure:
-
Dissolve mangosteen extract, Tween 60, and cholesterol in ethanol in a round-bottom flask.
-
Remove the ethanol using a rotary evaporator to form a thin film on the flask wall.
-
Place the flask in a desiccator under vacuum for several hours to ensure complete removal of the solvent.
-
Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline) by rotating the flask at a controlled temperature.
-
The resulting suspension contains the niosomes, which can be further processed or characterized.
-
3. Stability Testing of this compound Formulations using HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for quantifying this compound content.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: Typically 1.5 ml/min.
-
Detection Wavelength: 319 nm.
-
Procedure:
-
Prepare a standard curve of this compound at various concentrations.
-
Store the topical formulation under different stress conditions (e.g., various temperatures, light exposure).
-
At specified time intervals, extract the this compound from a known amount of the formulation using a suitable solvent (e.g., methanol).
-
Filter the extract and inject a known volume into the HPLC system.
-
Quantify the this compound concentration by comparing the peak area with the standard curve.
-
Calculate the percentage of this compound remaining at each time point to determine the stability of the formulation.
-
Visualizations
Caption: Workflow for preparing a this compound-loaded nanoemulsion.
Caption: Workflow for preparing this compound-loaded niosomes.
Caption: Factors affecting this compound stability and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of Mangosteen Extract in Virgin Coconut Oil Based Nanoemulsions: Preparation and Characterization for Topical Formulation | Scientific.Net [scientific.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Encapsulation of Mangosteen Extract in Virgin Coconut Oil Based Nanoemulsions: Preparation and Characterization for Topical Formulation | Semantic Scholar [semanticscholar.org]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Support Center: Analysis of Mangostin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of mangostin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of α-mangostin?
A1: The primary metabolic pathway for α-mangostin is Phase II metabolism, specifically glucuronidation. The hydroxyl groups on the xanthone structure serve as sites for UDP-glucuronosyltransferase (UGT) enzymes to attach glucuronic acid, forming mono-glucuronide and di-glucuronide conjugates.[1] This process increases the water solubility of the metabolites, facilitating their excretion. Phase I metabolism appears to have a minimal role.[1]
Q2: Why is LC-MS/MS the preferred method for analyzing this compound metabolites?
A2: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the preferred method due to its high sensitivity and specificity, which are crucial for detecting the low concentrations of metabolites typically found in biological samples.[1] This technique allows for the separation of different metabolites by liquid chromatography, followed by their specific detection and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][3]
Q3: What are the main challenges in accurately quantifying this compound metabolites in biological matrices?
A3: The main challenges include:
-
Low Bioavailability: Both α- and γ-mangostin undergo extensive first-pass metabolism, leading to low concentrations of the parent compounds and their metabolites in systemic circulation.
-
Matrix Effects: Components of biological samples (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement and affecting quantitative accuracy.
-
Metabolite Instability: this compound and its metabolites can be sensitive to factors like temperature and pH, potentially degrading during sample collection, processing, and storage.
Q4: What are typical sample preparation techniques for extracting this compound metabolites from plasma?
A4: A common technique involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction. For instance, plasma samples can be mixed with an internal standard solution and centrifuged to remove proteins. The resulting supernatant can then be further purified using an SPE cartridge to isolate the analytes of interest before LC-MS/MS analysis.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Secondary interactions between analyte and stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects suppressing the analyte signal. 3. Low concentration of the analyte in the sample. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup (e.g., use a more selective SPE sorbent). Dilute the sample to reduce matrix interferents. 3. Increase the injection volume or concentrate the sample extract. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction or leaks. | 1. Ensure mobile phase solvents are properly degassed and mixed. 2. Use a column oven to maintain a stable temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter all solutions. Prepare fresh mobile phases daily. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample. |
Experimental Protocols
Protocol 1: Extraction and Quantification of α-Mangostin from Plasma
This protocol is adapted from methodologies described for pharmacokinetic studies.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 200 µL of an internal standard solution (e.g., bergamottin in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 RPM for 15 minutes at room temperature.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent HPLC or equivalent.
-
Mass Spectrometer: API-3200 QTRAP or equivalent with an electrospray ionization (ESI) source in positive ion mode.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Multiple Reaction Monitoring (MRM) for α-mangostin and its glucuronidated metabolites. For example, scan for mono-glucuronides (m/z 587) and di-glucuronides (m/z 763).
-
Protocol 2: Extraction of Mangostins from Mangosteen Pericarp
This protocol is based on common laboratory-scale extraction methods.
-
Material Preparation:
-
Wash fresh mangosteen pericarps and cut them into small pieces.
-
Dry the pericarp pieces in an oven at 60-80°C until a constant weight is achieved.
-
Grind the dried pericarps into a fine powder.
-
-
Solvent Extraction:
-
Perform Soxhlet extraction or ultrasonic-assisted extraction.
-
For ultrasonic extraction, mix the pericarp powder with 80% ethanol.
-
Sonicate the mixture for 30-60 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of α-Mangostin in Mice
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 871 nmol/L | |
| Tmax (Time to Maximum Concentration) | 1 hour | |
| T1/2 (Half-life) | 8.2 hours | |
| AUClast (Area Under the Curve) | 2,807 hr*nmol/L | |
| Data from a study where mice were administered a 100 mg/kg oral dose of mangosteen fruit extract, equivalent to 36 mg/kg of α-mangostin. |
Table 2: α-Mangostin Content in Mangosteen Rind Extracts
| Sample Origin / Type | α-Mangostin Content (% w/w) | Reference |
| Ethanolic Extract (Sample A) | 10.04 ± 0.33 | |
| Ethanolic Extract (Sample B) | 8.36 ± 0.17 | |
| Dried Powder (Sample A) | 2.47 ± 0.08 | |
| Dried Powder (Sample B) | 1.82 ± 0.04 | |
| Extract from Bogor | 13.87 | |
| Extract from Purwakarta | 10.07 | |
| Extract from Subang | 10.88 |
Visualizations
Caption: Workflow for this compound Metabolite Analysis.
Caption: Signaling Pathways Modulated by α-Mangostin.
References
- 1. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro investigation of metabolic fate of α-mangostin and gartanin via skin permeation by LC-MS/MS and in silico evaluation of the metabolites by ADMET predictor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
The Efficacy of α-Mangostin Compared to Other Xanthones: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of α-mangostin against other notable xanthones, supported by experimental data. This analysis aims to highlight the therapeutic potential of α-mangostin while providing a comparative context of its efficacy.
Xanthones, a class of polyphenolic compounds primarily found in the pericarp of the mangosteen fruit (Garcinia mangostana), have garnered significant scientific interest for their diverse pharmacological properties. Among these, α-mangostin is the most abundant and extensively studied. This guide delves into a comparative analysis of α-mangostin's efficacy in anticancer, anti-inflammatory, and antioxidant activities, juxtaposed with other relevant xanthones.
Anticancer Activity: A Comparative Analysis
Numerous studies have demonstrated the potent anticancer activities of α-mangostin across various cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), provides a quantitative measure of its potency. When compared to other xanthones, α-mangostin frequently emerges as a highly effective agent.
For instance, in human colon cancer DLD-1 cells, α-mangostin was found to be the most potent among multiple xanthones, with an IC50 value of 7.5 μM.[1] Another study investigating the antiproliferative effects of four structurally similar prenylated xanthones in the same cell line found that while most inhibited cell growth at 20 μM, the antitumor efficacy was correlated with the number of hydroxyl groups.[2]
The cytotoxic effects of α-mangostin have been documented in a wide array of cancer cell lines, including those of the breast, lung, prostate, and leukemia.[1][2][3] In leukemia cells, α-mangostin demonstrated the strongest inhibitory activity among α-, β-, and γ-mangostin, completely suppressing cell growth at 72 hours of treatment.
Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of α-Mangostin and Other Xanthones in Various Cancer Cell Lines
| Xanthone | DLD-1 (Colon) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HL-60 (Leukemia) |
| α-Mangostin | 7.5 | 2-3.5 | ~10 | 6.21 | <10 |
| γ-Mangostin | - | - | - | - | - |
| Gartanin | - | - | - | - | - |
| Garcinone C | - | - | - | - | - |
| Garcinone E | - | - | - | - | - |
Note: A comprehensive side-by-side comparison with other xanthones across all cell lines is limited in the available literature. Dashes indicate that specific comparative data was not found in the reviewed sources.
Anti-inflammatory Properties: A Mechanistic Comparison
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthones, including α-mangostin, have demonstrated significant anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).
A comparative study on the anti-inflammatory effects of α-mangostin and γ-mangostin in RAW 264.7 macrophage-like cells revealed that α-mangostin was more potent in inhibiting nitric oxide (NO) release, with an IC50 value of 3.1 μM compared to 6.0 μM for γ-mangostin. However, both xanthones showed similar potency in inhibiting prostaglandin E2 (PGE2) release.
Table 2: Comparative Anti-inflammatory Activity of Xanthones
| Xanthone | Target | Cell Line | IC₅₀ Value |
| α-Mangostin | NO Release | RAW 264.7 | 3.1 µM |
| γ-Mangostin | NO Release | RAW 264.7 | 6.0 µM |
| α-Mangostin | PGE₂ Release | C6 Rat Glioma | 13.9 µM |
| γ-Mangostin | PGE₂ Release | C6 Rat Glioma | 13.5 µM |
Signaling Pathways and Experimental Workflows
The biological activities of α-mangostin and other xanthones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Caption: General signaling pathways modulated by xanthones leading to anticancer and anti-inflammatory effects.
The evaluation of the cytotoxic effects of these compounds typically follows a standardized experimental workflow.
Caption: Standard experimental workflow for determining the cytotoxicity of xanthones using the MTT assay.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds (e.g., α-mangostin, γ-mangostin) for a specified duration, typically 24, 48, or 72 hours. A solvent control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Conclusion
The available data consistently highlight α-mangostin as a potent bioactive xanthone with significant anticancer and anti-inflammatory activities. While direct comparative studies across a wide range of xanthones are not always available, the existing evidence suggests that α-mangostin often exhibits superior or comparable efficacy to other related compounds. Its ability to modulate key signaling pathways underscores its therapeutic potential. Further comprehensive studies directly comparing the efficacy and mechanisms of action of various xanthones are warranted to fully elucidate their structure-activity relationships and identify the most promising candidates for clinical development.
References
- 1. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
A Comparative Guide to the Anticancer Activities of α-Mangostin and γ-Mangostin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prominent xanthones derived from the mangosteen fruit (Garcinia mangostana), α-mangostin and γ-mangostin. Both compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic, anti-proliferative, and pro-apoptotic effects across a range of cancer cell lines. This document synthesizes experimental data to facilitate a direct comparison of their performance and elucidates the molecular mechanisms underlying their activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for α-mangostin and γ-mangostin in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| α-Mangostin | |||
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 20 | [1] |
| MCF-7 | 9.69 (48h) | [2] | |
| SKBR-3 | 7.46 (48h) | [2] | |
| Prostate Cancer | LNCaP | 5.9 - 22.5 | [3] |
| 22Rv1 | 5.9 - 22.5 | [3] | |
| DU145 | 5.9 - 22.5 | ||
| PC3 | 5.9 - 22.5 | ||
| Oral Squamous Cell Carcinoma | HSC-2 | 8-10 | |
| HSC-3 | 8-10 | ||
| HSC-4 | 8-10 | ||
| Cervical Cancer | HeLa | ~20 (24h) | |
| SiHa | ~20 (24h) |
| γ-Mangostin | |||
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 18 | |
| Colon Cancer | HT29 | 68.48 (24h) | |
| DLD-1 | 7.1 | ||
| HCT116, SW480, RKO, LS174T | 10-15 (48h) |
Comparative Analysis of Anticancer Activity
Both α-mangostin and γ-mangostin exhibit potent anticancer effects, though their relative potency can vary depending on the cancer cell type. In the triple-negative breast cancer cell line MDA-MB-231, their IC50 values are comparable, with γ-mangostin showing slightly higher potency in one study (18 µM vs. 20 µM for α-mangostin).
A key differentiator in their anticancer activity lies in their impact on cell migration. In MDA-MB-231 cells, γ-mangostin was found to downregulate the expression of key genes associated with migration, namely Farp, CXCR4, and LPHN2, an effect not observed with α-mangostin treatment. This suggests that γ-mangostin may have a more pronounced anti-metastatic potential in certain cancers.
Both compounds are known to induce apoptosis and cell cycle arrest. For instance, α-mangostin has been shown to induce G1 phase arrest in oral squamous carcinoma cells, while γ-mangostin can induce G0/G1 and S-phase arrest in colon cancer cells. The induction of apoptosis by both compounds is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
Signaling Pathways
The anticancer activities of α-mangostin and γ-mangostin are mediated through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.
α-Mangostin Signaling Pathways
α-Mangostin has been shown to modulate several key signaling pathways, including:
-
PI3K/Akt Pathway: Inhibition of this pathway by α-mangostin leads to decreased cell survival and proliferation.
-
MAPK Pathway: α-Mangostin can activate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK1/2 pathway.
-
NF-κB Pathway: α-Mangostin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
-
Wnt/β-catenin Pathway: In some cancers, α-mangostin has been shown to inhibit this pathway, which is crucial for cancer stem cell maintenance.
Caption: α-Mangostin's multifaceted anticancer signaling pathways.
γ-Mangostin Signaling Pathways
γ-Mangostin shares some signaling targets with α-mangostin but also exhibits distinct activities:
-
Wnt/β-catenin Pathway: Similar to α-mangostin, γ-mangostin is a potent inhibitor of the Wnt/β-catenin pathway in colon cancer cells.
-
ROS Induction: γ-Mangostin induces the production of reactive oxygen species, leading to oxidative stress and apoptosis.
-
CXCR4 Downregulation: A unique mechanism of γ-mangostin is its ability to downregulate the expression of the chemokine receptor CXCR4, which is involved in cancer cell migration and metastasis.
Caption: Key anticancer mechanisms of γ-mangostin.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the anticancer effects of α-mangostin and γ-mangostin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of α-mangostin or γ-mangostin (typically ranging from 1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of α-mangostin or γ-mangostin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Four populations can be distinguished: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both α-mangostin and γ-mangostin are promising natural compounds with significant anticancer properties. While they share some common mechanisms of action, such as the induction of apoptosis and inhibition of key survival pathways, they also exhibit distinct activities. Notably, γ-mangostin's ability to downregulate genes associated with cell migration suggests it may hold particular promise as an anti-metastatic agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer types. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Mechanisms of α-Mangostin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of α-mangostin, a natural xanthone derived from the mangosteen fruit, with other well-known anti-inflammatory compounds. The information presented is supported by experimental data to aid in the evaluation of α-mangostin as a potential therapeutic agent.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of α-mangostin and its alternatives, curcumin and resveratrol, on key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant (Concentration) | Target Cytokine | Inhibition Concentration | % Inhibition | Reference |
| α-Mangostin | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 10 µM | ~50% | [1] |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | 10 µM | ~60% | [2] | |
| Curcumin | 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | TNF-α | IC50 ~8 µM | 50% | [3][4] |
| 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | IL-6 | IC50 < 2 µM | 50% | [3] | |
| Resveratrol | 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | TNF-α | IC50 ~8 µM | 50% | |
| 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | IL-6 | IC50 < 2 µM | 50% |
Table 2: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Cell Line | Stimulant (Concentration) | Target Enzyme | Inhibition Concentration | % Inhibition | Reference |
| α-Mangostin | RAW 264.7 | LPS (1 µg/mL) | iNOS | 10 µM | Significant | |
| RAW 264.7 | LPS (1 µg/mL) | COX-2 | 10 µM | Significant | ||
| Curcumin | 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | COX-2 | IC50 < 2 µM | 50% | |
| Resveratrol | 3T3-L1 Adipocytes | TNF-α (10 ng/mL) | COX-2 | IC50 < 2 µM | 50% |
Signaling Pathways in Inflammation
The anti-inflammatory effects of α-mangostin and its alternatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. α-Mangostin, curcumin, and resveratrol have all been shown to inhibit this pathway at different points.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including JNK, ERK, and p38, which are activated by various extracellular stimuli, including LPS. Once activated, these MAPKs can phosphorylate and activate transcription factors, such as AP-1, leading to the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA, or 96-well plates for cell viability assays) at a density of 2 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of α-mangostin, curcumin, or resveratrol. After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli O111:B4 for the specified duration (e.g., 24 hours for cytokine measurements).
Western Blot Analysis for NF-κB and MAPK Pathways
-
Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-JNK, p-ERK, p-p38, or β-actin (loading control) at appropriate dilutions (e.g., 1:1000).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After the 24-hour stimulation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a TRIzol-based method. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix and specific primers for TNF-α, IL-6, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Mouse TNF-α Primers: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'.
-
Mouse IL-6 Primers: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'.
-
Mouse COX-2 Primers: Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'.
-
Mouse iNOS Primers: Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'.
-
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-inflammatory mechanism of a compound like α-mangostin.
References
- 1. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mangostin Extraction Techniques for Research and Drug Development
A comprehensive guide to selecting the optimal extraction method for α-mangostin, a promising bioactive compound, this report details and contrasts various techniques, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions.
The pericarp of the mangosteen fruit (Garcinia mangostana L.) is a rich source of xanthones, with α-mangostin being the most abundant and pharmacologically significant. This compound has garnered substantial interest for its anti-inflammatory, antioxidant, and anti-cancer properties. The efficiency of extracting α-mangostin from the raw material is paramount for its subsequent use in research and pharmaceutical applications. This guide provides a comparative analysis of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on yield, purity, and operational efficiency.
Comparative Performance of Extraction Techniques
The choice of extraction technique significantly impacts the yield and purity of the extracted α-mangostin. The following table summarizes quantitative data from various studies, offering a clear comparison of conventional and modern extraction methods.
| Extraction Technique | Solvent | Extraction Time | Temperature (°C) | α-Mangostin Yield/Content | Purity (%) | Reference |
| Maceration | 95% Ethanol | 7 days | Room Temp. | 1.19 mg/g of xanthones | Not Specified | [1] |
| 95% Ethanol | 2 hours | 33 | 0.0565 mg/g of xanthones | Not Specified | [2] | |
| Ethyl Acetate | 96 hours | Room Temp. | 5.626 mg/g of xanthones | Not Specified | [1] | |
| Soxhlet Extraction | 50% Ethanol | Not Specified | Boiling Point | 13.51% (w/w of crude extract) | Not Specified | [1] |
| 95% Ethanol | 15 hours | 65-70 | 34.82 ± 0.17% (w/w of crude extract) | Not Specified | [3] | |
| 80% Ethanol | 2 hours | 33 | 0.1221 mg/g of dry mangosteen | Not Specified | ||
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 0.5 hours | 33 | 0.1760 mg/g of dry mangosteen | Not Specified | |
| 95% Ethanol | Not Specified | Room Temp. | 47.82 ± 3.76 mg/g (dry basis) | Not Specified | ||
| 52% Ethanol | 23 min | Not Specified | 68.84 mg/g (polyphenols) | Not Specified | ||
| Microwave-Assisted Extraction (MAE) | 72.4% Ethyl Acetate | 3.16 min | Not Specified | 120.68 - 121.01 mg/g (dry matter) | Not Specified | |
| Ethanol | Not Specified | Not Specified | 49.79 ± 0.15% (w/w of crude extract) | Not Specified | ||
| Supercritical Fluid Extraction (SFE) | CO₂ + 2.9% Ethanol | Not Specified | 46 | 58.7 wt% | Not Specified | |
| CO₂ + Ethanol | Not Specified | 40 | 22.83 mg/g material | 32.77 | ||
| Sequential Extraction | Water, Hexane, Acetonitrile | Not Specified | 45 | 46.75 mg/g | 67.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction techniques discussed.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent.
-
Preparation of Material : Dried mangosteen pericarp is ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powder is submerged in a suitable solvent (e.g., 95% ethanol) in a sealed container. A common solid-to-solvent ratio is 1:8.24 (g:mL).
-
Incubation : The mixture is left to stand for a prolonged period, typically ranging from several hours to several days (e.g., 7 days), at room temperature with occasional agitation.
-
Filtration : The mixture is filtered to separate the solid residue from the liquid extract.
-
Solvent Evaporation : The solvent is removed from the filtrate, often using a rotary evaporator, to yield the crude extract.
Soxhlet Extraction
This continuous extraction method uses a smaller volume of solvent, which is recycled through the plant material.
-
Preparation of Material : Dried and powdered mangosteen pericarp is placed in a thimble.
-
Apparatus Setup : The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., 95% ethanol).
-
Extraction : The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the plant material in the thimble. Once the thimble is full, the extract is siphoned back into the flask. This process is repeated for several hours (e.g., 15 hours).
-
Solvent Evaporation : After extraction, the solvent is evaporated to obtain the crude extract.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Preparation of Material : Powdered mangosteen pericarp is suspended in an appropriate solvent (e.g., 80% ethanol) in a beaker.
-
Sonication : An ultrasonic probe or bath is used to apply ultrasonic waves to the mixture. Typical parameters include a frequency of 20-40 kHz and a specific power output for a defined period (e.g., 30 minutes). The temperature is often controlled during the process.
-
Filtration and Solvent Evaporation : The subsequent steps are similar to maceration.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Preparation of Material : The powdered sample is mixed with a suitable solvent (e.g., 72.4% ethyl acetate) in a microwave-safe vessel.
-
Microwave Irradiation : The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 189.20 W) for a short duration (e.g., 3.16 minutes).
-
Cooling, Filtration, and Solvent Evaporation : The extract is cooled before being filtered and concentrated.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.
-
Preparation of Material : Dried and ground mangosteen pericarp is packed into an extraction vessel.
-
Extraction : Supercritical CO₂, often with a co-solvent like ethanol, is passed through the vessel at a specific temperature (e.g., 46°C) and pressure (e.g., 20 MPa).
-
Separation : The pressure and/or temperature is adjusted in a separator vessel to cause the CO₂ to return to a gaseous state, precipitating the extracted compounds.
-
Collection : The precipitated extract is collected.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological impact of mangostin, the following diagrams are provided.
References
- 1. Using high-throughput sequencing to explore the anti-inflammatory effects of α-mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mangostin Quantification: Cross-Validation of HPLC and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Mangostin, a xanthone primarily found in the pericarp of the mangosteen fruit (Garcinia mangostana L.), has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for the quantification of this compound and its derivatives. However, Fourier Transform Infrared (FTIR) spectroscopy, coupled with chemometric analysis, is emerging as a rapid and viable alternative. This guide provides a comprehensive comparison and cross-validation of these two analytical techniques for this compound quantification, supported by experimental data.
Methodology Overview
The cross-validation of HPLC and FTIR for this compound quantification typically involves using HPLC as the primary reference method to determine the precise concentration of this compound in a set of samples. These concentration values are then used to build a predictive model from the FTIR spectra of the same samples. The robustness of the FTIR method is then validated by predicting this compound concentrations in a separate set of samples and comparing the results with those obtained by the reference HPLC method.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of these analytical methods.
Sample Preparation (General)
-
Extraction : Dried mangosteen pericarp is powdered and subjected to an extraction process, commonly maceration, using a solvent such as ethanol or methanol.[1][2]
-
Filtration and Concentration : The resulting extract is filtered, and the solvent is evaporated under vacuum to yield a concentrated extract.[1]
-
Sample Solution Preparation : For HPLC analysis, a precise amount of the dried extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration.[3] The solution is then filtered through a 0.45 µm membrane filter prior to injection.[3] For FTIR analysis, the dried extract is typically analyzed directly.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column is most commonly used.
-
Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or 1% acetic acid) is typical.
-
Flow Rate : A flow rate of 1.0 mL/min is frequently employed.
-
Detection : Detection is typically performed at a wavelength where this compound exhibits maximum absorbance, such as 243 nm, 319 nm, or 320 nm.
-
Quantification : Quantification is achieved by constructing a calibration curve from standard solutions of known this compound concentrations and comparing the peak area of the analyte in the sample to this curve.
-
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrumentation : An FTIR spectrophotometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used for analysis.
-
Spectral Acquisition :
-
Wavenumber Range : Spectra are typically recorded in the mid-IR region, from 4000 to 650 cm⁻¹.
-
Data Analysis : The FTIR spectra are correlated with the actual this compound concentrations (determined by HPLC) using multivariate calibration methods, most commonly Partial Least Squares (PLS) regression. This process builds a model that can predict the concentration of this compound based on the FTIR spectrum of a sample.
-
Performance Comparison: HPLC vs. FTIR
The performance of both methods can be evaluated based on several key validation parameters. The following table summarizes the comparative performance based on published data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Fourier Transform Infrared (FTIR) Spectroscopy with PLS | Remarks |
| Principle | Chromatographic separation based on polarity, followed by UV-Vis detection. | Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds, coupled with multivariate calibration. | HPLC provides direct quantification based on a primary standard, while FTIR is an indirect method requiring a calibration model built from a reference method (like HPLC). |
| Linearity (R²) | Typically > 0.999 | Calibration models often achieve R² > 0.99 | Both methods demonstrate excellent linearity in their respective calibration ranges. |
| Accuracy (% Recovery) | Generally in the range of 96-102% | Accuracy is demonstrated by a high correlation between HPLC and FTIR-predicted values, with low error (RMSEC/RMSEP). | HPLC accuracy is determined by spike recovery experiments. FTIR accuracy is dependent on the quality of the HPLC reference data. |
| Precision (%RSD) | Intraday and interday precision are typically < 2% | Precision is indicated by low Root Mean Square Error of Calibration (RMSEC) and Prediction (RMSEP) values, often below 0.2%. | Both methods are highly precise. |
| Limit of Detection (LOD) | 0.06 - 0.22 µg/mL | Not directly applicable in the same way as HPLC; the model's predictive ability at low concentrations is the key consideration. | HPLC is highly sensitive for detecting trace amounts of this compound. |
| Limit of Quantification (LOQ) | 0.17 - 0.73 µg/mL | Not directly applicable in the same way as HPLC. | HPLC provides validated lower limits for reliable quantification. |
| Analysis Time | Longer, typically involving sample preparation and chromatographic run times of several minutes per sample. | Very rapid, with spectral acquisition taking only a few minutes per sample. | FTIR offers a significant advantage in terms of sample throughput. |
| Solvent Consumption | Requires significant amounts of high-purity solvents for the mobile phase. | Minimal to no solvent consumption. | FTIR is a more environmentally friendly and cost-effective technique in this regard. |
Visualizing the Workflow and Cross-Validation Logic
To better illustrate the relationship between these two methods, the following diagrams outline the experimental workflow and the logical process of cross-validation.
Conclusion
The cross-validation of HPLC and FTIR spectroscopy for the quantification of this compound reveals that both methods have their distinct advantages. HPLC remains the definitive method for primary quantification, offering high sensitivity and specificity. It is indispensable for the initial, precise determination of this compound concentrations and for the validation of other analytical methods.
On the other hand, FTIR spectroscopy, when combined with a robust PLS model, presents a powerful tool for rapid, high-throughput screening and quality control of mangosteen extracts. Its significant benefits include speed, minimal sample preparation, and the elimination of solvent use, making it a more environmentally friendly and cost-effective option for routine analysis. The successful correlation between HPLC and FTIR data demonstrates that FTIR can be a reliable and accurate method for predicting this compound content once a proper calibration model has been established. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, or cost-effectiveness.
References
α-Mangostin: A Natural Xanthone Challenging Conventional Chemotherapy
For Immediate Release
A comprehensive review of preclinical data suggests that α-mangostin, a natural compound extracted from the pericarp of the mangosteen fruit, demonstrates significant anticancer properties, positioning it as a potent candidate for further investigation in oncology. This guide provides a detailed comparison of α-mangostin's efficacy against standard chemotherapeutic agents, supported by experimental data from in vitro and in vivo studies.
This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of the current evidence. The data presented highlights α-mangostin's potential as a standalone agent and in combination with existing cancer therapies.
In Vitro Efficacy: α-Mangostin vs. Standard Chemotherapeutic Agents
A substantial body of research has evaluated the cytotoxic effects of α-mangostin across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these studies. The following table summarizes the IC50 values of α-mangostin in comparison to standard chemotherapeutic agents in various cancer cell lines.
| Cancer Type | Cell Line | α-Mangostin IC50 | Standard Chemotherapeutic Agent | Agent IC50 | Reference |
| Breast Cancer | MCF-7 | 9.69 µM | Doxorubicin | Not directly compared in the same study | [1] |
| MDA-MB-231 | 11.37 µM | Doxorubicin | Not directly compared in the same study | [1] | |
| SKBR-3 | 7.46 µM | Doxorubicin | Not directly compared in the same study | [1] | |
| Cervical Cancer | HeLa | 19.1 ± 1.9 µM | Cisplatin | 29.7 ± 1.3 µM | [2] |
| Ovarian Cancer | SKOV-3 | Lower than Cisplatin | Cisplatin | 111.06 µM | [3] |
| Pancreatic Cancer | MIA PaCa-2 | Lower than Gemcitabine | Gemcitabine | Not specified in direct comparison | |
| PANC-1 | Lower than Gemcitabine | Gemcitabine | Not specified in direct comparison | ||
| Cholangiocarcinoma | CCA cell line | 1.36 µg/ml | Gemcitabine | Apoptotic effect similar at 8 µg/ml α-mangostin and 10 µM Gemcitabine |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical animal models provide crucial insights into the potential therapeutic efficacy of anticancer compounds. In vivo studies have demonstrated α-mangostin's ability to inhibit tumor growth, both as a standalone agent and in combination with standard chemotherapy.
| Cancer Type | Animal Model | α-Mangostin Treatment | Comparator Treatment | Results | Reference |
| Prostate Cancer | 22Rν1 xenograft mice | Not specified | Bicalutamide | α-Mangostin was more effective at reducing tumor size. | |
| Cervical Cancer | HeLa xenograft mice | α-M (not specified) + CDDP | CDDP alone | Combined treatment was more effective in controlling tumor growth. | |
| Melanoma | A375 xenograft mice | α-Mangostin + Cisplatin | Cisplatin alone | Combination significantly reduced tumor volume compared to cisplatin alone. | |
| Pancreatic Cancer | BxPc-3 xenograft mice | 50 or 100 mg/kg α-mangostin | Vehicle control | Significant inhibition of tumor growth with α-mangostin. |
Synergistic Effects with Chemotherapy
A significant finding in the research of α-mangostin is its ability to enhance the efficacy of conventional chemotherapeutic drugs. This synergistic relationship could potentially lead to lower required doses of chemotherapy, thereby reducing associated toxic side effects.
-
Cisplatin: In cervical cancer models, pre-treatment with α-mangostin significantly increased the cytotoxicity of cisplatin. Similarly, in cisplatin-resistant breast cancer cells, α-mangostin enhanced the efficacy of cisplatin. In vivo studies on melanoma also showed a synergistic anti-tumor effect when α-mangostin was combined with cisplatin.
-
Doxorubicin: In breast cancer spheroids, the combination of α-mangostin and doxorubicin resulted in a six-fold decrease in the IC50 of doxorubicin and significantly increased cytotoxicity.
-
5-Fluorouracil (5-FU): In breast cancer cells, α-mangostin exhibited a synergistic antiproliferative effect with 5-FU, suggesting the potential for reducing 5-FU dosage.
-
Gemcitabine: In pancreatic cancer cell lines, α-mangostin showed synergistic effects with gemcitabine in reducing cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A frequently used method to assess the cytotoxic effects of α-mangostin and chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of α-mangostin, a standard chemotherapeutic agent, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration.
In Vivo Tumor Xenograft Model
Animal studies are essential for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to different treatment groups: vehicle control, α-mangostin, standard chemotherapeutic agent, or a combination. The treatments are administered through various routes, such as intraperitoneal injection or oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to compare the efficacy of the different agents in inhibiting tumor growth. At the end of the study, tumors may be excised and weighed.
Signaling Pathways Modulated by α-Mangostin
α-Mangostin exerts its anticancer effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: α-Mangostin has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.
-
NF-κB Pathway: This pathway is crucial for inflammation and cancer progression. α-mangostin has been found to inhibit NF-κB activation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell growth and differentiation. α-mangostin has been observed to modulate this pathway.
-
Apoptosis Pathways: α-Mangostin induces apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic pathways by activating caspases.
Conclusion
The compiled evidence from numerous preclinical studies strongly supports the potential of α-mangostin as a valuable agent in cancer therapy. Its ability to induce cytotoxicity in a variety of cancer cell lines, inhibit tumor growth in vivo, and synergize with standard chemotherapeutic drugs warrants further investigation. The favorable safety profile observed in animal studies further enhances its appeal as a potential therapeutic candidate. Future clinical trials are essential to translate these promising preclinical findings into effective cancer treatments for patients.
References
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of α-Mangostin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of α-mangostin, a natural xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). Its performance is benchmarked against two well-established chemotherapeutic agents, paclitaxel and doxorubicin, to offer a clear perspective on its potential as a therapeutic agent. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the complex signaling pathways involved.
In Vitro and In Vivo Correlation: Bridging the Gap
Establishing a direct quantitative in vitro-in vivo correlation (IVIVC) for natural compounds like α-mangostin presents significant challenges.[1] While in vitro assays provide valuable insights into a compound's potential efficacy, translating these findings to in vivo outcomes is not always straightforward.[1] Factors such as poor bioavailability, rapid metabolism, and complex pharmacokinetic profiles can lead to discrepancies between the concentrations required for activity in cell culture and the doses needed for a therapeutic effect in a whole organism.[1][2][3]
α-Mangostin, despite its potent in vitro anticancer effects, exhibits low oral bioavailability, which is a critical consideration for its clinical development. The data presented in this guide, therefore, highlights the observed activities in both settings, providing a foundation for further research aimed at developing formulation strategies to improve its in vivo performance and establish a more definitive IVIVC.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo anticancer activities of α-mangostin, paclitaxel, and doxorubicin across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | Prostate (22Rv1) | 5-30 | |
| Prostate (LNCaP) | 5-30 | ||
| Prostate (VCaP) | 5-30 | ||
| Cholangiocarcinoma (M214) | ~3.3 (1.36 µg/ml) | ||
| Paclitaxel | Ovarian | Not specified | |
| Doxorubicin | Pancreatic (BxPc-3) | Not specified | |
| Pancreatic (Panc-1) | Not specified |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Tumor Reduction | Reference |
| α-Mangostin | Xenograft Mice | Prostate Cancer | Not specified | Significant | |
| Hamster Allograft | Cholangiocarcinoma | Not specified | Significant | ||
| Xenograft Mice | Pancreatic Cancer | Not specified | Significant | ||
| Paclitaxel | Not specified | Ovarian Cancer | Not specified | Not specified | |
| Doxorubicin | Xenograft Mice | Pancreatic Cancer | Not specified | Not specified |
Experimental Protocols: Methodologies for Key Assays
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (α-mangostin, paclitaxel, or doxorubicin) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by α-mangostin, paclitaxel, and doxorubicin, as well as a typical experimental workflow for evaluating anticancer compounds.
Caption: α-Mangostin's multifaceted anticancer mechanism.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Caption: Doxorubicin's dual mechanism of anticancer activity.
References
Unveiling the Molecular Arsenal of Alpha-Mangostin: A Comparative Guide to its Cancer-Fighting Targets
For Immediate Release
Shanghai, China – November 25, 2025 – As the quest for novel anticancer agents continues, the natural compound alpha-mangostin, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a significant contender. Extensive research has illuminated its ability to selectively induce programmed cell death, or apoptosis, in cancer cells while leaving healthy cells unharmed. This guide provides a comprehensive comparison of the molecular targets of alpha-mangostin with other natural compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of more effective cancer therapies.
Alpha-mangostin's potent anticancer activity stems from its multifaceted approach to disrupting cancer cell signaling. It simultaneously modulates several key pathways that are crucial for tumor growth, proliferation, and survival. This includes the PI3K/Akt, MAPK, NF-κB, and STAT3 signaling cascades. By interfering with these pathways, alpha-mangostin can halt the cell cycle, inhibit metastasis, and trigger apoptosis.
A Head-to-Head Comparison: Alpha-Mangostin vs. Alternative Natural Compounds
To provide a clearer perspective on the efficacy of alpha-mangostin, this guide presents a comparative analysis with other natural compounds that target similar oncogenic pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, in various cancer cell lines.
| PI3K/Akt Pathway Inhibitors | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alpha-Mangostin | MCF-7 (Breast) | 2.74 (48h) | [1] |
| MDA-MB-231 (Breast) | 2.26 (48h) | [1] | |
| Quercetin | PC-3 (Prostate) | 50 | |
| Curcumin | PC-3 (Prostate) | 25 |
| MAPK Pathway Inhibitors | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alpha-Mangostin | T47D (Breast) | - | [2] |
| Resveratrol | SW480 (Colon) | 100 | |
| EGCG (from Green Tea) | HT-29 (Colon) | 20 |
| NF-κB Pathway Inhibitors | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alpha-Mangostin | PC-3 (Prostate) | 12.7 | [3] |
| Parthenolide | HeLa (Cervical) | 5 | |
| Genistein | PC-3 (Prostate) | 25 |
| STAT3 Pathway Inhibitors | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alpha-Mangostin | DU145 (Prostate) | 22.5 | [3] |
| Cryptotanshinone | DU145 (Prostate) | 4.1 | |
| Stattic | DU145 (Prostate) | 5.1 |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by alpha-mangostin and the workflows of the experimental procedures used to validate these findings.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key experiments cited in this guide are provided below.
IC50 Determination via MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of alpha-mangostin and alternative compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the compounds as described previously. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment and Fixation: Following compound treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G0/G1, S, and G2/M phases) from the DNA content histograms to determine the effect of the compounds on cell cycle progression.
This guide consolidates critical data and methodologies to aid in the evaluation of alpha-mangostin as a promising multi-target anticancer agent. The provided comparisons and protocols are intended to facilitate further research and development in the field of cancer therapeutics.
References
Unveiling the Pro-Apoptotic Power of α-Mangostin Across Diverse Cancer Types: A Comparative Guide
α-Mangostin, a naturally occurring xanthone derived from the pericarp of the mangosteen fruit, has emerged as a promising candidate in oncology research due to its potent anti-cancer properties. Extensive studies have demonstrated its ability to induce programmed cell death, or apoptosis, in a wide array of cancer cells. This guide provides a comparative analysis of the pro-apoptotic effects of α-mangostin across various cancer types, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this field.
Quantitative Analysis of α-Mangostin's Efficacy
The cytotoxic and pro-apoptotic effects of α-mangostin have been quantified in numerous studies, revealing its potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its cytotoxic efficacy, while apoptosis assays quantify the percentage of cells undergoing programmed cell death upon treatment.
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (h) | Key Findings |
| Breast Cancer | MCF-7 | 9.69 | 48 | Inhibition of cell proliferation in a dose-dependent manner.[1] |
| MDA-MB-231 | 11.37 | 48 | Dose-dependent inhibition of cell proliferation.[1] | |
| SKBR-3 | 7.46 | 48 | Significant inhibition of cell proliferation.[1] | |
| Cervical Cancer | HeLa | Not specified | 24 | Dose-dependent reduction in cell viability.[2] |
| SiHa | Not specified | 24 | Dose-dependent reduction in cell viability.[2] | |
| Colon Cancer | COLO 205 | Not specified | 3 | Significant increase in apoptotic populations. |
| DLD-1 | Not specified | Not specified | Indirect induction of apoptosis through reduced mitochondrial transmembrane potential. | |
| Ovarian Cancer | A2780 | < 25 | 24 | Dose-dependent inhibition of cell viability. |
| SKOV-3 | < 25 | 24 | Dose-dependent inhibition of cell viability. | |
| TOV-21G | < 25 | 24 | Dose-dependent inhibition of cell viability. | |
| Pancreatic Cancer | BxPc-3 | Not specified | Not specified | Reduction in cell viability. |
| Panc-1 | Not specified | Not specified | Reduction in cell viability. | |
| Oral Squamous Cell Carcinoma | HSC-2 | Not specified | Not specified | Altered expression of apoptosis-associated proteins. |
| Cancer Type | Cell Line | α-Mangostin Concentration | Treatment Duration (h) | Percentage of Apoptotic Cells |
| Colon Cancer | COLO 205 | 10 µg/mL | 3 | 4.00% ± 0.25% |
| 20 µg/mL | 3 | 10.00% ± 0.50% | ||
| 30 µg/mL | 3 | 13.00% ± 0.30% | ||
| Breast Cancer | MDA-MB-231 | Concentration-dependent | Not specified | Increased apoptosis observed. |
Signaling Pathways Modulated by α-Mangostin in Apoptosis Induction
α-Mangostin triggers apoptosis through the modulation of multiple intracellular signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis, often accompanied by the activation of the extrinsic (death receptor) pathway.
Caption: General overview of extrinsic and intrinsic apoptotic pathways induced by α-mangostin.
In various cancer cells, α-mangostin has been shown to:
-
Increase the Bax/Bcl-2 ratio : By upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, α-mangostin shifts the balance towards apoptosis.
-
Activate Caspases : It triggers the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase, caspase-3.
-
Induce Cytochrome c Release : α-mangostin promotes the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.
-
Cleave PARP : The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis.
Furthermore, α-mangostin has been found to influence other critical signaling pathways, including the PI3K/Akt and p38 MAPK pathways, to exert its pro-apoptotic effects. For instance, in cervical cancer cells, α-mangostin induces apoptosis through the activation of the ASK1/p38 signaling pathway. In breast cancer, its apoptotic effects are linked to the regulation of the PI3K/Akt signaling pathway.
Caption: α-Mangostin-induced apoptosis in cervical cancer via the ROS/ASK1/p38 pathway.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to assess the pro-apoptotic effects of α-mangostin.
This assay is used to assess the cytotoxic effect of α-mangostin on cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of α-mangostin for the desired duration (e.g., 24, 48 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.
-
Cell Preparation : Seed cells and treat with α-mangostin as described for the MTT assay.
-
Cell Harvesting : After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
This technique is used to detect changes in the expression levels of specific apoptosis-related proteins.
-
Protein Extraction : Treat cells with α-mangostin, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
References
Benchmarking α-mangostin's anti-proliferative IC50 values across cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative activity of α-mangostin, a natural xanthone derived from the pericarp of the mangosteen fruit, across various cancer cell lines. The data presented herein is supported by experimental findings and is intended to serve as a valuable resource for researchers investigating novel anti-cancer agents.
Comparative Anti-proliferative Activity of α-Mangostin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of α-mangostin against a range of human cancer cell lines, providing a comparative overview of its efficacy. These values were predominantly determined using the MTT assay, a colorimetric method for assessing cell metabolic activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 4.43 - 11.37 | 24 - 48 |
| MDA-MB-231 | Breast Cancer | 3.59 - 20 | 24 - 48 |
| SKBR3 | Breast Cancer | 9.69 | Not Specified |
| NCI-H460 | Lung Cancer | Not Specified | 48 |
| HeLa | Cervical Cancer | Not Specified | 48 |
| HepG2 | Liver Cancer | Not Specified | 48 |
| BxPc-3 | Pancreatic Cancer | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified |
| 22Rv1 | Prostate Cancer | 5.9 - 22.5 | Not Specified |
| LNCaP | Prostate Cancer | 5.9 - 22.5 | Not Specified |
| DU145 | Prostate Cancer | 5.9 - 22.5 | Not Specified |
| PC3 | Prostate Cancer | 5.9 - 22.5 | Not Specified |
| OVACAR-3 | Ovarian Cancer | Not Specified | Not Specified |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay parameters.
Experimental Protocol: MTT Assay for IC50 Determination
The following is a generalized, detailed protocol for determining the IC50 value of α-mangostin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is widely adopted to assess cell viability and proliferation.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-mangostin stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of α-mangostin in complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of α-mangostin to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest α-mangostin concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, forming insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with α-mangostin concentration on the x-axis and cell viability (%) on the y-axis.
-
Determine the IC50 value, the concentration of α-mangostin that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Below is a visual representation of the experimental workflow.
References
Replicating In Vivo Anti-Tumor Effects of α-Mangostin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published in vivo studies on the anti-tumor effects of α-mangostin, a natural xanthone derived from the pericarp of the mangosteen fruit. The data presented here is intended to facilitate the replication of these key findings by providing detailed experimental protocols and a clear summary of the quantitative outcomes.
α-Mangostin has garnered significant attention for its potential as a natural anti-cancer agent, with numerous in vivo studies demonstrating its efficacy in inhibiting tumor growth across a variety of cancer types.[1][2][3] This has been attributed to its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][4] This guide synthesizes the methodologies and results from several key publications to provide a reproducible framework for future research.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the anti-tumor effects of α-mangostin in different cancer models, providing a comparative overview of its potency and the experimental conditions under which these results were observed.
Table 1: Effect of α-Mangostin on Tumor Volume and Weight
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Pancreatic Cancer | Athymic Nude Mice | PL-45 (orthotopic), ASPC1 (ectopic) | 6 mg/kg, i.p., 5 days/week | 8 weeks | Significant inhibition (p<0.05) | Not specified | |
| Prostate Cancer | Male BALB/c Nude Mice | 22Rv1 | Not specified (in vivo) | 31 days | 43.2% reduction vs. control | Not specified | |
| Mammary Cancer | BALB/c Mice | BJMC3879luc2 | 20 mg/kg/day, mini-osmotic pumps | Not specified | Significantly suppressed | Not specified | |
| Cervical Cancer | Mouse Xenograft Model | Not specified | 20 and 40 mg/kg | Not specified | Inhibition of tumor growth | Not specified | |
| Cholangiocarcinoma | Hamster Allograft Model | Not specified | Not specified | 1 month | Reduced tumor size | Reduced tumor mass |
Table 2: Impact of α-Mangostin on Survival Rates and Metastasis
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| Mammary Cancer | BALB/c Mice | BJMC3879luc2 | 20 mg/kg/day, mini-osmotic pumps | Significantly higher survival rates in the 20 mg/kg/day group vs. controls. | |
| Mammary Cancer | BALB/c Mice | BJMC3879luc2 | 20 mg/kg/day, mini-osmotic pumps | Significantly suppressed multiplicity of lymph node metastases. | |
| Breast Cancer | Not specified | MDA-MB-231 | Not specified | Inhibited invasion and metastasis. |
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols from the cited studies are provided below.
1. Pancreatic Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Lines: PL-45 (primary human pancreatic cancer) and ASPC1 (metastatic human pancreatic cancer).
-
Tumor Induction:
-
Orthotopic: 1x10⁶ PL-45 cells in 50 µL of serum-free medium with Matrigel (1:1) injected into the pancreas.
-
Ectopic: 1x10⁶ ASPC1 cells in 100 µL of serum-free medium injected subcutaneously into the right flank.
-
-
Treatment Protocol:
-
Drug Preparation: α-mangostin dissolved in a vehicle of DMSO, PEG-400, and saline.
-
Administration: Intraperitoneal (i.p.) injection of 6 mg/kg body weight, administered 5 days a week.
-
-
Monitoring and Endpoints: Tumor growth was monitored weekly. The study concluded after 8 weeks, at which point tumors were excised and weighed.
2. Prostate Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Tumor Induction: Subcutaneous injection of 22Rv1 cells.
-
Treatment Protocol:
-
Administration: Details on the specific dosage and administration route of α-mangostin were not specified in the abstract.
-
-
Monitoring and Endpoints: Tumor volumes were measured, and the study was concluded on day 31. The average tumor volume in the α-mangostin group was 947 mm³, significantly smaller than the control group's 1668 mm³.
3. Mammary Cancer Xenograft Model
-
Animal Model: Syngeneic BALB/c mice.
-
Cell Line: Metastatic BJMC3879luc2 mouse mammary cancer cells.
-
Tumor Induction: Inoculation of BJMC3879luc2 cells to induce mammary tumors.
-
Treatment Protocol:
-
Administration: Continuous delivery of α-mangostin at 10 and 20 mg/kg/day via mini-osmotic pumps.
-
-
Monitoring and Endpoints: Survival rates, tumor volume, and lymph node metastases were assessed. The 20 mg/kg/day dose significantly increased survival and suppressed both tumor volume and lymph node metastasis.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of α-mangostin are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and the general workflow of in vivo experiments.
α-Mangostin has been shown to inhibit the activation of NF-κB and STAT3, two critical transcription factors that promote cancer cell proliferation and survival. It also downregulates the PI3K/Akt signaling pathway, which is frequently overactive in cancer and plays a key role in cell growth and survival. Furthermore, α-mangostin can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to the activation of the ASK1/p38 signaling pathway. The compound has also been found to induce G1-phase cell cycle arrest. In some cancers, it has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. In breast cancer, α-mangostin has been shown to regulate the RXRα-AKT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. in Vitro and in Vivo Inhibitory Effects of α-Mangostin on Cholangiocarcinoma Cells and Allografts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of Purified α-Mangostin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of purified α-mangostin with other well-researched natural compounds: quercetin, curcumin, and resveratrol. The information presented is collated from various preclinical studies to assist researchers in evaluating the therapeutic potential and safety considerations of α-mangostin.
Executive Summary
α-Mangostin, a xanthone derived from the pericarp of the mangosteen fruit, has garnered significant interest for its diverse pharmacological activities. This guide benchmarks its safety profile against three other widely studied polyphenolic compounds—quercetin, curcumin, and resveratrol—which are often investigated for similar therapeutic applications. The data presented herein, including in vivo and in vitro toxicity metrics, experimental protocols, and associated signaling pathways, aims to provide an objective resource for drug development professionals.
In Vivo Toxicity Comparison
A critical aspect of preclinical safety assessment involves determining the acute and subchronic toxicity of a compound. The following tables summarize the available oral toxicity data for α-mangostin and its comparators in rodent models.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | LD50 (mg/kg BW) | Toxicity Class (GHS) | Source(s) |
| α-Mangostin | >2000 - ≤6000 | 5 or Unclassified | [1] |
| Quercetin | >2000 | 5 or Unclassified | |
| Curcumin | >2000 - >5000 | 5 or Unclassified | [2][3] |
| Resveratrol | >2000 | 5 or Unclassified |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Toxicity Class 5: May be harmful if swallowed (2000 < LD50 ≤ 5000 mg/kg).
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Repeated Oral Toxicity Studies in Rats
| Compound | NOAEL (mg/kg BW/day) | Study Duration | Source(s) |
| α-Mangostin | <100 - ≤2000 | 28-90 days | [1] |
| Quercetin | No definitive NOAEL established in available searches | - | |
| Curcumin | 1000 - 2000 | 90 days | [4] |
| Resveratrol | 200 - 750 | 90 days |
In Vitro Cytotoxicity Comparison
In vitro cytotoxicity assays on non-cancerous cell lines are crucial for determining the potential for off-target effects. This table presents the half-maximal inhibitory concentration (IC50) values of the compounds on various normal human cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method.
Table 3: In Vitro Cytotoxicity (IC50) in Normal Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Source(s) |
| α-Mangostin | Normal buccal mucosal fibroblasts (BMFs) | 21.3 ± 1.2 | 24 | |
| Human lung fibroblasts (WI-38) | ~50 | 24 | ||
| Periodontal ligament fibroblasts (PDLF) | > concentrations tested | 24 | ||
| Quercetin | Human embryonic kidney (HEK293) | 302 | Not Specified | |
| Human fibroblast (WS-1) | > 36 µg/mL (~120 µM) | 48 | ||
| Curcumin | Human dermal fibroblasts (HDFs) | <20 | 24 | |
| Normal human lung fibroblasts (WI-38) | >1000 | Not Specified | ||
| Normal lung fibroblasts (CCL-205) | Negligible at 12.5 µM | 24 | ||
| Resveratrol | Chinese hamster lung fibroblast (V79) | >400 | 24 | |
| Normal human liver cell line (L02) | >50 (at 24h) | 24-72 | ||
| Renal tubular epithelial cell line (HK-2) | >50 (at 24h) | 24-72 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of safety and toxicity studies. The following are standardized protocols for key toxicological assays, based on OECD guidelines and common laboratory practices.
Acute Oral Toxicity Study (Following OECD Guideline 425)
This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
Experimental Workflow for Acute Oral Toxicity (OECD 425)
Caption: Workflow for an acute oral toxicity study.
-
Test Animals: Healthy, young adult rodents (rats are preferred) of a single sex are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a standard limit (e.g., 10 mL/kg for aqueous solutions in rats).
-
Observation Period: Animals are observed for mortality, and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a statistical method.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.
Experimental Workflow for 28-Day Repeated Dose Toxicity Study
Caption: Workflow for a 28-day repeated dose oral toxicity study.
-
Test Animals and Groups: Healthy young adult rodents are randomly assigned to a control group and at least three dose groups.
-
Dose Administration: The test substance is administered orally by gavage daily for 28 days. The control group receives the vehicle only.
-
Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals undergo a full gross necropsy. Organs and tissues are collected, weighed, and preserved for histopathological examination.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Cytotoxicity Assay
References
- 1. α-Mangostin, a Dietary Xanthone, Exerts Protective Effects on Cisplatin-Induced Renal Injury via PI3K/Akt and JNK Signaling Pathways in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Mangostin in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of mangostin, a chemical compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as hazard classifications can vary. For instance, α-Mangostin is often classified as harmful or toxic if swallowed, while β-Mangostin may not be classified as a hazardous substance.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[2] Handle the compound in a well-ventilated area to avoid dust and aerosol formation.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Determine if the this compound waste is hazardous. Based on available SDS, α-Mangostin is categorized under Acute toxicity (Oral). Therefore, it should be treated as hazardous chemical waste. Non-hazardous forms like β-Mangostin should still be handled with standard chemical precautions. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Containerization :
-
Select a chemically compatible and leak-proof container for the waste. Preferably use the original container or one provided by your institution's Environmental Health and Safety (EHS) department.
-
If reusing a container, ensure the original label is completely defaced or removed.
-
Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including the full chemical name ("α-Mangostin" or "β-Mangostin") and any other components in the waste mixture with their approximate percentages.
-
-
Waste Accumulation :
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the waste container remains closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials such as strong oxidizing agents, strong acids, or strong alkalis.
-
-
Disposal Request and Pickup :
-
Crucially, never pour chemical waste down the drain.
-
Once the container is full or you have finished generating the waste, contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste collection.
-
-
Disposal of Contaminated Materials :
-
Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound (especially acutely toxic forms) should be disposed of as hazardous waste.
-
Empty containers that held α-Mangostin must be treated as hazardous waste and should not be disposed of in the regular trash.
-
Data Presentation: Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data for different forms of this compound to facilitate a quick safety assessment.
| Feature | α-Mangostin | β-Mangostin | Mangosteen Extract (General) |
| CAS Number | 6147-11-1 | 20931-37-7 | Not Applicable |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3 or 4) | Not classified as hazardous | Not typically classified as hazardous under normal handling |
| Signal Word | Danger or Warning | None | None |
| Hazard Statement(s) | H301: Toxic if swallowed or H302: Harmful if swallowed | None | None |
| Disposal Recommendation | Dispose of as hazardous waste via an approved waste disposal plant. | Follow usual precautionary measures for handling chemicals. | Dissolve in a combustible solvent and incinerate in a chemical incinerator. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Strong oxidizing agents. | Not specified. |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for laboratory chemical waste management rather than specific experimental findings. The core methodology involves the proper identification, segregation, and containerization of chemical waste, followed by disposal through a certified institutional or third-party service in accordance with local and national regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Waste Disposal Decision-Making.
References
Personal protective equipment for handling Mangostin
Essential Safety and Handling Guide for Mangostin
This guide provides crucial safety protocols and logistical information for handling this compound, a natural xanthonoid isolated from the mangosteen tree (Garcinia mangostana). Primarily intended for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal methods to ensure a secure laboratory environment. While this compound has shown various beneficial biological properties, it is imperative to treat it as a chemical compound of unknown full toxicological potential and handle it with appropriate care.
Chemical and Toxicological Data
Properly understanding the chemical and toxicological properties of a substance is the first step in safe handling. Although research is ongoing, the available data for α-Mangostin is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₆ | [1][2] |
| Molar Mass | 410.46 g/mol | [1][2] |
| Appearance | Faint yellow to yellow crystalline solid/powder | [1] |
| Melting Point | 182 °C (360 °F) | |
| Oral LD₅₀ (Lethal Dose, 50%) | 1,000 - >5,000 mg/kg (rodent) | |
| GHS Oral Acute Toxicity | Category 3 or 4 ("Toxic if swallowed" or "Harmful if swallowed") | |
| Storage Temperature | 13 ± 1°C (Recommended for optimal stability of the fruit) |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following equipment should be worn at all times when handling this compound powder.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EU EN166 or US NIOSH standards.
-
Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile) are required. Due to a lack of specific material testing, ensure gloves are inspected before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, impervious clothing or coveralls should be considered.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, a NIOSH-approved respirator is necessary if dust is generated or when working outside of a certified chemical fume hood.
Operational Plan: Safe Handling and Disposal
Adherence to a standardized workflow minimizes risk and ensures procedural consistency. The following steps outline the process from material reception to final disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound powder within a certified chemical fume hood or other appropriate local exhaust ventilation system to minimize inhalation risk.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.
-
Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
Handling Procedure
-
Avoid Dust: Handle the powder carefully to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Contamination: Immediately change any clothing that becomes contaminated.
Storage
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For added security, store in a locked cabinet or facility.
Spill Response
-
Isolate: Mark off the contaminated area to prevent unauthorized access.
-
Protect: Wear all required PPE, including respiratory protection.
-
Clean-up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Decontaminate: Wash the spill site thoroughly once the material has been removed.
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE, bench paper, and empty containers, must be collected in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or water supplies.
-
Method: A common disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration as needed. Seek medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
